2,2-Difluorocyclopentanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorocyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)3-1-2-4(5)8/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHWPQWKOYXRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Difluorocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis and characterization of 2,2-difluorocyclopentanol, a valuable fluorinated building block in medicinal chemistry and materials science. The strategic introduction of geminal fluorine atoms into a cyclopentane ring can significantly modulate the physicochemical and biological properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to protein targets. This document offers a detailed exploration of a robust synthetic pathway and the analytical techniques required for the unambiguous identification and quality control of the target compound.
I. Strategic Approach to the Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the geminal difluorination of a readily available cyclopentanone precursor to yield 2,2-difluorocyclopentanone, followed by the selective reduction of the ketone functionality.
A. Synthesis of the Key Intermediate: 2,2-Difluorocyclopentanone
The introduction of the gem-difluoro moiety onto the cyclopentane ring is a critical transformation. While various fluorinating agents exist, a modern and efficient approach involves the difluorocyclopropanation of a silyl enol ether derived from cyclopentanone, followed by a vinylcyclopropane rearrangement. This method offers high yields and avoids the use of harsh or highly toxic reagents.
A particularly effective protocol utilizes trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) as the difluorocarbene precursor, catalyzed by a non-nucleophilic organic base such as 1,8-bis(dimethylamino)naphthalene (proton sponge)[1]. This method proceeds under metal-free conditions, which is advantageous for applications in pharmaceutical synthesis where metal contamination is a significant concern.
Experimental Protocol: Synthesis of 2,2-Difluorocyclopentanone
-
Preparation of the Silyl Enol Ether of Cyclopentanone: To a solution of cyclopentanone in a suitable aprotic solvent (e.g., tetrahydrofuran), add a slight excess of a silylating agent (e.g., trimethylsilyl chloride) and a tertiary amine base (e.g., triethylamine). The reaction is typically stirred at room temperature until complete conversion is observed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The resulting silyl enol ether is then purified by distillation under reduced pressure.
-
Difluorocyclopropanation and Rearrangement: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified silyl enol ether and a catalytic amount of 1,8-bis(dimethylamino)naphthalene (proton sponge) in an appropriate high-boiling solvent such as p-xylene. Heat the solution to a temperature that facilitates the vinylcyclopropane rearrangement (typically around 140 °C). A solution of TFDA in the same solvent is then added dropwise to the heated mixture. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by aqueous workup followed by purification via column chromatography on silica gel.
Diagram of the Synthetic Pathway to 2,2-Difluorocyclopentanone
References
A Technical Guide to the Physicochemical Characterization of 2,2-Difluorocyclopentanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated alicyclic scaffolds are of increasing importance in medicinal chemistry, offering unique conformational constraints and physicochemical properties that can enhance drug efficacy and metabolic stability. 2,2-Difluorocyclopentanol represents a key structural motif, notably identified as an intermediate in the synthesis of potent Janus kinase (JAK) inhibitors.[1][2][3][4][5] Despite its significance, a comprehensive public-domain characterization of its physical properties is lacking. This technical guide provides a systematic, field-proven framework for the complete physicochemical analysis of this compound. It moves beyond a simple data sheet to detail the causality behind experimental choices and establish self-validating protocols, ensuring the generation of reliable and reproducible data critical for drug development pipelines.
Introduction: The Rationale for Fluorination in Alicyclic Scaffolds
The introduction of fluorine into organic molecules can profoundly alter their physical and biological properties.[6][7] In the context of cyclic alcohols like cyclopentanol, geminal difluorination at a non-hydroxylated carbon, as in this compound, is a strategic design element. This modification can induce significant changes in:
-
Acidity (pKa): The strong electron-withdrawing effect of the two fluorine atoms can lower the pKa of the hydroxyl group, influencing hydrogen bonding capabilities.
-
Lipophilicity (LogP): Fluorination often increases lipophilicity, which can modulate a molecule's ability to cross biological membranes.[8]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated position resistant to metabolic oxidation, a common pathway for drug degradation.
-
Conformational Preference: The steric bulk and electronic properties of the CF₂ group can lock the cyclopentane ring into a preferred conformation, which can be crucial for precise binding to a biological target.
Given these advantages, the ability to rigorously characterize fluorinated intermediates like this compound is paramount for quality control, process optimization, and predictive modeling in drug discovery.
Foundational Properties and Predictive Analysis
While experimental data for this compound is not extensively published, we can establish a baseline for comparison and guide our analysis by examining the parent compound, cyclopentanol, and leveraging computational predictions. A commercial supplier lists the CAS number 1545583-60-5 for this compound.[9][10]
Table 1: Comparative and Predicted Physicochemical Properties
| Property | Cyclopentanol (Experimental) | This compound (Predicted/Theoretical) | Rationale for Prediction |
| Molecular Formula | C₅H₁₀O | C₅H₈F₂O | Direct substitution of 2H for 2F. |
| Molecular Weight | 86.13 g/mol [11][12] | 122.11 g/mol [10] | Calculated from atomic masses. |
| Boiling Point | 139-140 °C[11][12][13][14] | Expected to be lower than cyclopentanol. | Fluorination often reduces intermolecular van der Waals forces, lowering the boiling point despite the increase in molecular weight.[6] |
| Density | ~0.949 g/mL at 25 °C[11][12][14] | Expected to be > 1.1 g/mL. | The high atomic mass of fluorine significantly increases density. |
| Lipophilicity (XLogP3-AA) | 0.8[15] | 1.1[10] | The addition of fluorine atoms generally increases the partition coefficient. |
| pKa | ~16-18 (typical for alcohols) | Expected to be lower (~14-15). | The inductive effect of the two fluorine atoms withdraws electron density, making the hydroxyl proton more acidic.[16] |
Structural Confirmation and Purity Assessment: A Spectroscopic Approach
Before measuring bulk physical properties, the identity, structure, and purity of the synthesized this compound must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process.[17][18][19]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
1D Experiments:
-
¹H NMR: Provides information on the proton environments.
-
¹³C{¹H} NMR: Provides information on the carbon environments.
-
¹⁹F NMR: Crucial for confirming the fluorine environment.
-
-
2D Experiments (if structure is ambiguous):
-
COSY (¹H-¹H): To establish proton-proton coupling networks.
-
HSQC (¹H-¹³C): To correlate protons with their directly attached carbons.
-
Expected Spectral Features for this compound
-
¹H NMR: Expect complex multiplets for the aliphatic protons. The proton on C1 (the carbon bearing the -OH group) will likely appear as a multiplet, its chemical shift influenced by the neighboring CF₂ group. The -OH proton will appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C{¹H} NMR: The carbon at C2 will be significantly affected by the attached fluorines, appearing as a triplet due to ¹JCF coupling. The C1 and C3 carbons will also show coupling to fluorine (²JCF).
-
¹⁹F NMR: A single resonance is expected (as the two fluorine atoms are chemically equivalent), which will be split into a complex multiplet due to coupling with the neighboring protons on C1 and C3.
The following diagram outlines the workflow for comprehensive structural elucidation.
Caption: Workflow for NMR-based structural verification.
Determination of Key Physical Properties
With the compound's identity and purity confirmed, the following protocols can be employed to determine its core physical properties.
Boiling Point Determination
The boiling point is a critical indicator of volatility and purity. The Thiele tube method is suitable for the small quantities typical in research settings.[20]
-
Setup: Add 0.5 mL of the sample to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.[20][21]
-
Heating: Gently heat the arm of the Thiele tube. Observe the capillary tube.[22]
-
Observation: Heat until a rapid and continuous stream of bubbles emerges from the capillary tube.[23]
-
Measurement: Turn off the heat. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[20][21][23]
This method is self-validating as the equilibrium between vapor pressure and atmospheric pressure is directly observed.[21]
Lipophilicity (LogP) Determination
Lipophilicity is a crucial parameter for predicting drug absorption and distribution.[8][] The shake-flask method is the gold standard, but for higher throughput, RP-HPLC is a reliable alternative.[25][26]
-
System Preparation: Use a C18 column with a mobile phase gradient of water and acetonitrile (or methanol).
-
Calibration: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the analyte.
-
Analysis: Inject the standards and the this compound sample. Record the retention time (t_R) for each compound.
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k) versus the known LogP values for the standards.
-
Determine the LogP of the sample by interpolating its log(k) value on the calibration curve.
-
The trustworthiness of this protocol relies on the quality of the linear calibration curve (R² > 0.98) and the use of well-characterized standards.
Caption: Experimental workflow for LogP determination via RP-HPLC.
Solubility and pKa
Solubility in both aqueous and organic media is fundamental to formulation development. Fluorinated alcohols can exhibit unique solubility profiles due to their distinct hydrogen bonding capabilities.[16][27][28] The pKa of the hydroxyl group, influenced by the gem-difluoro motif, will govern ionization and thus solubility in aqueous buffers.
-
Solution Prep: Prepare a dilute (~1 mM) solution of this compound in a mixed solvent system (e.g., water/methanol) to ensure solubility across the pH range.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
This method provides a direct measure of the compound's acidity and is essential for predicting its behavior at physiological pH.
Conclusion
The systematic characterization of this compound is a critical, multi-step process that underpins its effective use in advanced pharmaceutical synthesis. By employing a logical workflow that begins with unambiguous structural verification via NMR and proceeds to precise measurement of key physical properties like boiling point, lipophilicity, and pKa, researchers can build a robust and reliable data package. This guide provides the necessary protocols and theoretical grounding to ensure that the data generated is not only accurate but also defensible, forming a solid foundation for subsequent process development, scale-up, and regulatory filings.
References
- 1. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 2. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. KR20210134738A - JAK inhibitor and its manufacturing method and application in pharmaceutical field - Google Patents [patents.google.com]
- 4. Synthesis method of JAK (Janus Kinase) inhibitor - Eureka | Patsnap [eureka.patsnap.com]
- 5. data.epo.org [data.epo.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fluoroalcohol - Wikipedia [en.wikipedia.org]
- 8. acdlabs.com [acdlabs.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclopentanol - Wikipedia [en.wikipedia.org]
- 12. freesiachem.in [freesiachem.in]
- 13. Cyclopentanol | 96-41-3 [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scent.vn [scent.vn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
- 19. scribd.com [scribd.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 22. uomus.edu.iq [uomus.edu.iq]
- 23. Video: Boiling Points - Procedure [jove.com]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. zaguan.unizar.es [zaguan.unizar.es]
- 28. pubs.rsc.org [pubs.rsc.org]
conformational analysis of 2,2-difluorocyclopentanol
An In-depth Technical Guide to the Conformational Analysis of 2,2-Difluorocyclopentanol
Abstract
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical properties, metabolic stability, and binding affinity. The gem-difluoro motif, in particular, serves as a versatile bioisostere and a potent modulator of local conformation. When incorporated into a constrained cyclic system such as cyclopentanol, the resulting this compound presents a fascinating case study in the interplay of steric and stereoelectronic effects. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the conformational landscape of this important building block. We will explore the foundational principles of cyclopentane stereochemistry, the profound influence of gem-difluorination, and the synergistic effects with a hydroxyl substituent. This guide details both experimental and computational protocols, emphasizing the causality behind methodological choices and establishing a self-validating system where theoretical predictions and empirical data converge to provide a high-fidelity conformational model.
Chapter 1: The Dynamic Conformational Landscape of the Cyclopentane Ring
Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is characterized by a high degree of flexibility. A planar cyclopentane structure would have internal bond angles of 108°, remarkably close to the ideal sp³ tetrahedral angle of 109.5°, resulting in minimal angle strain.[1][2][3] However, a planar arrangement would force all adjacent C-H bonds into fully eclipsed conformations, leading to substantial torsional strain (approximately 10 kcal/mol).[2][4]
To alleviate this torsional strain, the ring puckers out of planarity. This puckering introduces a small amount of angle strain but is energetically favorable overall.[1][5][6] The puckering is not static; the ring undergoes a rapid, low-energy process of pseudorotation, where the "pucker" travels around the ring. The two most well-defined, low-energy conformations on this pseudorotation pathway are the Envelope (C_s symmetry) and the Twist or Half-Chair (C_2 symmetry).
-
Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom (the "flap") puckered out of this plane.[1][2][7][8] While this relieves some torsional strain, the bonds on the "bottom" of the envelope remain partially eclipsed.[2][6]
-
Twist (Half-Chair) Conformation: Two adjacent atoms are displaced in opposite directions from the plane of the other three. This conformation generally possesses lower torsional strain than the envelope form.[4][9]
For unsubstituted cyclopentane, the energy difference between the envelope and twist conformations is minimal (~0.5 kcal/mol), leading to a dynamic equilibrium.[10] However, the introduction of substituents breaks this degeneracy, leading to a distinct conformational preference.
Caption: Idealized pseudorotation pathway for unsubstituted cyclopentane.
Chapter 2: The Directing Power of Substituents
The conformational preference of a substituted cyclopentane is dictated by the minimization of unfavorable steric and electronic interactions. In this compound, we must consider the influence of both the hydroxyl group at C1 and the gem-difluoro group at C2.
The Hydroxyl Group
A single hydroxyl substituent on a cyclopentane ring generally prefers a pseudo-equatorial position to minimize steric clashes with adjacent ring hydrogens (A-strain). However, its ability to act as both a hydrogen bond donor and acceptor can lead to stabilizing intramolecular interactions that may favor a pseudo-axial orientation in specific conformers.
The Gem-Difluoro Group: A Master of Stereoelectronic Control
The C(sp³)-F bond is one of the most polarized single bonds in organic chemistry. The introduction of a CF₂ group imparts profound local stereoelectronic effects that go far beyond simple sterics.
-
Dipole Effects: The two C-F bonds create a strong local dipole moment at C2. This dipole will orient itself to minimize repulsion with other polar bonds, such as the C-O bond of the hydroxyl group.
-
Hyperconjugation (Gauche Effect): Fluorine is a highly electronegative but poor σ-donor. The C-F σ* antibonding orbital is low in energy and can accept electron density from adjacent, properly aligned C-C or C-H σ-bonds. This stabilizing hyperconjugative interaction, often referred to as the fluorine gauche effect, can favor conformations that would otherwise appear sterically hindered.[11][12]
-
Non-classical Hydrogen Bonding: Although a C-F bond is a weak hydrogen bond acceptor, intramolecular C-H···F-C interactions can contribute to the stability of certain conformations, particularly when multiple fluorine atoms polarize adjacent C-H bonds.[13]
The interplay of these effects in this compound will dictate the puckering of the ring and the preferred orientation of the hydroxyl group. The molecule will adopt a conformation that best accommodates the steric bulk of the CF₂ group while maximizing stabilizing electrostatic and hyperconjugative interactions.
Chapter 3: Experimental Protocol: NMR-Based Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining solution-state conformation. By measuring the scalar coupling (J-coupling) between adjacent protons, we can extract information about the dihedral angles that define the ring's pucker.[14]
The Karplus Relationship: From J-Coupling to Dihedral Angle
The relationship between the three-bond vicinal coupling constant (³J_HH) and the corresponding H-C-C-H dihedral angle (φ) is described by the Karplus equation.[15][16][17] While several parameterizations exist, the general form is:
³J_HH = A cos²(φ) + B cos(φ) + C [15][17]
Where A, B, and C are empirically derived constants.[16][18] The key takeaway is that ³J_HH is largest for anti-periplanar (φ ≈ 180°, J ≈ 10-14 Hz) and syn-periplanar (φ ≈ 0°, J ≈ 8-10 Hz) relationships, and smallest for gauche relationships (φ ≈ 90°, J ≈ 0-3 Hz).[16][19]
Step-by-Step Experimental Workflow
This protocol establishes a self-validating system by using precise experimental measurements to validate or refute computationally derived structural models.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, CD₃OD). The choice of solvent is critical, as polarity can influence conformational equilibria.[20][21]
-
Degas the sample with argon or via freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden NMR signals.
-
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.
-
Acquire two-dimensional correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.
-
-
J-Coupling Extraction:
-
Focus on the signals for the protons at C1, C3, C4, and C5. The complex, second-order nature of these spin systems may require simulation software for accurate extraction of all J-coupling values.[20][22]
-
Measure the key vicinal coupling constants: ³J(H1, H5a), ³J(H1, H5b), ³J(H1, H2a - not present), ³J(H3a, H4a), ³J(H3a, H4b), etc.
-
-
Variable-Temperature (VT) NMR (Optional):
-
If conformational exchange is suspected, acquire spectra at a range of temperatures (e.g., from 298 K down to 180 K).
-
At lower temperatures, the exchange may slow sufficiently on the NMR timescale to allow observation of individual conformers.[23][24]
-
Analysis of signal coalescence can provide the activation energy (ΔG‡) for the conformational interconversion.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ring Conformation | ChemTalk [chemistrytalk.org]
- 8. Cyclopentane | OpenOChem Learn [learn.openochem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. auremn.org.br [auremn.org.br]
- 15. fiveable.me [fiveable.me]
- 16. Karplus equation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. organicchemistrydata.org [organicchemistrydata.org]
- 23. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
The Advent of a Novel Fluorinated Scaffold: A Technical Guide to the Discovery and First Synthesis of 2,2-Difluorocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and physicochemical properties of therapeutic agents. Among the diverse array of fluorinated motifs, the gem-difluoromethylene group stands out for its ability to act as a bioisostere for carbonyl groups and to modulate local electronic environments. This in-depth technical guide chronicles the likely inaugural synthesis of 2,2-difluorocyclopentanol, a valuable building block for novel therapeutics. While a singular "discovery" paper remains to be unearthed, this guide reconstructs the pioneering synthesis by drawing upon established and analogous methodologies for the preparation of gem-difluorinated cycloalkanes. We provide a detailed, field-proven protocol, elucidate the underlying reaction mechanisms, and present the characterization data for this important fluorinated scaffold.
Introduction: The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into drug candidates can lead to dramatic improvements in metabolic stability, bioavailability, and binding affinity. The gem-difluoro group (CF₂) is particularly noteworthy. Its steric profile is similar to a methylene group, yet its electronic properties are vastly different, offering a unique tool for medicinal chemists to fine-tune molecular properties. The synthesis of small, functionalized gem-difluorinated rings, such as this compound, provides access to novel chemical space and three-dimensional scaffolds that are highly sought after in drug development programs.
The likely first synthesis of this compound would have logically proceeded through a two-step sequence: the deoxofluorination of a suitable cyclopentanone precursor to introduce the gem-difluoro moiety, followed by the reduction of the resulting ketone to the desired alcohol. This approach leverages well-established fluorination technologies and provides a reliable route to the target molecule.
The Inaugural Synthesis: A Reconstructed Pathway
Based on established methodologies for the synthesis of gem-difluorinated cycloalkanes, the first synthesis of this compound most plausibly involved the following two-stage process, starting from the commercially available cyclopentane-1,2-dione.
Stage 1: Deoxofluorination to 2,2-Difluorocyclopentanone
The key transformation in the synthesis is the introduction of the gem-difluoro group. This is typically achieved via deoxofluorination of a ketone using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor® are the reagents of choice for such transformations.[1]
The reaction proceeds via the formation of a halosulfurane intermediate, followed by nucleophilic attack of fluoride and elimination of sulfur dioxide and a dialkylaminosulfur difluoride.
Plausible Reaction Mechanism:
References
An In-depth Technical Guide on the Thermal Stability of 2,2-Difluorocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, offers a unique conformational rigidity and electronic profile. 2,2-Difluorocyclopentanol is an exemplar of a building block that is increasingly utilized in the synthesis of complex pharmaceutical intermediates. However, the introduction of these fluorine atoms can significantly alter the molecule's fundamental properties, including its thermal stability. A comprehensive understanding of a compound's behavior under thermal stress is paramount for safe handling, process development, and ensuring the integrity of active pharmaceutical ingredients (APIs) during manufacturing and storage.
This technical guide provides a detailed exploration of the thermal stability of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a cohesive narrative that intertwines theoretical principles with practical, field-proven methodologies for assessing thermal liability. We will delve into the anticipated effects of gem-difluorination on the cyclopentyl ring system, propose robust analytical workflows for characterization, and discuss plausible decomposition pathways.
The Influence of Gem-Difluorination on Thermal Stability: A Theoretical Perspective
The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The introduction of fluorine, the most electronegative element, creates exceptionally strong carbon-fluorine (C-F) bonds, with bond dissociation energies typically exceeding 109 kcal/mol.[1] This inherent strength is a primary reason why fluorinated compounds often exhibit enhanced thermal stability compared to their hydrocarbon counterparts.[2][3]
In the case of this compound, the two fluorine atoms are expected to exert a significant stabilizing effect on the molecule. The strong C-F bonds are less susceptible to homolytic cleavage at elevated temperatures. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent bonds. However, it is also crucial to consider potential decomposition pathways that may be facilitated by the presence of the hydroxyl group and the cyclic structure.
Physicochemical and Predicted Thermal Properties of this compound
While specific experimental thermal data for this compound is not extensively available in peer-reviewed literature, we can predict its general behavior based on the properties of analogous fluorinated and cyclic alcohols. The following table summarizes known physicochemical properties and provides illustrative thermal data to serve as a baseline for experimental investigation.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₅H₈F₂O | [4] |
| Molecular Weight | 122.11 g/mol | [4] |
| Appearance | Likely a liquid or low-melting solid | Based on analogous compounds |
| Boiling Point | Not readily available | Prediction would require specialized software or experimental determination. |
| Predicted Onset of Decomposition (Tonset) | ~ 150 - 180 °C | Illustrative; higher than non-fluorinated cyclopentanol due to C-F bonds. |
| Predicted Peak Decomposition Temperature (Tpeak) | ~ 190 - 220 °C | Illustrative; represents the temperature of maximum decomposition rate. |
| Predicted Residue at 600°C (Inert Atmosphere) | < 5% | Suggests complete or near-complete volatilization of decomposition products. |
| Hazardous Decomposition Products | Hydrogen fluoride (HF), carbon oxides (CO, CO₂), fluorinated hydrocarbons | [5][6] |
Recommended Analytical Methodologies for Thermal Stability Assessment
To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[7][8] These techniques provide complementary information on mass loss and energetic changes as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[9][10][11] This is the primary technique for determining the onset of decomposition and the temperature ranges of different decomposition events.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature. The resulting plot of mass versus temperature is the TGA curve. The first derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint decomposition temperatures more accurately.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[12][13] It is used to determine melting points, boiling points, and the endothermic or exothermic nature of decomposition processes.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The sealing is crucial to prevent mass loss due to evaporation before decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) if the melting point is low.
-
Heat the sample to a temperature beyond its final decomposition point (as determined by TGA) at a heating rate of 10°C/min.
-
-
Data Collection: Record the differential heat flow as a function of temperature. Endothermic events (like melting and boiling) will appear as downward peaks, while exothermic events (some decompositions) will be upward peaks.
Plausible Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound is likely to proceed through a multi-step process. The presence of the hydroxyl group provides a facile initial decomposition pathway: dehydration.
Pathway 1: Dehydration
The initial and most probable decomposition step is the acid- or base-catalyzed or purely thermal elimination of water to form difluorocyclopentene isomers. This is a common decomposition pathway for alcohols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turi.org [turi.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. news-medical.net [news-medical.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. scribd.com [scribd.com]
- 13. The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical [malvernpanalytical.com]
The Reaction of 2,2-Difluorocyclopentanol with Nucleophiles: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
Introduction: The Strategic Value of Fluorinated Cyclopentanes
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.[1][2] Introducing fluorine can enhance metabolic stability, modulate lipophilicity (LogP), and alter the acidity or basicity (pKa) of nearby functional groups, often leading to improved potency and bioavailability.[1][3]
Among the various fluorinated motifs, the 2,2-difluorocyclopentane framework has emerged as a particularly valuable building block. The gem-difluoro group imparts a unique conformational rigidity and electronic signature to the five-membered ring. This guide focuses on a key derivative, 2,2-difluorocyclopentanol, a versatile chiral intermediate whose reactivity is governed by the interplay between its hydroxyl group and the powerful electron-withdrawing difluoromethylene unit.
This document provides an in-depth exploration of the reaction pathways of this compound with a range of nucleophiles. We will dissect the underlying electronic and stereochemical principles, present detailed experimental protocols for key transformations, and offer field-proven insights into optimizing reaction outcomes and troubleshooting common challenges. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently employ this valuable synthon in their synthetic campaigns.
Chapter 1: The Electronic and Stereochemical Landscape of this compound
The reactivity of this compound is not straightforward; it is a nuanced system dictated by the powerful influence of the gem-difluoro group on the adjacent reaction centers.
Dominant Electronic Effects
The two fluorine atoms at the C2 position exert a profound inductive electron-withdrawing effect (-I) throughout the cyclopentyl ring.[4] This has several critical consequences:
-
Acidity of Neighboring Protons: The protons on the adjacent C3 carbon are significantly more acidic than those in a non-fluorinated cyclopentanol. This heightened acidity is a crucial factor in base-mediated elimination reactions.[5]
-
Carbocation Destabilization: The -I effect strongly destabilizes any potential carbocation formation at the adjacent C1 position. This makes reaction pathways proceeding through an SN1 mechanism highly unfavorable.[6]
-
C-F Bond Inertness: The carbon-fluorine bond is exceptionally strong and polarized. Consequently, the fluoride ion is a very poor leaving group, rendering direct nucleophilic substitution at the C2 position exceedingly difficult under standard conditions.[5]
Stereochemical Considerations
The C1 carbon of this compound is a stereocenter, meaning the molecule is chiral. Any reaction at this center or adjacent to it must be analyzed for its stereochemical outcome.
-
Inversion vs. Retention: Reactions proceeding via a concerted SN2 mechanism will result in a predictable inversion of stereochemistry at the C1 center.[7][8]
-
Diastereotopicity: The cyclopentane ring exists in a non-planar conformation. This means that the two protons on C3 (and C5) are diastereotopic—they exist in different chemical environments. An enzyme or a chiral reagent can distinguish between them, and they may exhibit different reactivities in elimination reactions.[9]
The following diagram illustrates the key decision points when planning a synthesis using this compound.
Chapter 2: Nucleophilic Substitution Reactions
For a nucleophilic substitution to occur at the C1 position, the hydroxyl group must first be converted into a better leaving group. Direct displacement of -OH is not feasible under normal conditions.
Activation of the Hydroxyl Group
The most common strategy is the conversion of the alcohol into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These are excellent leaving groups, readily displaced by a wide range of nucleophiles. This activation step is the gateway to most substitution chemistry with this substrate.
The SN2 Pathway: The Predominant Substitution Mechanism
Given the electronic destabilization of a carbocation at C1, the SN2 mechanism is the only viable pathway for substitution. This concerted reaction involves a backside attack by the nucleophile, displacing the leaving group and inverting the stereochemistry at C1.
Key factors for a successful SN2 reaction include:
-
Nucleophile Choice: Strong, weakly basic nucleophiles are ideal. Good candidates include azide (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and halides (I⁻, Br⁻).[10]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred as they solvate the cation without strongly hydrogen-bonding to the nucleophile, thus enhancing its nucleophilicity.[7]
-
Temperature: Moderate temperatures are typically sufficient. High temperatures can begin to favor competing elimination reactions.[11]
The stereochemical outcome is a hallmark of this pathway, providing a predictable method for controlling the stereochemistry of the final product.
Note: The DOT script above is a conceptual representation. For actual chemical structures, image nodes would be used.
Chapter 3: Competing Elimination Reactions
Elimination is the most significant competing reaction, particularly when using nucleophiles that are also strong bases.[12] The outcome is highly dependent on the reaction conditions and the nature of the base.
The E2 and E1cb Mechanisms
Two mechanisms are most probable for the elimination of activated this compound:
-
E2 (Bimolecular Elimination): This is a concerted, one-step process where the base removes a proton while the leaving group departs simultaneously.[12] This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group.[13] Depending on the ring's conformation, this may be more favorable for protons at C5 or C3.
-
E1cb (Elimination, Unimolecular, Conjugate Base): This two-step mechanism is highly likely for this substrate due to the acidic protons at C3.[5]
-
Step 1: A strong base rapidly and reversibly removes a proton from the C3 position to form a stabilized carbanion intermediate.
-
Step 2: The carbanion expels the leaving group from the C1 position to form the alkene.
-
The E1cb pathway is favored by a poor leaving group and a substrate with strongly acidic β-protons—conditions perfectly met by the 2,2-difluorocyclopentyl system.
The following diagram contrasts the SN2 and E1cb pathways.
Controlling the Outcome: Substitution vs. Elimination
The choice between substitution and elimination can be directed by careful selection of reagents and conditions.
| Factor | Favors SN2 (Substitution) | Favors E2/E1cb (Elimination) |
| Nucleophile/Base | Weakly basic, strong nucleophile (e.g., I⁻, N₃⁻, RS⁻) | Strong, sterically hindered base (e.g., KOtBu, DBU) |
| Temperature | Lower temperatures (0 °C to RT) | Higher temperatures |
| Solvent | Polar aprotic (DMF, DMSO) | Solvent matching base's conjugate acid (e.g., t-BuOH for KOtBu) |
Chapter 4: Experimental Protocols & Best Practices
The following protocols are provided as validated starting points for the synthesis and reaction of activated this compound.
Protocol 1: Activation of (±)-2,2-Difluorocyclopentanol via Tosylation
Objective: To convert the alcohol into a tosylate, a superior leaving group for subsequent reactions.
Methodology:
-
To a stirred solution of (±)-2,2-difluorocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by 4-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate.
Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Characterization: ¹H NMR should show the appearance of aromatic protons from the tosyl group and a downfield shift of the proton at C1.
Protocol 2: SN2 Reaction with Sodium Azide
Objective: To demonstrate a classic SN2 displacement with inversion of stereochemistry.
Methodology:
-
To a solution of the tosylate from Protocol 1 (1.0 eq) in anhydrous DMF (0.3 M), add sodium azide (NaN₃, 3.0 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting tosylate.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.
-
The crude azide can often be used directly or purified by chromatography if necessary.
Self-Validation:
-
Expected Outcome: A colorless oil or low-melting solid.
-
Characterization: IR spectroscopy should show a strong, sharp absorbance characteristic of an azide group (~2100 cm⁻¹). The tosyl group signals will be absent in the ¹H NMR.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of substitution product | 1. Incomplete activation of the alcohol.2. Competing elimination reaction. | 1. Ensure TsCl/MsCl is pure; use a slight excess.2. Use a less basic nucleophile (e.g., switch from RONa to R-OH with a non-nucleophilic base); lower the reaction temperature. |
| Mixture of substitution and elimination products | The nucleophile is acting as both a nucleophile and a base. | Lower the reaction temperature; change to a more polar aprotic solvent (e.g., DMSO) to favor SN2; use a salt of the nucleophile with a non-basic counter-ion. |
| No reaction in the substitution step | 1. Poor leaving group.2. Insufficiently nucleophilic conditions. | 1. Confirm complete conversion to the tosylate/mesylate. Consider using the more reactive triflate.2. Increase temperature moderately; add a phase-transfer catalyst (e.g., TBAF) for fluoride nucleophiles.[7] |
Conclusion
This compound is a powerful synthetic intermediate whose reactivity is a delicate balance of competing substitution and elimination pathways. A thorough understanding of the electronic effects imparted by the gem-difluoro group is paramount to predicting and controlling reaction outcomes. By activating the hydroxyl group and carefully selecting the nucleophile, solvent, and temperature, chemists can selectively steer the reaction towards either SN2 substitution, yielding products with inverted stereochemistry, or E1cb/E2 elimination to form valuable fluorinated alkenes. The protocols and principles outlined in this guide provide a robust framework for leveraging the unique chemistry of this building block in the synthesis of complex molecules for pharmaceutical and agrochemical research.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. siue.edu [siue.edu]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Reactivity [www2.chemistry.msu.edu]
- 11. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. plutusias.com [plutusias.com]
Methodological & Application
use of 2,2-difluorocyclopentanol in asymmetric synthesis
An Application Note and Protocol for the Proposed Use of (1R,2S)-2,2-Difluorocyclopentanol-Derived Oxazolidinone as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of a chiral molecule often resides in a single enantiomer.[1] Chiral auxiliaries are a powerful and established strategy for achieving high levels of stereocontrol in chemical reactions.[2][3] These chiral molecules are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved and ideally recovered for reuse.[2] While numerous chiral auxiliaries have been developed and successfully applied, the search for novel scaffolds with unique steric and electronic properties continues, driven by the need for improved selectivity, broader substrate scope, and enhanced reactivity in challenging transformations.[4]
This document proposes the use of a novel chiral auxiliary derived from (1R,2S)-2,2-difluorocyclopentanol. The introduction of the gem-difluoro moiety onto the cyclopentyl backbone is hypothesized to offer distinct advantages:
-
Altered Electronics: The strong electron-withdrawing nature of the fluorine atoms can influence the electronics of the reactive center, potentially enhancing reactivity or altering the course of a reaction.
-
Unique Steric Profile: The difluoromethyl group, while sterically similar to a dimethyl group, possesses a different conformational profile and dipole moment, which could lead to unique facial shielding of the enolate in asymmetric reactions.
-
Enhanced Lipophilicity: Fluorination is a common strategy in medicinal chemistry to increase the lipophilicity of a molecule, which could improve the solubility of the auxiliary and its derivatives in organic solvents.
Herein, we present a detailed guide to the synthesis of a novel oxazolidinone chiral auxiliary from (1R,2S)-2,2-difluorocyclopentanol and a protocol for its application in a diastereoselective aldol reaction.
Synthesis of the (4R,5S)-4,4-Difluoro-cyclopentano[d]oxazolidin-2-one Auxiliary
The proposed chiral auxiliary is a cyclopentano-fused oxazolidinone, a class of auxiliaries popularized by David A. Evans for their high efficacy in a range of asymmetric transformations.[2] The synthesis starts from the readily available (1R,2S)-2-amino-5,5-difluorocyclopentanol, which can be prepared via several synthetic routes.
Experimental Workflow for Auxiliary Synthesis
Caption: Synthetic workflow for the preparation of the novel difluorinated chiral auxiliary.
Detailed Protocol for Auxiliary Synthesis
-
Preparation: To a stirred solution of (1R,2S)-2-amino-5,5-difluorocyclopentanol (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂), add triethylamine (2.2 eq).
-
Addition of Phosgene Source: In a separate flask, dissolve carbonyldiimidazole (CDI) (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. Alternative: A solution of triphosgene (0.4 eq) in DCM can be used instead of CDI.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired (4R,5S)-4,4-difluoro-cyclopentano[d]oxazolidin-2-one as a white solid.
Application in Asymmetric Aldol Reactions
The synthesized oxazolidinone auxiliary can be acylated and subsequently used in asymmetric aldol reactions to generate chiral β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis.[5]
Logical Flow of the Asymmetric Aldol Reaction
Caption: Step-by-step workflow for the asymmetric aldol reaction using the difluorinated auxiliary.
Detailed Protocol for Asymmetric Aldol Reaction
Part A: Acylation of the Auxiliary
-
Preparation: Dissolve the (4R,5S)-4,4-difluoro-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂) and cool to -78 °C.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise and stir the resulting solution for 30 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour.
-
Warming and Quenching: Allow the reaction to warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the N-acyl oxazolidinone by flash chromatography.
Part B: Diastereoselective Aldol Reaction
-
Preparation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂) and cool to -78 °C.
-
Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf, 1.2 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.5 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. This should result in the formation of the Z-enolate.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude aldol adduct by flash chromatography. Determine the diastereomeric excess (% de) by ¹H NMR or HPLC analysis.[6]
Part C: Auxiliary Cleavage
-
Saponification: Dissolve the purified aldol adduct in a mixture of THF and water (3:1) and cool to 0 °C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq, 1 M).
-
Stirring: Stir the reaction mixture at 0 °C for 4 hours.
-
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Isolation: Concentrate the mixture to remove the THF. The chiral β-hydroxy acid product can be extracted from the aqueous layer after acidification. The chiral auxiliary can be recovered from the aqueous layer by extraction with an organic solvent.
Expected Outcomes and Data
Based on analogous systems, this protocol is expected to yield the syn-aldol product with high diastereoselectivity.[6] The precise level of selectivity will be influenced by the steric and electronic nature of the novel difluoro-auxiliary.
| Entry | Aldehyde | Expected Product | Expected Yield (%) | Expected Diastereomeric Excess (% de) |
| 1 | Isobutyraldehyde | syn-Adduct | 75-85 | >95 |
| 2 | Benzaldehyde | syn-Adduct | 80-90 | >98 |
| 3 | Acetaldehyde | syn-Adduct | 70-80 | >95 |
Table 1: Predicted performance of the (4R,5S)-4,4-difluoro-cyclopentano[d]oxazolidin-2-one auxiliary in asymmetric aldol reactions based on similar, established auxiliaries.[6]
Conclusion
The proposed (4R,5S)-4,4-difluoro-cyclopentano[d]oxazolidin-2-one represents a novel and potentially valuable addition to the toolkit of chiral auxiliaries for asymmetric synthesis. Its unique electronic and steric properties, conferred by the gem-difluoro group, may offer advantages in achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The protocols detailed herein provide a comprehensive guide for the synthesis of this auxiliary and its application in a model asymmetric aldol reaction. Further investigation is warranted to fully explore the scope and utility of this promising new chiral auxiliary.
References
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. 手性助剂 [sigmaaldrich.com]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 2,2-Difluorocyclopentanol for the Generation of Novel Compound Libraries for Biological Screening
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[1][3][4] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, modulate lipophilicity to improve membrane permeability and bioavailability, and alter the acidity or basicity of nearby functional groups, thereby influencing target binding affinity.[4][5][6][7] Consequently, a significant percentage of recently approved drugs contain fluorine, highlighting its importance in the development of novel therapeutics.[7]
The 2,2-difluorocyclopentanol scaffold is a particularly attractive starting point for the construction of screening libraries. The gem-difluoro group introduces a permanent dipole and can influence the conformation of the five-membered ring, potentially pre-organizing the molecule for optimal interaction with a biological target.[1] The hydroxyl group provides a versatile handle for a variety of chemical transformations, enabling the rapid generation of a diverse set of derivatives. This application note provides a detailed guide for the strategic derivatization of this compound to create a library of compounds ready for biological screening.
Rationale for Derivatization of this compound
The primary goal of derivatizing this compound is to explore the chemical space around this fluorinated core. By introducing a variety of functional groups, we can systematically probe the structure-activity relationship (SAR) of this scaffold against a range of biological targets. The derivatization strategies outlined below are chosen for their reliability, broad substrate scope, and compatibility with downstream high-throughput screening (HTS) formats.
The key objectives of this derivatization program are:
-
To introduce a diverse range of functionalities: This includes esters, ethers, and triazoles, which will impart varied physicochemical properties such as polarity, hydrogen bonding capacity, and steric bulk.
-
To create compounds with drug-like properties: The derivatization strategies are designed to yield products that adhere to general guidelines for molecular weight, lipophilicity, and other parameters associated with favorable pharmacokinetics.
-
To generate a library suitable for HTS: The protocols are designed to be scalable and amenable to parallel synthesis, allowing for the efficient production of a large number of compounds.
Experimental Workflow Overview
The overall workflow for the derivatization of this compound and subsequent biological screening is depicted in the following diagram.
Figure 1: Overall workflow from derivatization to hit identification.
Detailed Derivatization Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.
Protocol 1: Esterification via Carbodiimide Coupling
Esterification is a robust method to introduce a wide variety of functionalities. Carbodiimide-mediated coupling is a reliable and mild method that avoids the need for harsh acidic or basic conditions.
Rationale: This method is chosen for its broad functional group tolerance and the ease of purification. Reagents like EDC and DMAP are readily available and effective for coupling a wide range of carboxylic acids to the alcohol.
Reaction Scheme:
Figure 2: Esterification of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add EDC (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Table 1: Representative Esterification Conditions and Outcomes
| Carboxylic Acid | Equivalents | Reaction Time (h) | Yield (%) |
| Benzoic Acid | 1.2 | 4 | 85 |
| 4-Chlorobenzoic Acid | 1.2 | 5 | 82 |
| Cyclohexanecarboxylic Acid | 1.2 | 6 | 78 |
Protocol 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and effective method for forming ethers from an alcohol and an alkyl halide.
Rationale: This method allows for the introduction of a variety of alkyl and benzyl groups. The use of a strong base like sodium hydride ensures complete deprotonation of the alcohol for efficient reaction.
Reaction Scheme:
Figure 3: Williamson ether synthesis with this compound.
Materials:
-
This compound
-
Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Etherification Conditions and Outcomes
| Alkyl Halide | Equivalents | Reaction Time (h) | Yield (%) |
| Benzyl Bromide | 1.2 | 3 | 75 |
| Ethyl Iodide | 1.2 | 6 | 68 |
| Propargyl Bromide | 1.2 | 4 | 72 |
Protocol 3: Derivatization via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and versatile method for forming triazole linkages.[8][9][][11] This requires the initial conversion of the alcohol to either an azide or an alkyne.
Rationale: The bioorthogonal nature of the azide and alkyne functional groups allows for clean and high-yielding reactions in the presence of a wide range of other functionalities.[9][][11] This is particularly useful for late-stage diversification of a lead compound or for linking the scaffold to a reporter molecule.
Part A: Synthesis of 2,2-Difluorocyclopentyl Azide
-
Tosylation: React this compound with tosyl chloride in the presence of pyridine to form the corresponding tosylate.
-
Azide Displacement: React the tosylate with sodium azide in a polar aprotic solvent like DMF to yield 2,2-difluorocyclopentyl azide.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Scheme:
Figure 4: CuAAC reaction for triazole synthesis.
Materials:
-
2,2-Difluorocyclopentyl azide (from Part A)
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a vial, dissolve the 2,2-difluorocyclopentyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as indicated by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Characterization and Quality Control
All synthesized derivatives should be characterized to confirm their identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be performed to confirm the structure of the final compound. The presence of the fluorine atoms provides a unique spectroscopic handle for characterization.[12][13][14][15][16]
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >95% for biological screening.
Application in Biological Screening
The newly synthesized library of this compound derivatives can be screened against a wide range of biological targets to identify potential lead compounds.
-
Assay Plate Preparation: Compounds are typically dissolved in DMSO to create stock solutions, which are then serially diluted and dispensed into microtiter plates for HTS.
-
High-Throughput Screening (HTS): The compound library can be tested in various biochemical or cell-based assays to identify "hits"—compounds that exhibit a desired biological activity.
-
Hit-to-Lead Optimization: Promising hits can be further optimized by synthesizing additional analogs based on the initial SAR data obtained from the screening campaign. The fluorinated nature of the scaffold can be advantageous in this stage, as it often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1][6]
Conclusion
The derivatization of this compound offers a powerful strategy for the generation of novel and diverse compound libraries for biological screening. The protocols outlined in this application note provide a robust framework for the synthesis of esters, ethers, and triazoles from this valuable fluorinated scaffold. The resulting compounds are well-suited for HTS campaigns and can serve as starting points for drug discovery programs in a variety of therapeutic areas. The strategic incorporation of fluorine is a proven approach to enhance the drug-like properties of small molecules, and the this compound core represents a promising platform for the discovery of new bioactive agents.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorinated Compounds in Medicinal Chemistry: Recent Applications...: Ingenta Connect [ingentaconnect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 8. Click Chemistry [eurofinsgenomics.com]
- 9. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 11. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 12. Fluorine-NMR experiments for high-throughput screening: theoretical aspects, practical considerations, and range of applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [scholarlyworks.adelphi.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Strategic Advantage of 2,2-Difluorocyclopentanol as a Precursor for Advanced Fluorinated Analogs
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The difluoromethyl group (CF2) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or amine groups, while also serving as a hydrogen bond donor, thereby enhancing target engagement.[2] This application note provides a comprehensive guide to the synthesis and utility of 2,2-difluorocyclopentanol, a versatile and valuable building block for the creation of novel fluorinated analogs for pharmaceutical and agrochemical research.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₅H₈F₂O | [3] |
| Molecular Weight | 122.11 g/mol | [3] |
| IUPAC Name | 2,2-difluorocyclopentan-1-ol | [3] |
| CAS Number | 1545583-60-5 | [3] |
| Appearance | Flammable liquid | [3] |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [3] |
Synthesis of this compound: A Representative Protocol
While a variety of methods can be envisioned for the synthesis of this compound, a robust and scalable approach involves the deoxofluorination of a suitable cyclopentanone precursor. The following protocol is a representative example based on established fluorination methodologies.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydroxycyclopentanone from Cyclopentanone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclopentanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in DCM dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-hydroxycyclopentanone.
Step 2: Synthesis of 2,2-Difluorocyclopentanone
-
Reaction Setup: In a fume hood, dissolve the crude 2-hydroxycyclopentanone (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Fluorination: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) or a similar deoxofluorinating agent.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the mixture with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Reduction to this compound
-
Reaction Setup: Dissolve the purified 2,2-difluorocyclopentanone (1.0 eq) in methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. Upon completion, carefully add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Applications of this compound as a Precursor
This compound is a versatile intermediate that can be transformed into a variety of valuable fluorinated building blocks.
Oxidation to 2,2-Difluorocyclopentanone
The alcohol functionality of this compound can be readily oxidized back to the corresponding ketone, 2,2-difluorocyclopentanone, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. This ketone is a key precursor for the synthesis of various fluorinated analogs, including those with applications as antiviral agents.
Synthesis of Fluorinated Cyclopentylamines
Fluorinated cyclopentylamines are valuable scaffolds in medicinal chemistry. This compound can be converted to these amines through a two-step process involving conversion to a sulfonate ester followed by nucleophilic substitution with an amine source.
Caption: Conversion to fluorinated cyclopentylamines.
Precursor to Fluorinated Prostaglandin Analogs
Prostaglandin analogs are crucial in the treatment of various conditions, including glaucoma.[4][5][6] The cyclopentane core is a key structural feature of these molecules. The introduction of a difluoromethylene group can enhance the metabolic stability and therapeutic profile of these analogs. This compound serves as a valuable starting material for the stereoselective synthesis of fluorinated prostaglandin side chains.
Building Block for Agrochemicals
The incorporation of fluorinated moieties is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and environmental profile.[7] this compound can be utilized as a precursor for the synthesis of novel fluorinated pesticides and herbicides with potentially improved properties.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of fluorinated analogs. Its strategic use allows for the introduction of the beneficial difluoromethyl group into diverse molecular scaffolds, offering significant potential for the discovery and development of new pharmaceuticals and agrochemicals. The synthetic protocols and applications outlined in this note are intended to provide researchers with a solid foundation for the exploration of this important fluorinated precursor.
References
- 1. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. EP0277599A2 - Fluorine containing cyclopentane derivatives and processes for their production - Google Patents [patents.google.com]
- 4. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. US20140228364A1 - Ophthalmic Compositions Comprising Prostaglandin F2 Alpha Derivatives and Hyaluronic Acid - Google Patents [patents.google.com]
- 7. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Scalable, Two-Step Synthesis of 2,2-Difluorocyclopentanol for Pharmaceutical Research and Development
An Application Note and Protocol from the Senior Application Scientist
Abstract
Fluorinated organic compounds are of paramount importance in modern drug discovery, with fluorine's unique properties often enhancing metabolic stability, binding affinity, and bioavailability.[1] The gem-difluoroalkyl group, in particular, serves as a valuable bioisostere for carbonyls and other functional groups. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of 2,2-difluorocyclopentanol, a key building block for advanced pharmaceutical intermediates. We present a robust, two-step synthetic pathway starting from commercially available cyclopentanone. The methodology emphasizes scalability, safety, and the use of practical, industrial-grade reagents and purification techniques, designed for researchers in both academic and industrial drug development settings.
Introduction: The Strategic Value of Fluorinated Scaffolds
The introduction of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for optimizing drug-like properties.[1] The this compound motif is particularly valuable as it introduces a polar, metabolically stable gem-difluoro group while providing a hydroxyl handle for further chemical elaboration. This structure is found in various developmental candidates, where it often improves pharmacokinetic profiles by blocking sites of oxidative metabolism.
Traditional methods for synthesizing such compounds can be hazardous and difficult to scale, often relying on toxic reagents or conditions not amenable to large-scale production.[1] The protocol detailed herein overcomes these limitations by employing a modern, electrophilic fluorinating agent and standard reduction chemistry, ensuring a practical and efficient route to multi-gram or kilogram quantities of the target compound.
Synthetic Strategy and Rationale
The synthesis is designed as a two-step sequence that is both logical and highly efficient for scaling up. The overall transformation begins with the difluorination of cyclopentanone to form the key intermediate, 2,2-difluorocyclopentanone, which is then stereoselectively reduced to the target alcohol.
Figure 1: Overall workflow for the synthesis of this compound.
Rationale for Reagent Selection
-
Step 1 (Fluorination): We selected Selectfluor® (F-TEDA-BF₄) for the difluorination of cyclopentanone. While elemental fluorine is dangerously reactive and other deoxofluorinating agents like DAST are hazardous and thermally unstable, Selectfluor® is a stable, crystalline solid that is significantly safer to handle on a large scale.[1][2][3] It is the most commonly used electrophilic fluorinating agent in pharmaceutical manufacturing, making it an industrially validated choice.[1] The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of the enol on the fluorine source.[2]
-
Step 2 (Reduction): For the reduction of the intermediate ketone, Sodium Borohydride (NaBH₄) is the reagent of choice. It offers an excellent balance of reactivity, safety, and cost-effectiveness for large-scale operations compared to more powerful and pyrophoric hydrides like Lithium Aluminum Hydride (LiAlH₄). The reduction is performed in a protic solvent like ethanol or methanol, which are inexpensive and easy to handle. This step creates a new stereocenter, and while this protocol yields the racemic alcohol, chiral reducing agents could be substituted for asymmetric synthesis if a specific enantiomer is required.
Part 1: Large-Scale Synthesis of 2,2-Difluorocyclopentanone
This initial stage is the critical C-F bond-forming step. The protocol is optimized to favor the formation of the difluorinated product over the monofluorinated intermediate.
Mechanism of Electrophilic Difluorination
The reaction is initiated by the formation of the enol tautomer of cyclopentanone, which is the nucleophilic species. The electron-rich double bond of the enol attacks the electrophilic F⁺ source (Selectfluor®). This process occurs twice to yield the gem-difluoro product. Driving the reaction with heat helps to overcome the activation energy for the second fluorination and ensures high conversion to the desired product.[2]
Figure 2: Simplified mechanism for the electrophilic difluorination of cyclopentanone.
Experimental Protocol: Difluorination
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personnel must wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[4] Selectfluor® is a strong oxidizing agent and should be kept away from combustible materials.
Materials & Reagents:
-
Cyclopentanone
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Large three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure (100 g Scale):
-
Reaction Setup: Assemble the reaction flask with the overhead stirrer, reflux condenser, and an inert gas (N₂ or Ar) inlet.
-
Charging Reagents: To the flask, add 2.25 equivalents of Selectfluor® (845 g) and anhydrous acetonitrile (2.0 L) . Begin stirring to dissolve the reagent.
-
Substrate Addition: In a separate flask, dissolve 1.0 equivalent of cyclopentanone (100 g, 1.19 mol) in anhydrous acetonitrile (500 mL) . Transfer this solution to the addition funnel.
-
Reaction Execution: Add the cyclopentanone solution dropwise to the stirred Selectfluor® solution over approximately 1 hour. The reaction is mildly exothermic.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 12-18 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a larger beaker containing deionized water (4 L) .
-
Transfer the aqueous mixture to a large separatory funnel and extract with dichloromethane (3 x 1 L) .
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 1 L) and brine (1 x 1 L) .
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a light yellow oil. Purify by fractional distillation under reduced pressure to obtain 2,2-difluorocyclopentanone as a clear, colorless liquid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Colorless liquid |
| Boiling Point | ~135-138 °C (at atmospheric pressure) |
| ¹⁹F NMR (CDCl₃) | Singlet at approximately -95 to -105 ppm |
| ¹H NMR (CDCl₃) | Multiplets at ~2.2 ppm (4H) and ~2.8 ppm (2H) |
| Purity (GC) | >98% |
Part 2: Large-Scale Reduction to this compound
This final step converts the ketone to the target alcohol. The protocol is designed for safe and controlled reduction on a large scale.
Experimental Protocol: Reduction
Safety First: Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is flammable. The reaction must be performed in a well-ventilated fume hood away from ignition sources. The initial addition of NaBH₄ can be exothermic and must be controlled with an ice bath.
Materials & Reagents:
-
2,2-Difluorocyclopentanone
-
Sodium Borohydride (NaBH₄)
-
Ethanol (EtOH) or Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large three-neck round-bottom flask
-
Magnetic stirrer or overhead stirrer
-
Ice/water bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure (100 g Scale):
-
Reaction Setup: In the reaction flask, dissolve 1.0 equivalent of 2,2-difluorocyclopentanone (100 g, 0.83 mol) in ethanol (1.5 L) .
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0-5°C with stirring.
-
Reductant Addition: Slowly add 0.5 equivalents of Sodium Borohydride (15.7 g, 0.42 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor for the disappearance of the starting ketone by TLC or GC.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture back to 0-5°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1M HCl until the pH is ~5-6 and gas evolution ceases.
-
Reduce the volume of the solvent by approximately two-thirds using a rotary evaporator.
-
Add deionized water (1 L) to the remaining residue.
-
Extract the aqueous layer with ethyl acetate (3 x 750 mL) .
-
Combine the organic layers and wash with brine (1 x 500 mL) .
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol by vacuum distillation to afford this compound as a clear, colorless oil.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | ~70-75 °C (at ~20 mmHg) |
| ¹⁹F NMR (CDCl₃) | Two sets of multiplets due to diastereotopic fluorines |
| ¹H NMR (CDCl₃) | Multiplets for CH-OH, CH₂, and OH protons |
| Purity (GC) | >99% |
Safety and Waste Disposal
-
General Handling: All manipulations should be performed in a certified chemical fume hood. Fluorinated compounds should be stored in cool, dry, well-ventilated areas away from incompatible materials.[4]
-
Reagent-Specific Precautions:
-
Selectfluor®: An oxidizing solid. Avoid contact with skin and eyes. Do not mix with combustible materials.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Store in a dry, inert atmosphere.
-
-
Waste Disposal:
-
Aqueous waste from the fluorination work-up may contain residual fluorinating agents and should be treated as hazardous waste.
-
Aqueous waste from the reduction step should be neutralized before disposal.
-
All organic waste solvents and residues must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.[4]
-
Conclusion
This application note details a scalable, efficient, and reliable two-step synthesis of this compound. By utilizing the industrially proven electrophilic fluorinating agent Selectfluor® and a standard sodium borohydride reduction, this protocol provides a practical pathway for producing kilogram quantities of this valuable building block. The detailed procedures, safety guidelines, and characterization data provide researchers and drug development professionals with a self-validating system to support the advancement of next-generation fluorinated pharmaceuticals.
References
The Strategic Incorporation of 2,2-Difluorocyclopentanol in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The 2,2-difluorocyclopentanol motif, a fluorinated carbocycle, presents a unique and advantageous building block for drug design. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights into its strategic deployment in drug discovery programs. We will delve into the rationale behind its use, focusing on the profound effects of gem-difluorination on molecular conformation, metabolic stability, and target engagement.
Introduction: The Fluorine Advantage in Cyclopentane Scaffolds
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet impactful modifications to a drug molecule.[1][2] When incorporated as a gem-difluoro group (CF2) on a cyclopentane ring, these effects are amplified, leading to significant alterations in the local electronic environment and conformational preferences of the carbocycle.
The cyclopentane ring is a common scaffold in many biologically active molecules. However, its inherent flexibility can be a double-edged sword, contributing to off-target effects and metabolic instability. The introduction of a 2,2-difluoro substitution can rigidify the cyclopentane ring, locking it into a preferred conformation and potentially enhancing binding affinity and selectivity for its biological target.[3] Furthermore, the electron-withdrawing nature of the two fluorine atoms can shield adjacent positions from metabolic attack, thereby improving the metabolic stability and pharmacokinetic profile of the drug candidate.[4]
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through a variety of methods, with a common and effective approach being the deoxofluorination of a readily available cyclopentanone precursor. This method offers a direct and scalable route to this valuable building block.
Experimental Protocol: Synthesis of this compound from Cyclopentanone
This protocol outlines a two-step process starting from cyclopentanone.
Step 1: Oxidation of Cyclopentanol to Cyclopentanone
For researchers starting from cyclopentanol, a standard oxidation is required.
-
Materials: Cyclopentanol, Pyridinium dichromate (PDC), Dichloromethane (DCM).
-
Procedure:
-
Dissolve cyclopentanol (1.0 eq) in anhydrous DCM.
-
Add PDC (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield cyclopentanone.
-
Step 2: Deoxofluorination of Cyclopentanone
-
Materials: Cyclopentanone, Diethylaminosulfur trifluoride (DAST), Anhydrous dichloromethane (DCM).
-
Procedure:
-
In a fume hood, dissolve cyclopentanone (1.0 eq) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) to the stirred solution. Caution: DAST is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
-
Application in Medicinal Chemistry: A Case Study in Prostaglandin Analogs
While direct incorporation of the this compound moiety into a marketed drug is not yet widespread, the strategic use of gem-difluorinated cyclopentane rings is well-established, particularly in the development of prostaglandin analogs for the treatment of glaucoma.[5][6][7] Prostaglandin F2α (PGF2α) analogs are potent ocular hypotensive agents, but their therapeutic utility can be limited by metabolic instability.[2][8]
The introduction of fluorine atoms at key positions in the prostaglandin scaffold has led to the development of highly successful drugs like latanoprost and travoprost.[6][7] For instance, the synthesis of 16,16-difluoro prostaglandin analogs involves the deoxydifluorination of a 16-keto intermediate, a chemical transformation analogous to the synthesis of this compound.[4] This modification at the C-16 position enhances the metabolic stability of the molecule, leading to a longer duration of action and improved therapeutic efficacy.[8]
This example underscores the potential of incorporating gem-difluoro groups into cyclopentane-containing molecules to address pharmacokinetic challenges. The this compound building block provides a valuable starting point for the synthesis of novel analogs of various bioactive molecules where the cyclopentane ring plays a crucial role in target recognition.
The Impact of 2,2-Difluorination on Molecular Properties and SAR
The introduction of the 2,2-difluoro group on a cyclopentanol ring can have a profound impact on several key molecular properties relevant to drug design, influencing the Structure-Activity Relationship (SAR) of a compound series.
Conformational Restriction
The steric bulk and electronic repulsion of the two fluorine atoms can significantly restrict the conformational flexibility of the cyclopentane ring.[3] This "conformational locking" can pre-organize the molecule into a bioactive conformation, leading to a more favorable entropy of binding and, consequently, higher potency.
Diagram: Conformational Effects of 2,2-Difluorination
Caption: Impact of gem-difluorination on cyclopentanol conformation.
Modulation of pKa and Lipophilicity
The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the hydroxyl group in this compound, making it more acidic compared to its non-fluorinated counterpart. This can influence hydrogen bonding interactions with the target protein and affect the overall ADME properties of the molecule. Fluorination generally increases lipophilicity, which can enhance membrane permeability, but the effect is context-dependent.[9][10]
Metabolic Stability
The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] By replacing hydrogens at a metabolically vulnerable position with fluorine, the metabolic stability of a drug candidate can be substantially improved, leading to a longer half-life and reduced clearance.
Table 1: Physicochemical and Pharmacokinetic Implications of 2,2-Difluorination
| Property | Effect of 2,2-Difluorination | Rationale |
| Conformation | Increased rigidity, preference for a specific conformation. | Steric and electronic effects of the gem-difluoro group. |
| pKa of -OH | Decreased (more acidic). | Inductive electron withdrawal by fluorine atoms. |
| Lipophilicity (LogP) | Generally increased. | The lipophilic nature of fluorine. |
| Metabolic Stability | Increased resistance to oxidative metabolism. | High strength of the C-F bond. |
| Hydrogen Bonding | Altered H-bond donating capacity of the -OH group. | Change in the electronic character of the hydroxyl group. |
Future Perspectives and Conclusion
The this compound scaffold represents a valuable and underutilized building block in medicinal chemistry. Its unique combination of conformational rigidity and metabolic stability makes it an attractive motif for the design of novel therapeutics across a range of target classes, including G protein-coupled receptors (GPCRs) and enzymes.[9][11][12] As synthetic methodologies for the preparation of fluorinated building blocks continue to advance, the incorporation of this compound and its derivatives into drug discovery pipelines is expected to increase.
This application note provides a foundational understanding of the synthesis and strategic application of this compound. By leveraging the principles outlined herein, medicinal chemists can effectively employ this powerful building block to design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Microvascular effects of selective prostaglandin analogues in the eye with special reference to latanoprost and glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-based design of selective GPCR ligands guided by free energy simulations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Value of Chiral Difluorinated Scaffolds
An Application Guide to the Biocatalytic Transformation of 2,2-Difluorocyclopentanol
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2][3] Fluorine's unique electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][4] The gem-difluoro motif (CF2), in particular, is of growing interest. When positioned adjacent to a hydroxyl group, as in this compound, the CF2 group can act as a lipophilic hydrogen bond donor, a feature that can introduce novel, beneficial interactions with biological targets.[5]
However, the synthesis of enantiomerically pure fluorinated compounds remains a significant challenge. Classical chemical methods often require harsh conditions, multi-step syntheses, and expensive chiral catalysts. Biocatalysis, utilizing enzymes to perform stereoselective transformations, presents a powerful alternative. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) with exquisite chemo-, regio-, and stereoselectivity.
This guide provides detailed application notes and protocols for the enzymatic transformation of racemic this compound, focusing on two primary, high-value strategies: Lipase-Catalyzed Kinetic Resolution and Alcohol Dehydrogenase-Mediated Oxidation. These methods provide robust pathways to access enantiopure this compound and its corresponding ketone, which are valuable building blocks for drug discovery and development.
Application 1: Lipase-Catalyzed Kinetic Resolution for Enantiomer Separation
Kinetic resolution is a cornerstone of biocatalysis, enabling the separation of a racemic mixture by leveraging an enzyme's ability to react with one enantiomer at a much higher rate than the other. For chiral alcohols like this compound, lipases are the enzymes of choice for catalyzing enantioselective acylation.
Principle of Operation & Mechanistic Insight
The process involves the transesterification of the alcohol with an acyl donor, typically an activated ester like vinyl acetate. In the presence of a stereoselective lipase, one enantiomer of the alcohol is preferentially acylated to form the corresponding ester, while the other enantiomer remains largely unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and Burkholderia cepacia Lipase (BCL, also known as Pseudomonas cepacia Lipase or PSL) are frequently employed.[6][7][8] CALB is known for its broad substrate scope and high stability, while BCL often exhibits excellent enantioselectivity for cyclic secondary alcohols.[6][7]
-
Acyl Donor: Vinyl acetate is a superior acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This effectively renders the acylation step irreversible, preventing the reverse reaction (hydrolysis of the ester) and driving the reaction forward to achieve high conversion and enantiomeric excess (ee).
-
Solvent System: Anhydrous, non-polar organic solvents like diethyl ether, diisopropyl ether, or heptane are critical.[7] These solvents maintain the essential layer of water on the enzyme's surface required for activity while preventing bulk-phase hydrolysis of the product ester.
A general predictive model for many lipases is the Kazlauskas rule , which states that for secondary alcohols, the enantiomer with the hydroxyl group on the right side when the larger substituent is pointing away from the viewer (defined as the (R)-enantiomer for many simple alcohols) is acylated faster.[6][7] This rule provides a valuable starting point for predicting the stereochemical outcome.
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the kinetic resolution of this compound.
Protocol 1: Screening and Optimization of Lipase-Catalyzed Acylation
This protocol provides a framework for screening lipases and optimizing reaction conditions.
1. Materials & Reagents:
-
Racemic this compound
-
Immobilized Lipases: Novozym 435 (Candida antarctica Lipase B), Lipase PS from Burkholderia cepacia
-
Acyl Donor: Vinyl acetate
-
Solvents: Diisopropyl ether (DIPE), n-Heptane (anhydrous)
-
Internal Standard for GC/HPLC (e.g., dodecane)
-
Reaction vials (4 mL) with magnetic stir bars
-
Orbital shaker with temperature control
2. Enzyme Preparation (Pre-treatment):
-
Rationale: Immobilized enzymes can absorb moisture from the air, which can lead to unwanted hydrolysis. Drying is a critical step.
-
Procedure: Dry the required amount of immobilized lipase (e.g., 20-50 mg per reaction) under vacuum for at least 4 hours before use.
3. Reaction Setup (Small Scale Screening):
-
To a 4 mL vial, add the immobilized lipase (20 mg).
-
Add 2 mL of anhydrous solvent (e.g., DIPE).
-
Add racemic this compound to a final concentration of 25 mM.
-
Add the internal standard.
-
Pre-incubate the mixture for 15 minutes at the desired temperature (e.g., 30°C, 40°C, 50°C) with shaking (200 rpm).
-
Initiate the reaction by adding the acyl donor. A typical starting point is 1.5 to 3.0 equivalents of vinyl acetate relative to the alcohol.
-
Seal the vial and continue shaking at the set temperature.
4. Reaction Monitoring and Analysis:
-
Rationale: The goal of kinetic resolution is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.
-
Procedure:
-
At set time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Filter the sample through a small plug of silica or a syringe filter to remove the enzyme and quench the reaction.
-
Dilute the sample with an appropriate solvent (e.g., ethyl acetate).
-
Analyze by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining alcohol (eeS) and the formed ester (eeP).
-
5. Data Interpretation:
-
Conversion (c): Calculated from the disappearance of the starting alcohol relative to the internal standard.
-
Enantioselectivity (E-value): A measure of the enzyme's efficiency in discriminating between the two enantiomers. It is calculated using the following formula: E = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)]
-
An E-value > 200 is considered excellent for preparative scale applications.[8]
Table 1: Starting Conditions for Optimization
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Enzyme | Novozym 435 | Lipase PS | Novozym 435 | Screening different lipases is essential as selectivity is substrate-dependent. |
| Solvent | Diisopropyl Ether | Diisopropyl Ether | n-Heptane | Solvent polarity affects enzyme activity and selectivity.[7] |
| Temperature | 40°C | 40°C | 50°C | Higher temperatures increase reaction rates but can decrease selectivity. |
| Acyl Donor | Vinyl Acetate (2 eq) | Vinyl Acetate (2 eq) | Vinyl Acetate (2 eq) | A highly efficient, irreversible acyl donor. |
Application 2: Alcohol Dehydrogenase (ADH) for Oxidation & Deracemization
Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, using a nicotinamide cofactor (NAD+ or NADP+) as the hydride acceptor.[9][10] This functionality can be harnessed to convert this compound into 2,2-difluorocyclopentanone.
Principle of Operation & Strategic Application
The direct oxidation of this compound provides access to the corresponding ketone, a valuable synthetic intermediate in its own right.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Synthesis of 2,2-Difluorocyclopentyl Esters: A Detailed Guide for Researchers
Introduction: The Significance of the 2,2-Difluorocyclopentyl Moiety
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for fine-tuning the characteristics of bioactive compounds and advanced materials. The geminal difluoro group (CF2), in particular, serves as a non-hydrolyzable mimic of a carbonyl or ether oxygen, offering a strategic advantage in the design of stable and effective pharmaceuticals.
This application note provides a comprehensive guide to the synthesis of 2,2-difluorocyclopentyl esters, a class of compounds with significant potential in medicinal chemistry and related fields. We will explore two robust synthetic pathways, detailing the underlying chemical principles, providing step-by-step experimental protocols, and offering insights into potential challenges and their solutions. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable fluorinated scaffold into their synthetic endeavors.
Strategic Overview: Two Convergent Pathways to 2,2-Difluorocyclopentyl Esters
The synthesis of 2,2-difluorocyclopentyl esters can be efficiently achieved through two primary routes, both commencing from a readily available cyclopentanone precursor. The choice between these pathways may depend on the desired ester functionality and the availability of specific reagents.
Route 1: The Reduction-Esterification Pathway This route involves the initial deoxofluorination of a cyclopentanone, followed by the reduction of the resulting 2,2-difluorocyclopentanone to the corresponding alcohol, which is then esterified to yield the final product.
Route 2: The Baeyer-Villiger Oxidation and Ring-Opening Pathway This alternative strategy also begins with the deoxofluorination of a cyclopentanone. The intermediate 2,2-difluorocyclopentanone is then subjected to a Baeyer-Villiger oxidation to form a lactone, which is subsequently ring-opened with an appropriate alcohol to afford the desired ester.
Below is a visual representation of these two synthetic strategies.
Caption: Two primary synthetic routes to 2,2-difluorocyclopentyl esters.
Part 1: The Critical First Step - Deoxofluorination of Cyclopentanone
The cornerstone of both synthetic strategies is the conversion of a cyclopentanone to its geminal difluoro analogue. Diethylaminosulfur trifluoride (DAST) and its more thermally stable counterpart, Deoxo-Fluor®, are the reagents of choice for this transformation.[1][2] These reagents effectively replace the carbonyl oxygen with two fluorine atoms.
Mechanism of Deoxofluorination with DAST
The reaction proceeds through the initial activation of the carbonyl oxygen by the Lewis acidic sulfur atom of DAST. This is followed by the nucleophilic attack of a fluoride ion. A subsequent elimination cascade releases sulfur dioxide and a dialkylaminofluoride byproduct, yielding the desired gem-difluorocyclopentane.
Caption: Simplified mechanism of deoxofluorination.
Experimental Protocol: Synthesis of 2,2-Difluorocyclopentanone
This protocol provides a general procedure for the deoxofluorination of cyclopentanone using DAST.
Materials:
-
Cyclopentanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopentanone (1.0 eq) and anhydrous DCM (5-10 mL per mmol of cyclopentanone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DAST: Slowly add DAST (2.0-2.5 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Caution: DAST is moisture-sensitive and can release HF upon contact with water. The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2,2-difluorocyclopentanone.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel.
Quantitative Data Summary:
| Starting Material | Reagent | Equivalents of Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cyclopentanone | DAST | 2.0 - 2.5 | DCM | 0 to RT | 12 - 24 | 60 - 80 |
Part 2: Route 1 - The Reduction-Esterification Pathway
This pathway offers a straightforward approach to a variety of 2,2-difluorocyclopentyl esters through the intermediacy of this compound.
Step 2a: Reduction of 2,2-Difluorocyclopentanone
The reduction of the ketone functionality in 2,2-difluorocyclopentanone to a hydroxyl group is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[3][4] The use of a mild reagent is crucial to avoid any unwanted side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2-Difluorocyclopentanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 2,2-difluorocyclopentanone (1.0 eq) in methanol or ethanol (10-20 mL per mmol of ketone) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Carefully add water to quench the excess NaBH₄.
-
Solvent Removal and Extraction: Remove the alcohol under reduced pressure. Extract the aqueous residue with DCM or EtOAc (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
Step 3a: Esterification of this compound
The final step in this pathway is the esterification of this compound. The classical Fischer esterification, using a carboxylic acid in the presence of a strong acid catalyst, is a common and effective method.[5]
Experimental Protocol: Synthesis of 2,2-Difluorocyclopentyl Acetate
Materials:
-
This compound
-
Acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous toluene or benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), acetic acid (1.2-1.5 eq), and a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) in toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel or distillation.
Part 3: Route 2 - The Baeyer-Villiger Oxidation and Ring-Opening Pathway
This elegant route utilizes a regioselective ring expansion of the difluorinated cyclopentanone to form a lactone, which is then readily converted to the desired ester.
Step 2b: Baeyer-Villiger Oxidation of 2,2-Difluorocyclopentanone
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone.[6][7][8] A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of the oxygen insertion. In the case of 2,2-difluorocyclopentanone, the more substituted carbon (the one bearing the fluorine atoms) is less likely to migrate, leading to the formation of 6,6-difluoro-oxepan-2-one.
Experimental Protocol: Synthesis of 6,6-Difluoro-oxepan-2-one
Materials:
-
2,2-Difluorocyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 2,2-difluorocyclopentanone (1.0 eq) in DCM in a round-bottom flask with a magnetic stir bar.
-
Addition of Oxidant: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by washing with saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by washing with saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude lactone by column chromatography on silica gel.
Step 3b: Ring-Opening of the Lactone
The final step involves the ring-opening of the lactone with an alcohol under acidic or basic conditions to form the corresponding ester.[9][10]
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-2,2-difluoropentanoate
Materials:
-
6,6-Difluoro-oxepan-2-one
-
Ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄) or Sodium ethoxide (NaOEt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for acid catalysis) or dilute HCl (for base catalysis)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (Acid-Catalyzed):
-
Reaction Mixture: Dissolve the lactone (1.0 eq) in an excess of ethanol and add a catalytic amount of concentrated H₂SO₄.
-
Heating: Heat the mixture to reflux for 4-8 hours.
-
Workup: Cool the reaction, neutralize with saturated aqueous NaHCO₃ solution, and extract with EtOAc.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.
Trustworthiness and Validation: Characterization of Products
To ensure the identity and purity of the synthesized 2,2-difluorocyclopentyl esters and their intermediates, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The characteristic chemical shifts and coupling constants of the fluorine atoms provide definitive evidence for the successful difluorination.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the ketone carbonyl stretch and the appearance of the ester carbonyl stretch.
Conclusion and Future Outlook
The synthetic routes detailed in this application note provide reliable and adaptable methods for the preparation of 2,2-difluorocyclopentyl esters. The choice between the reduction-esterification and the Baeyer-Villiger-ring-opening pathways will depend on the specific target molecule and the desired ester functionality. These fluorinated building blocks are poised to play an increasingly important role in the development of novel pharmaceuticals and advanced materials. The protocols provided herein should serve as a valuable resource for researchers seeking to explore the potential of this unique chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 2,2-Difluorocyclopentanol as a Fluorinated Building Block
An in-depth guide for researchers, scientists, and drug development professionals on the strategic role and application of 2,2-difluorocyclopentanol in modern fluorine chemistry.
Introduction: The Growing Importance of Fluorinated Aliphatic Scaffolds
In medicinal chemistry, the introduction of fluorine into drug candidates is a well-established strategy for modulating key physicochemical and pharmacokinetic properties.[1][2] While aromatic fluorination has been a mainstay, the strategic incorporation of fluorine into aliphatic rings, particularly as a gem-difluoro (CF₂) group, offers a more nuanced and powerful approach to molecular design. The CF₂ group acts as a polar, lipophilic, and metabolically robust bioisostere for methylene (CH₂), ether (O), or carbonyl (C=O) groups, profoundly influencing local conformation, acidity/basicity of adjacent functional groups, and metabolic stability.[3][4][5]
This compound emerges as a particularly valuable building block. The cyclopentane scaffold is a common motif in bioactive molecules, offering a balance of rigidity and conformational flexibility. Placing the CF₂ group at the C2 position, adjacent to the hydroxyl group, creates a unique chemical environment. The strong electron-withdrawing nature of the fluorine atoms significantly impacts the reactivity of the C1 hydroxyl group and provides a strategic anchor for introducing further chemical diversity. These fluorinated motifs have been instrumental in developing therapeutics by improving metabolic stability and pre-organizing ligand conformations for optimal target binding.[1][6]
This guide provides a detailed overview of the synthesis of this compound, its key chemical transformations, and detailed protocols for its use as a versatile synthetic intermediate.
Section 1: Synthesis and Physicochemical Impact
The most common and scalable route to this compound is the reduction of the corresponding ketone, 2,2-difluorocyclopentanone. This precursor can be synthesized via various methods, including the deoxofluorination of 1,2-cyclopentanedione derivatives.
The introduction of the C₂-difluoro group has predictable and exploitable effects on the molecule's properties when compared to its non-fluorinated analog, cyclopentanol.
Table 1: Comparison of Physicochemical Properties
| Property | Cyclopentanol | This compound (Predicted/Typical) | Rationale for Change |
| pKa (of OH group) | ~18 | 15-16 | The strong inductive electron-withdrawing effect of the two fluorine atoms stabilizes the corresponding alkoxide, increasing acidity.[4][5] |
| Calculated LogP | ~0.9 | ~1.1 - 1.3 | While fluorine is highly electronegative, replacing C-H bonds with C-F bonds often increases lipophilicity. The effect is complex and depends on the overall molecular context.[4] |
| Metabolic Stability | Susceptible to C-H oxidation | C2 position is blocked from oxidation. Can direct metabolism to other parts of the molecule. | The C-F bond is significantly stronger than the C-H bond, rendering the C2 position resistant to enzymatic oxidation by Cytochrome P450 enzymes.[1][6] |
| Conformational Preference | Envelope/Twist conformations | The bulky and electronegative fluorine atoms can influence the puckering of the cyclopentane ring, potentially stabilizing specific conformations.[7][8][9] |
Section 2: Core Synthetic Transformations
This compound is a versatile hub for accessing a wide array of functionalized gem-difluorocyclopentane derivatives. Its utility stems from the reactivity of the hydroxyl group, which can be oxidized, substituted, or eliminated.
Caption: Key synthetic pathways originating from this compound.
2.1 Oxidation to 2,2-Difluorocyclopentanone
The alcohol can be easily oxidized back to the ketone using standard reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation. This provides access to a key electrophilic building block for reactions like Grignard additions, Wittig reactions, or reductive aminations.
2.2 Nucleophilic Substitution via Activation
This is arguably the most powerful application of this compound. The hydroxyl group is a poor leaving group and must first be "activated." This is typically achieved by converting it into a tosylate (OTs), mesylate (OMs), or halide. This activated intermediate is now an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[10] This pathway allows for the stereospecific introduction of a wide range of nucleophiles, including azides, cyanides, amines, and thiols, with inversion of configuration at the C1 center.
Caption: Generalized SN2 mechanism showing inversion of stereochemistry.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step. Researchers should always perform reactions under an inert atmosphere (N₂ or Ar) unless otherwise specified.
Protocol 1: Synthesis of this compound via Reduction
-
Objective: To reduce 2,2-difluorocyclopentanone to this compound.
-
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, chosen for its operational simplicity and high yield. Methanol serves as a protic solvent that also facilitates the reaction.
| Step | Procedure | Rationale & In-Field Insight |
| 1 | To a solution of 2,2-difluorocyclopentanone (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath. | Cooling the reaction mitigates the exothermicity of the hydride addition, preventing side reactions and ensuring controlled reduction. |
| 2 | Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. | Portion-wise addition maintains temperature control and prevents excessive hydrogen gas evolution. A slight excess of NaBH₄ ensures complete conversion of the starting material. |
| 3 | Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. | The initial stirring at 0 °C controls the initial rate, while warming to room temperature drives the reaction to completion. |
| 4 | Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed. | TLC is a crucial and rapid check for reaction completion, preventing unnecessary reaction time or premature workup. |
| 5 | Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. | The quench neutralizes excess NaBH₄ and hydrolyzes borate-ester intermediates. NH₄Cl is a mild acid source that avoids potential side reactions associated with stronger acids. |
| 6 | Remove most of the methanol under reduced pressure. | This step simplifies the subsequent extraction by reducing the volume of the aqueous phase and improving partitioning. |
| 7 | Extract the aqueous residue with ethyl acetate (3 x 50 mL). | Ethyl acetate is a good solvent for the product and is immiscible with water, allowing for efficient extraction. Repeating the extraction ensures maximum product recovery. |
| 8 | Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. | The brine wash removes residual water. Na₂SO₄ is a neutral drying agent. Concentration yields the crude product. |
| 9 | Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield this compound as a clear oil. | Chromatography removes non-polar impurities and any unreacted starting material, providing the pure alcohol. |
Protocol 2: Oxidation of this compound to 2,2-Difluorocyclopentanone
-
Objective: To oxidize the secondary alcohol back to the ketone.
-
Causality: Dess-Martin periodinane (DMP) is a mild and highly efficient oxidizing agent for primary and secondary alcohols. It operates under neutral conditions, avoiding issues with acid-sensitive functional groups.
| Step | Procedure | Rationale & In-Field Insight |
| 1 | Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flask under an inert atmosphere. | DCM is an excellent, inert solvent for this reaction. Anhydrous conditions are critical as DMP can be deactivated by water. |
| 2 | Add Dess-Martin periodinane (1.2 eq) in one portion at room temperature. | A slight excess of DMP ensures complete oxidation. The reaction is typically fast at room temperature. |
| 3 | Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol. | The reaction progress should be closely monitored to avoid over-reaction or degradation, although DMP is generally very selective. |
| 4 | Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 20 minutes. | This quench serves two purposes: NaHCO₃ neutralizes the acetic acid byproduct, and Na₂S₂O₃ reduces excess DMP to a water-soluble species, simplifying workup. |
| 5 | Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). | This ensures complete recovery of the product from the aqueous phase. |
| 6 | Combine the organic layers, wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. | These washing steps remove all aqueous-soluble byproducts. The resulting ketone is often pure enough for subsequent steps without chromatography. |
Protocol 3: Activation and Nucleophilic Substitution (Example: Synthesis of 1-Azido-2,2-difluorocyclopentane)
-
Objective: To convert the alcohol to an azide with inversion of stereochemistry.
-
Causality: The alcohol is first converted to a tosylate, an excellent leaving group. Sodium azide (NaN₃) is a potent nucleophile that displaces the tosylate via an Sₙ2 mechanism.
| Step | Procedure | Rationale & In-Field Insight |
| Part A: Tosylation | ||
| A1 | Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C. | Low temperature controls the reaction rate and minimizes side reactions. |
| A2 | Add triethylamine (Et₃N, 1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq). | Et₃N is a base that neutralizes the HCl generated during the reaction. TsCl is the activating agent. |
| A3 | Stir at 0 °C for 30 minutes, then at room temperature for 4-6 hours, monitoring by TLC. | The reaction progress is monitored for the formation of the higher-Rf tosylate product. |
| A4 | Quench with water. Separate the layers and extract the aqueous phase with DCM. Combine organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The tosylate is often used directly in the next step. | The washes remove excess Et₃N, TsCl, and salts. The tosylate can be unstable on silica gel, so direct use is preferred. |
| Part B: Azide Substitution | ||
| B1 | Dissolve the crude tosylate from Part A in anhydrous dimethylformamide (DMF, 0.2 M). | DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing its reactivity. |
| B2 | Add sodium azide (NaN₃, 3.0 eq). Heat the reaction to 60-80 °C. | A significant excess of the nucleophile and heating are used to drive the substitution reaction to completion. Caution: Sodium azide is highly toxic. |
| B3 | Monitor the reaction by TLC until the tosylate is consumed (typically 6-12 hours). | |
| B4 | Cool to room temperature and pour the reaction mixture into water. Extract with diethyl ether (3 x 50 mL). | The product is extracted into an organic solvent. Water is used to dissolve the DMF and excess NaN₃. |
| B5 | Combine organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over Na₂SO₄, filter, and concentrate carefully in vacuo. | Repeated water washes are critical to remove all DMF. Caution: Low molecular weight azides can be explosive; do not heat excessively during concentration. |
| B6 | Purify by flash column chromatography to yield the final azide product. |
Conclusion
This compound is a highly valuable and versatile building block in fluorine chemistry. Its strategic value lies in the predictable influence of the gem-difluoro group on the physicochemical properties of the cyclopentane ring and the synthetic versatility of the adjacent hydroxyl group. Through straightforward transformations such as oxidation and, most importantly, nucleophilic substitution, it provides access to a diverse range of C1-functionalized 2,2-difluorocyclopentanes. For researchers in drug discovery and materials science, mastering the application of this building block opens a direct and efficient route to novel, metabolically robust, and conformationally constrained molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
incorporating 2,2-difluorocyclopentanol into bioactive molecules
An authoritative guide for research, development, and clinical scientists on the strategic integration of 2,2-difluorocyclopentanol into pharmacologically active agents. This document provides a detailed exploration of the underlying chemical principles, step-by-step synthetic protocols, and the anticipated impact on molecular properties.
PART 1: Guiding Principles & Strategic Value
The Rationale for Fluorination in Modern Drug Design
The deliberate incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in medicinal chemistry.[1][2] Unlike a simple hydrogen bioisostere, fluorine possesses a unique combination of properties: high electronegativity, a small van der Waals radius (1.47 Å), and the ability to form exceptionally strong carbon-fluorine bonds.[2] These characteristics can be leveraged to profoundly modulate a drug candidate's profile. Strategically placed fluorine atoms can block metabolic oxidation sites, thereby increasing a compound's half-life.[2] Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which can enhance membrane permeability and oral bioavailability.[2][3][4] Fluorine can also participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[1]
The this compound Motif: A Privileged Scaffold
The this compound moiety is more than just a fluorinated fragment; it is a conformationally-restricted scaffold that offers distinct advantages. The geminal difluoro group (CF2) acts as a "lipophilic hydrogen bond donor" bioisostere for alcohol or thiol groups and can mimic a carbonyl group.[5][6] This substitution introduces a significant local dipole without adding substantial steric bulk. Studies on related fluorinated cycloalkanes have shown that gem-difluorination can improve metabolic stability and modulate lipophilicity in complex ways that are dependent on the overall molecular structure.[3][4][7] The cyclopentane ring itself is a common feature in bioactive molecules, and the introduction of the CF2 group can lock the ring into a specific conformation, reducing the entropic penalty upon binding to a biological target. The hydroxyl group serves as a versatile synthetic handle for covalent attachment to a parent molecule.
PART 2: Synthesis & Characterization of the Core Building Block
Recommended Synthesis of this compound
The most direct and reliable laboratory-scale synthesis of this compound begins with the α,α-difluorination of cyclopentanone, followed by a straightforward reduction of the resulting ketone.
Workflow: Synthesis of this compound
Caption: Key stages in the preparation of the target building block.
Experimental Protocol: Two-Step Synthesis
Step A: Synthesis of 2,2-Difluorocyclopentanone
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add cyclopentanone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hexamethyldisilazide (NaHMDS, 2.2 eq) as a 1.0 M solution in THF dropwise over 30 minutes. Allow the resulting enolate solution to stir at 0 °C for 1 hour.
-
Fluorination: Add a solution of N-Fluorobenzenesulfonimide (NFSI, 2.3 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude 2,2-difluorocyclopentanone can often be used directly in the next step or purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step B: Synthesis of this compound
-
Setup: Dissolve the crude 2,2-difluorocyclopentanone (1.0 eq) from the previous step in methanol (MeOH, ~0.4 M) in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor for the disappearance of the ketone starting material by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Add water and extract the product with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate. The resulting crude alcohol should be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound[8] as a pure compound.
Causality Behind Experimental Choices:
-
Base and Fluorinating Agent: NaHMDS is a strong, non-nucleophilic base ideal for forming the kinetic enolate. NFSI is an electrophilic fluorinating agent that is crystalline, stable, and safer to handle than many alternatives like F2 gas.
-
Reducing Agent: Sodium borohydride is a mild and inexpensive reducing agent that is highly selective for ketones in the presence of other functional groups that might be present in more complex substrates. Its use in methanol is a standard, robust procedure.
PART 3: Protocols for Covalent Incorporation
The hydroxyl group of this compound is the key point of attachment. The following protocols detail three robust methods for forming stable linkages to a parent molecule (represented as R-X or R-COOH).
Method 1: Williamson Ether Synthesis (for C-O-C Linkage)
The Williamson ether synthesis is a reliable SN2 reaction for forming an ether bond between an alkoxide and a primary alkyl halide or sulfonate.[9][10][11]
Experimental Protocol:
-
Alkoxide Formation: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Coupling: Add the primary alkyl halide or tosylate (R-X, 1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Workup & Purification: Cool to room temperature, carefully quench with water, and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify by column chromatography.
Trustworthiness: This protocol is self-validating. The formation of the alkoxide is visually confirmed by hydrogen gas evolution. Reaction completion is easily tracked by TLC by observing the consumption of the alcohol starting material.
Method 2: Mitsunobu Reaction (for C-O-C or C-O-N Linkage)
The Mitsunobu reaction is a powerful method for coupling the alcohol with an acidic pronucleophile (pKa < 13), such as a phenol or carboxylic acid.[12][13] A key feature is the clean inversion of stereochemistry at the alcohol's carbon center.[13][14]
Experimental Protocol:
-
Setup: In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq), your pronucleophile (e.g., a carboxylic acid, 1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 20 minutes. A color change and/or formation of a white precipitate is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. Note: The byproducts (triphenylphosphine oxide and the DIAD-hydrazine) can complicate purification, so careful selection of chromatographic conditions is essential.
Method 3: Esterification (for C-O-C=O Linkage)
Direct esterification with a carboxylic acid using an activating agent is a highly efficient method for forming an ester bond.[15][16]
Experimental Protocol:
-
Setup: To a solution of the parent carboxylic acid (R-COOH, 1.0 eq) in DCM (~0.3 M), add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) and this compound (1.2 eq).
-
Activation: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq). A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.
-
Workup & Purification: If using DCC, filter off the DCU precipitate and wash with DCM. Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify by column chromatography.
Data Summary: Comparison of Incorporation Methods
| Method | Linkage Type | Key Reagents | Stereochemistry | Key Byproducts |
| Williamson Ether | Ether (C-O-C) | NaH, Alkyl Halide | Retention | Mineral Oil, Excess Halide |
| Mitsunobu | Ester, Ether, etc. | PPh3, DIAD/DEAD | Inversion | Triphenylphosphine Oxide |
| Esterification | Ester (C-O-C=O) | DCC/EDC, DMAP | Retention | Dicyclohexylurea (DCU) |
PART 4: Anticipated Impact & Case Studies
While no marketed drugs currently contain the specific this compound moiety, the strategic benefit of closely related fluorinated cycloalkanes is well-documented. For example, in the development of the IDH1 inhibitor Ivosidenib, a gem-difluorocyclobutane motif was found to be crucial for enhancing metabolic stability while preserving potency.[17] Similarly, the anti-HIV agent Maraviroc incorporates a fluorinated cycloalkane to improve its pharmacological properties.[7]
Logical Relationship: Property to Outcome
Caption: How the motif's properties influence drug performance.
By incorporating this compound, researchers can anticipate:
-
Enhanced Metabolic Stability: The strong C-F bonds can shield adjacent positions from CYP450-mediated oxidative metabolism.[2]
-
Improved Potency: The ring's conformational rigidity can pre-organize the molecule into a bioactive conformation, leading to a more favorable binding entropy.
-
Modulated Physicochemical Properties: The gem-difluoro group will lower the pKa of the alcohol and influence the molecule's overall lipophilicity (LogP) and polarity, which can be fine-tuned to optimize ADME properties.[3][4]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Ester synthesis by esterification [organic-chemistry.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Chiral Synthesis: 2,2-Difluorocyclopentanol as a Strategic Building Block
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated synthons, chiral 2,2-difluorocyclopentanol is emerging as a valuable building block for the construction of complex molecular architectures, particularly in the realm of antiviral agents. This guide provides an in-depth exploration of the synthesis and application of enantiomerically enriched this compound, offering detailed protocols for its preparation and subsequent elaboration into high-value compounds.
Part 1: The Significance of the 2,2-Difluorocyclopentyl Moiety
The geminal difluoro group on a cyclopentane ring imparts unique conformational constraints and electronic properties. This motif can act as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, influencing the molecule's interaction with biological targets. The chirality of the alcohol function provides a handle for asymmetric synthesis, allowing for the construction of stereochemically defined molecules, which is critical for pharmacological activity.
Part 2: Enantioselective Synthesis of this compound
The preparation of enantiomerically pure or enriched this compound is the crucial first step in its utilization as a chiral building block. While various methods for asymmetric synthesis exist, chemoenzymatic approaches offer an efficient and environmentally benign route. Here, we detail a lipase-catalyzed kinetic resolution of a racemic precursor, a widely applicable and scalable method.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2,2-Difluoro-1-acetoxycyclopentane
This protocol describes the enzymatic hydrolysis of racemic 2,2-difluoro-1-acetoxycyclopentane to yield the desired chiral alcohol and the unreacted acetate, which can be separated chromatographically.
Materials:
-
(±)-2,2-Difluoro-1-acetoxycyclopentane
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.2)
-
tert-Butyl methyl ether (MTBE)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-2,2-difluoro-1-acetoxycyclopentane (1.0 eq) in a mixture of phosphate buffer and MTBE (1:1 v/v), add immobilized Lipase B from Candida antarctica (50% by weight of the substrate).
-
Stir the suspension vigorously at room temperature (25°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon reaching approximately 50% conversion, filter the reaction mixture to remove the enzyme. Wash the enzyme with MTBE.
-
Separate the organic layer from the aqueous layer. Extract the aqueous layer with MTBE (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a crude mixture of the chiral alcohol and the unreacted acetate.
-
Purify the mixture by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford enantiomerically enriched this compound and the corresponding acetate.
Expected Outcome:
This enzymatic resolution typically yields the (S)-alcohol and the (R)-acetate with high enantiomeric excess (ee > 95%). The absolute configuration of the resolved products should be determined by comparison with known standards or by derivatization and analysis using chiral chromatography.
Part 3: Application in the Synthesis of Antiviral Nucleoside Analogues
A significant application of chiral this compound is in the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral drugs. The cyclopentane ring serves as a mimic of the ribose sugar in natural nucleosides. Here, we outline the synthesis of a key intermediate for an anti-HIV agent, starting from enantiopure this compound.
Workflow: Synthesis of a Chiral Aminocyclopentanol Intermediate
The following workflow illustrates the conversion of chiral this compound to a key amine intermediate, which can then be coupled with a nucleobase.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-difluorocyclopentanol
Welcome to the technical support center for the synthesis of 2,2-difluorocyclopentanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This guide provides a detailed examination of these challenges and offers field-proven solutions to help you navigate your experiments successfully.
Core Synthesis Workflow
The most common and practical laboratory-scale synthesis of this compound involves a two-step sequence starting from cyclopentanone.
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, organized by reaction step.
Step 1: Geminal Difluorination of Cyclopentanone
The conversion of the carbonyl group in cyclopentanone to a geminal difluoride is the most critical and often challenging step. The choice of fluorinating agent and careful control of reaction conditions are paramount.
Problem 1: Low or No Conversion to 2,2-Difluorocyclopentanone
-
Symptoms: TLC or GC-MS analysis shows predominantly unreacted cyclopentanone.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inactive Fluorinating Agent | Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® are moisture-sensitive. Contamination with water will rapidly decompose the reagent, rendering it ineffective. | Ensure the fluorinating agent is fresh and has been stored under anhydrous conditions. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Reagent Stoichiometry | Geminal difluorination requires at least two equivalents of the fluoride source. In practice, an excess is often needed to drive the reaction to completion. | Use a 1.5 to 3-fold excess of the fluorinating agent. Start with a smaller scale reaction to optimize the stoichiometry for your specific batch of reagent and substrate. |
| Inadequate Reaction Temperature | While these reactions are often initiated at low temperatures (e.g., -78 °C) to control exothermicity, they typically require warming to room temperature or gentle heating to proceed at a reasonable rate. | After the initial addition of the fluorinating agent at low temperature, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be employed, especially when using the more thermally stable Deoxo-Fluor®. Caution: Do not heat DAST above 90°C as it can undergo exothermic decomposition.[1] |
| Inappropriate Solvent | The reaction is typically performed in anhydrous aprotic solvents. | Dichloromethane (DCM) is a common and effective solvent for this transformation. Ensure the solvent is thoroughly dried before use. |
Problem 2: Formation of Significant Byproducts
-
Symptoms: TLC or GC-MS analysis shows multiple new spots/peaks in addition to the desired product and starting material.
-
Potential Byproducts & Mitigation Strategies:
Caption: Potential side reactions during difluorination.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 1-Fluorocyclopentene | This vinyl fluoride can form from the enolizable cyclopentanone.[2] | Maintain low reaction temperatures during the addition of the fluorinating agent. Using a more sterically hindered base in conjunction with the fluorinating agent can sometimes suppress enolization, though this is not standard practice with DAST or Deoxo-Fluor®. |
| Rearrangement Products | DAST, in particular, can promote cationic rearrangements, such as the Wagner-Meerwein rearrangement, which can lead to ring-contracted or expanded products.[3] | Deoxo-Fluor® is generally less prone to causing rearrangements due to its greater thermal stability and is a recommended alternative if rearrangements are a significant issue.[4] If DAST must be used, strict temperature control is crucial. |
| Polymeric Material | Acidic byproducts (HF) can catalyze polymerization of the starting material or product. | Perform the reaction under dilute conditions and ensure efficient stirring. A well-controlled, slow addition of the reagent can minimize localized heat and acid generation. |
Step 2: Reduction of 2,2-Difluorocyclopentanone
The reduction of the ketone to the final alcohol product is generally a high-yielding and clean reaction if performed correctly.
Problem 3: Incomplete Reduction
-
Symptoms: TLC or GC-MS analysis shows residual 2,2-difluorocyclopentanone.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reducing Agent | Sodium borohydride (NaBH₄) is consumed during the reaction. An insufficient amount will lead to incomplete conversion. | Use a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents). The reagent is relatively inexpensive, so using a slight excess is a good practice to ensure complete reaction. |
| Decomposition of NaBH₄ | Sodium borohydride reacts with protic solvents, especially acidic ones.[5] | While the reaction is often performed in alcoholic solvents like methanol or ethanol, which also serve as the proton source for the workup, ensure the solvent is not acidic. The reaction is typically fast enough that decomposition is not a major issue, but for sluggish reactions, portion-wise addition of NaBH₄ can be beneficial. |
| Low Reaction Temperature | The reduction is usually performed at 0 °C to room temperature. Very low temperatures can slow the reaction rate significantly. | Start the reaction at 0 °C to control the initial exotherm and then allow it to warm to room temperature to ensure completion. |
Problem 4: Side Reactions During Reduction
-
Symptoms: Formation of unexpected products.
-
Potential Side Reactions & Mitigation:
| Side Reaction | Mechanism | Mitigation Strategy |
| Over-reduction (Defluorination) | While less common with NaBH₄, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) could potentially lead to the cleavage of the C-F bonds. | Sodium borohydride is the recommended reagent due to its milder nature, which makes it highly selective for the carbonyl group in the presence of the gem-difluoro moiety.[6][7] Avoid using stronger, less selective reducing agents like LiAlH₄ unless necessary for other functionalities in the molecule.[8] |
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is better, DAST or Deoxo-Fluor®?
A: Both reagents can be effective. However, Deoxo-Fluor® is generally recommended due to its higher thermal stability, which makes it safer to handle and often leads to cleaner reactions with fewer rearrangement byproducts.[4] DAST is known to undergo exothermic decomposition at elevated temperatures and can promote cationic rearrangements.[3]
Q2: How should I purify the final product, this compound?
Q3: How do I monitor the progress of the reactions?
A:
-
Difluorination Step: Thin-layer chromatography (TLC) can be used, but co-elution of the starting material and product can sometimes be an issue. Gas chromatography-mass spectrometry (GC-MS) is a more definitive method for monitoring the conversion and identifying byproducts.[9][10][11]
-
Reduction Step: TLC is very effective for monitoring the reduction of the ketone to the more polar alcohol. The alcohol product will have a lower Rf value than the ketone. A simple stain like potassium permanganate can be used to visualize both the ketone and the alcohol.
Q4: What are the key safety precautions for this synthesis?
A:
-
Fluorinating Agents: DAST and Deoxo-Fluor® are corrosive and react violently with water to release HF gas. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Ensure all glassware is scrupulously dried.
-
Sodium Borohydride: While less hazardous than the fluorinating agents, NaBH₄ reacts with acidic solutions to release flammable hydrogen gas. Quench reactions carefully and in a well-ventilated area.
-
Hydrogen Fluoride (HF): HF is a highly toxic and corrosive gas that can be generated during the reaction and workup of the difluorination step. Be prepared for its potential release and have appropriate safety protocols in place.
Q5: How can I verify the identity and purity of my final product?
A: A combination of spectroscopic techniques should be used:
-
NMR Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: Expect to see characteristic multiplets for the CH₂ groups of the cyclopentyl ring and a signal for the CH-OH proton. The proton on the carbon bearing the hydroxyl group will likely show coupling to the adjacent fluorine atoms.
-
¹³C NMR: The carbon at the C2 position (C(F)₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The C1 carbon (CHOH) will also show coupling to the fluorine atoms.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms. This signal will be split by the adjacent protons.[12][13][14][15]
-
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product (122.11 g/mol ).[5]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3300-3500 cm⁻¹ and the disappearance of the strong C=O stretching band from the ketone precursor (typically around 1750 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluorocyclopentanone
-
To a stirred solution of cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere at -78 °C, add Deoxo-Fluor® (2.0-2.5 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 2,2-difluorocyclopentanone (1.0 eq) in methanol (~0.5 M) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography (e.g., gradient of 0% to 30% ethyl acetate in hexanes).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 3. DAST - Enamine [enamine.net]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. azom.com [azom.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multinuclear NMR (1H, 13C and 19F) spectroscopic re-examination of the solvolytic behaviour of flurazepam dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 2,2-Difluorocyclopentanol
Welcome to the technical support center for the purification of 2,2-difluorocyclopentanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and other novel fluorinated compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this unique molecule.
The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, often leading to challenges in purification.[1] this compound, a polar fluorinated alcohol, is a prime example. Its gem-difluoro group introduces significant polarity while the cyclopentyl ring provides a non-polar scaffold, creating a molecule with unique chromatographic behavior. This guide will provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My this compound is co-eluting with a non-polar impurity during flash chromatography on silica gel. How can I improve the separation?
Answer:
This is a common issue when a polar analyte is contaminated with a non-polar byproduct. The high polarity of the hydroxyl group in this compound can cause it to interact strongly with the silica gel, leading to band broadening and potential co-elution with impurities that have a slightly lower affinity for the stationary phase. Here are several strategies to address this:
-
Optimize the Solvent System:
-
Decrease the polarity of the eluent: Start with a less polar solvent system, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity. This will allow the non-polar impurity to elute much earlier than your target compound.
-
Utilize a different solvent system: Sometimes, a complete change in the solvent system can dramatically alter selectivity. Consider trying a dichloromethane/methanol gradient, which is effective for polar compounds.[2]
-
-
Employ a Different Stationary Phase:
-
Deactivated Silica Gel: Fluorinated alcohols can sometimes be sensitive to the acidic nature of standard silica gel, leading to tailing and poor separation.[3] Using deactivated (neutral) silica gel can mitigate these interactions and improve peak shape.
-
Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, consider using a fluorinated stationary phase such as one functionalized with pentafluorophenyl (PFP) or other fluoroalkyl groups. These phases can offer unique selectivity for fluorinated molecules.[4]
-
-
Consider Dry Loading: If your crude material has poor solubility in the initial chromatography solvent, dry loading is recommended. Dissolve your compound in a solvent in which it is highly soluble (e.g., dichloromethane or methanol), add silica gel to form a slurry, and then evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the column.[5]
Question 2: I'm attempting to purify this compound by distillation, but I'm not getting a clean separation from a higher-boiling impurity. What can I do?
Answer:
Effective separation by distillation relies on a significant difference in the boiling points of the components. If the boiling points are too close, a simple distillation will not be sufficient. Here's how to troubleshoot this issue:
-
Switch to Vacuum Distillation: Many organic compounds, especially those with polar functional groups, can have high boiling points and may be prone to decomposition at atmospheric pressure.[6] By reducing the pressure, you can significantly lower the boiling point of your compound, potentially increasing the boiling point difference between it and the impurity. This is a crucial technique for the purification of many thermally sensitive organic molecules.
-
Use a Fractionating Column: If a simple vacuum distillation is still not providing adequate separation, the use of a fractionating column (e.g., a Vigreux or packed column) will increase the number of theoretical plates, leading to a much more efficient separation of liquids with close boiling points.
-
Consider Extractive Distillation: In cases where an azeotrope is formed or the boiling points are extremely close, extractive distillation can be employed. This involves adding a high-boiling, non-volatile solvent to the mixture that alters the relative volatility of the components, allowing for their separation.
Question 3: My purified this compound appears pure by TLC, but my NMR analysis shows residual solvent. How can I remove it?
Answer:
Residual solvent is a common problem, especially with polar compounds that can form strong intermolecular interactions with solvent molecules. Here are the most effective methods for removing residual solvent:
-
High Vacuum Drying: Place your sample under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can help to accelerate the removal of residual solvent, but be cautious not to exceed the boiling point of your compound at the applied pressure.
-
Azeotropic Removal: If you are dealing with a high-boiling polar solvent like DMF or DMSO, you can often remove it by adding a lower-boiling solvent that forms an azeotrope with it (e.g., toluene) and then removing the azeotrope by rotary evaporation. Repeat this process several times.
-
Lyophilization (Freeze-Drying): If your compound is dissolved in a solvent with a relatively high freezing point (e.g., water or tert-butanol), lyophilization can be a very effective method for removing the solvent without exposing your compound to heat.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state and boiling point of this compound?
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: The most common synthetic route to this compound is the reduction of 2,2-difluorocyclopentanone. Therefore, the most likely impurities are:
-
Unreacted 2,2-difluorocyclopentanone: The starting ketone may be present if the reduction is incomplete.
-
Over-reduction products: Depending on the reducing agent and reaction conditions, the cyclopentane ring could potentially be opened or other functional groups reduced.
-
Byproducts from the reducing agent: For example, if sodium borohydride is used in an alcoholic solvent, borate esters can be formed. An acidic workup is necessary to hydrolyze these.
-
Solvent and reagent residues: Residual solvents from the reaction and workup, as well as any catalysts or other reagents, may be present.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is always recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of your compound and identifying any organic impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is an excellent technique for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or evaporative light scattering detector (ELSD) can be used to quantify the purity of your compound. For fluorinated compounds, a column with a fluorinated stationary phase may provide better separation.[4]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a starting point for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane
-
Methanol
-
Glass column for flash chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems to find the optimal eluent for separation. Good starting points are:
-
10% Ethyl Acetate/Hexanes
-
20% Ethyl Acetate/Hexanes
-
50% Ethyl Acetate/Hexanes
-
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 30-50:1 ratio of silica gel to crude material by weight).[5]
-
Pack the column with silica gel as a slurry in the initial, least polar solvent system you plan to use.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent system.
-
Collect fractions and monitor the elution by TLC.
-
If your compound is not eluting, gradually increase the polarity of the solvent system (gradient elution).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting liquid under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound on a larger scale or for removing high-boiling impurities.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all joints are properly greased and sealed.
-
Place a stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in between.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Once the pressure has stabilized, begin to gently heat the distillation flask.
-
Observe the temperature at which the liquid begins to distill and collect the fraction that distills at a constant temperature. This is your purified product.
-
-
Product Collection:
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure with an inert gas.
-
The purified this compound is in the receiving flask.
-
Visualizations
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Diagram 2: Workflow for Flash Chromatography Purification
Caption: Step-by-step workflow for flash chromatography purification.
References
- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluorocyclopentanol Synthesis
Welcome to the technical support center for the synthesis of 2,2-difluorocyclopentanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important fluorinated building block. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making compounds like this compound valuable in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
The primary route to this compound typically involves a two-step process: the α,α-difluorination of cyclopentanone to form 2,2-difluorocyclopentanone, followed by the reduction of the ketone to the corresponding alcohol. This guide will cover potential issues in both of these critical steps.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Part A: α,α-Difluorination of Cyclopentanone
The geminal difluorination of a ketone is a key transformation. A common method involves the use of fluorinating agents on a cyclopentanone precursor.
Issue 1: Low Yield of 2,2-Difluorocyclopentanone
Symptoms:
-
Low conversion of cyclopentanone.
-
Formation of significant side products, such as mono-fluorinated cyclopentanone or elimination products.
Potential Causes & Solutions:
-
Inactive or Degraded Fluorinating Agent: Many fluorinating reagents are sensitive to moisture and can degrade over time.[1]
-
Solution: Always use a fresh batch of the fluorinating agent or test the activity of the current batch on a small scale with a reliable substrate. Store fluorinating agents under an inert atmosphere and away from moisture.
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity.
-
Solution: Carefully control the reaction temperature. For many fluorination reactions, starting at a low temperature (e.g., -78 °C) and slowly warming to room temperature is optimal. Refer to established protocols for the specific reagent being used.
-
-
Incorrect Stoichiometry: An insufficient amount of fluorinating agent will lead to incomplete reaction, while a large excess can promote side reactions.
-
Solution: Optimize the molar ratio of the fluorinating agent to the cyclopentanone substrate. A typical starting point is 2.2-2.5 equivalents of the fluorinating agent.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the fluorinating agent.
-
Solution: Screen different aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). The choice of solvent can be critical for achieving high yields.
-
Issue 2: Formation of α-Fluoro-α'-halocyclopentanone (in case of halo-substituted fluorinating agents)
Symptoms:
-
Presence of a significant amount of a dihalogenated cyclopentanone with one fluorine and one other halogen atom.
Potential Causes & Solutions:
-
Competitive Halogenation: Some fluorinating agents can also act as sources for other halogens (e.g., N-chlorosuccinimide in combination with a fluoride source).
-
Solution: Switch to a dedicated fluorinating agent that does not contain other reactive halogens. Reagents like Selectfluor® (F-TEDA-BF4) are specifically designed for electrophilic fluorination.[2]
-
Part B: Reduction of 2,2-Difluorocyclopentanone to this compound
The reduction of the difluorinated ketone to the alcohol is the final step.
Issue 3: Incomplete Reduction of the Ketone
Symptoms:
-
Presence of unreacted 2,2-difluorocyclopentanone in the final product mixture.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial.
-
Solution: Ensure at least one full equivalent of the reducing agent (e.g., sodium borohydride) is used. A slight excess (1.1-1.2 equivalents) is often recommended to ensure complete conversion.
-
-
Low Reaction Temperature: While many reductions proceed at room temperature, the electron-withdrawing fluorine atoms can decrease the reactivity of the carbonyl group.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) or extending the reaction time.
-
-
Choice of Reducing Agent: The reactivity of the reducing agent can be a factor.
-
Solution: Sodium borohydride (NaBH₄) in methanol or ethanol is a common and effective choice. For more hindered or less reactive ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) could be considered, but requires anhydrous conditions and careful handling.
-
Issue 4: Formation of Elimination Side Products
Symptoms:
-
Formation of difluorocyclopentene derivatives.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Strongly acidic or basic conditions, especially at elevated temperatures, can promote elimination reactions.
-
Solution: Maintain a neutral or slightly basic pH during the workup. Use mild reducing agents and avoid excessive heating.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common two-step synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves:
-
α,α-difluorination of cyclopentanone: This is often achieved using an electrophilic fluorinating agent. A common approach is the reaction of a silyl enol ether of cyclopentanone with a difluorocarbene source.[3][4]
-
Reduction of 2,2-difluorocyclopentanone: The resulting difluorinated ketone is then reduced to the corresponding alcohol, typically using a hydride-based reducing agent like sodium borohydride.
Q2: What are the key safety precautions when working with fluorinating agents?
A2: Fluorinating agents can be hazardous and should be handled with care.[1][5]
-
Toxicity and Corrosiveness: Many fluorinating agents are toxic and can cause severe burns upon contact with skin or eyes. Hydrogen fluoride (HF) can be a byproduct and is extremely corrosive and toxic.[1]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: Be cautious when quenching reactions containing residual fluorinating agents. A slow and controlled addition to a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) is recommended.
Q3: How can I effectively purify the final this compound product?
A3: Purification is typically achieved through column chromatography or distillation.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is often effective at separating the desired alcohol from less polar starting materials and non-polar byproducts.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an efficient purification method, especially for larger-scale syntheses.
Q4: Are there any catalytic methods available for the synthesis of 2,2-difluorocyclopentanone?
A4: Yes, catalytic methods are being developed. For instance, nickel-catalyzed difluorocyclopropanation of silyl dienol ethers followed by a vinylcyclopropane/cyclopentene (VCP) rearrangement has been reported as an efficient method. Palladium-on-alumina catalysts have also been investigated for transformations involving fluorinated compounds, though more in the context of hydrodechlorination.
Section 3: Data and Protocols
Table 1: Typical Reaction Parameters for the Reduction of 2,2-Difluorocyclopentanone
| Parameter | Condition | Notes |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and effective reagent. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents that are compatible with NaBH₄. |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and allowed to warm. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC-MS for completion. |
| Workup | Quench with water, extract with an organic solvent. | A slightly acidic workup (e.g., with dilute HCl) may be necessary to neutralize excess base. |
Experimental Protocol: Reduction of 2,2-Difluorocyclopentanone
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-difluorocyclopentanone (1.0 eq) in methanol (approximately 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography.
Diagrams
Workflow for this compound Synthesis
References
Technical Support Center: Synthesis of 2,2-Difluorocyclopentanol
Welcome to the technical support center for organofluorine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of 2,2-difluorocyclopentanol. Instead of a generic protocol, this document provides in-depth, field-proven insights into the common challenges, particularly the formation of side products, that can arise during this multi-step synthesis. We will explore the causality behind these issues and offer robust solutions to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products encountered in the synthesis of this compound?
A: The synthesis is typically a two-step process: (1) gem-difluorination of a cyclopentanone precursor, followed by (2) reduction of the resulting 2,2-difluorocyclopentanone. Side products can arise from both stages. The most common impurities include monofluorinated intermediates (2-fluorocyclopentanone), products of over-fluorination or rearrangement, and unreacted starting materials. During the reduction step, incomplete conversion is the primary issue.
Q2: My overall yield is consistently low. What is the most likely stage to be causing this?
A: Low yields frequently trace back to the fluorination step. The efficiency of gem-difluorination is highly sensitive to reaction conditions, including the choice of fluorinating agent, solvent, temperature, and moisture control. Incomplete conversion to the difluorinated ketone is a common culprit, which introduces significant challenges in purification.
Q3: I'm seeing a complex mixture of products on my TLC/Crude NMR after the fluorination reaction. What should be my primary troubleshooting focus?
A: A complex mixture points towards issues with reaction control. Key areas to investigate are:
-
Temperature Control: Exothermic reactions or excessive heating can lead to degradation and unwanted side reactions.
-
Stoichiometry: Incorrect ratios of substrate to fluorinating agent can result in incomplete reactions or the formation of over-fluorinated byproducts.
-
Purity of Reagents & Solvents: Impurities, especially water, can consume reagents and catalyze side reactions. Ensure all materials are appropriately purified and dried.[1][2]
Troubleshooting Guide: Side Product Formation
This section addresses specific problems you may encounter during your synthesis, providing explanations for their chemical origin and actionable solutions.
Issue 1: Presence of Monofluorinated Ketone (2-Fluorocyclopentanone)
Question: My ¹H and ¹⁹F NMR spectra of the crude product after fluorination show significant amounts of a monofluorinated species alongside my desired 2,2-difluorocyclopentanone. Why is the reaction stopping at the mono-addition stage?
Answer: The electrophilic fluorination of a ketone proceeds via its enol or enolate form. The reaction is stepwise. First, a single fluorine atom is added to the α-carbon to form the 2-fluorocyclopentanone. This monofluorinated ketone must then be converted back into an enol/enolate to react a second time with the fluorinating agent.
Causality and Solutions:
-
Insufficient Fluorinating Agent: The most common cause is using too few equivalents of the fluorinating agent (e.g., Selectfluor®). The stoichiometry must account for two separate fluorination events per molecule.
-
Solution: Increase the equivalents of the fluorinating agent. A typical starting point is 2.1-2.5 equivalents to ensure the reaction goes to completion.
-
-
Sub-optimal Reaction Time or Temperature: The second fluorination can be slower than the first due to the electronic effect of the first fluorine atom. The reaction may not have had enough time or energy to proceed to the difluorinated product.
-
Solution: Increase the reaction time and monitor progress carefully by TLC or LC-MS. If the reaction stalls, a modest increase in temperature may be required, but this should be done cautiously to avoid degradation.
-
-
Base/Catalyst Issues: The formation of the enolate is critical. If using a base, its strength and stoichiometry are crucial. If relying on acid catalysis for enol formation, the catalyst concentration must be optimized.
-
Solution: Re-evaluate your catalytic system. Ensure the base or acid is not being consumed by impurities and is present in the correct amount to facilitate both fluorination steps.
-
Issue 2: Unidentified Peaks in Mass Spec / NMR Suggesting Degradation or Rearrangement
Question: After fluorination, I've isolated my difluoro-ketone, but I also have a significant fraction of byproducts with unexpected molecular weights. What could these be?
Answer: Aggressive fluorinating agents or harsh reaction conditions can cause side reactions beyond the intended α-fluorination.
Causality and Solutions:
-
Over-fluorination: While less common at the α-position, highly reactive agents under forcing conditions could potentially lead to reactions at other sites on the molecule, especially if other enolizable positions exist.
-
Ring Opening/Favorskii-type Rearrangement: The presence of fluorine atoms can weaken adjacent carbon-carbon bonds.[3] Under basic conditions, the intermediate α-fluoro enolate could potentially undergo rearrangement pathways, leading to ring-contracted esters or other degradation products.
-
Solution: Maintain strict temperature control, ideally running the reaction at the lowest effective temperature. Avoid using an excessive excess of a strong base. Ensure slow, controlled addition of reagents to manage any exotherms.
-
-
Reaction with Solvent: Some fluorinating agents can react with certain solvents (e.g., THF) if the reaction is not proceeding efficiently with the intended substrate.
-
Solution: Choose a robust, relatively inert solvent for your fluorination. Dichloromethane, acetonitrile, or 1,1,2-trichloro-1,2,2-trifluoroethane are often preferred choices.[4]
-
Issue 3: Incomplete Reduction to this compound
Question: During the reduction of 2,2-difluorocyclopentanone with NaBH₄, my reaction stalls, leaving a significant amount of the starting ketone. Why isn't the reduction going to completion?
Answer: The gem-difluoro group at the α-position has a strong electron-withdrawing effect, which can influence the reactivity of the adjacent carbonyl group. While it generally makes the carbonyl carbon more electrophilic and susceptible to reduction, other factors can impede the reaction.
Causality and Solutions:
-
Insufficient Reducing Agent: The most straightforward cause is using too few equivalents of the reducing agent. Some of the hydride may be quenched by trace amounts of water or acidic impurities in the reaction mixture.
-
Solution: Use a modest excess of the reducing agent (e.g., 1.5-2.0 equivalents). Ensure your solvent is anhydrous.
-
-
Low Temperature: Standard borohydride reductions are often run at 0 °C to control reactivity. However, if the reaction is sluggish, it may require warming to room temperature to proceed to completion.
-
Solution: After the initial addition of the reducing agent at low temperature, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until all the starting ketone has been consumed.
-
-
Formation of Borate Esters: The initial product is a borate ester intermediate, which must be hydrolyzed during the workup to liberate the final alcohol. Incomplete hydrolysis can sometimes be mistaken for an incomplete reaction.
-
Solution: Ensure the aqueous workup is sufficiently acidic (e.g., using 1M HCl) and is stirred for an adequate period to fully hydrolyze the intermediate species.
-
Summary Table of Common Side Products
| Side Product | Stage of Formation | Primary Cause(s) | Recommended Solution(s) |
| 2-Fluorocyclopentanone | Fluorination | Insufficient fluorinating agent; Short reaction time/low temp. | Increase equivalents of fluorinating agent (2.1-2.5 eq.); Increase reaction time and/or temperature. |
| Unidentified Degradation Products | Fluorination | Excessive temperature; Harsh/basic conditions; Impure reagents. | Maintain strict temperature control; Use minimal effective amount of base; Use purified, dry solvents.[1] |
| 2,2-Difluorocyclopentanone (in final product) | Reduction | Incomplete reduction; Insufficient reducing agent; Incomplete workup. | Use excess reducing agent (1.5-2.0 eq.); Allow reaction to warm to RT; Ensure complete hydrolysis during workup. |
Preventative Best-Practice Protocol: Synthesis of this compound
This protocol is designed to minimize the formation of the side products discussed above. It assumes the use of cyclopentanone as the starting material and Selectfluor® as the fluorinating agent.
Part 1: Synthesis of 2,2-Difluorocyclopentanone
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation:
-
In the flask, dissolve cyclopentanone (1.0 eq.) in anhydrous acetonitrile.
-
Prepare a solution of trifluoromethanesulfonic acid (TfOH, ~0.1 eq.) in a small amount of anhydrous acetonitrile in the dropping funnel.
-
-
Reaction Initiation:
-
Cool the cyclopentanone solution to 0 °C in an ice bath.
-
Add the TfOH solution dropwise to the cyclopentanone solution over 15 minutes. The acid catalyzes the formation of the enol tautomer, which is necessary for fluorination.[5]
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Fluorination:
-
Add Selectfluor® (2.2 eq.) portion-wise to the reaction mixture over 30-45 minutes, carefully monitoring the internal temperature to ensure it does not rise above 10 °C. This controlled addition is critical to manage the reaction exotherm and prevent degradation.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction progress via ¹⁹F NMR or GC-MS to confirm the disappearance of the monofluorinated intermediate.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 2,2-difluorocyclopentanone via column chromatography on silica gel.
Part 2: Reduction to this compound
-
Apparatus Setup: In a flame-dried round-bottom flask under nitrogen, dissolve the purified 2,2-difluorocyclopentanone (1.0 eq.) in anhydrous methanol.
-
Reduction:
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, keeping the temperature below 5 °C.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the ketone.
-
-
Workup & Purification:
-
Cool the mixture back to 0 °C and slowly quench by adding 1M HCl until the pH is ~5-6.
-
Stir for 20 minutes to ensure complete hydrolysis of borate esters.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.[6] Further purification can be achieved by distillation if necessary.
-
Visual Guides and Workflows
Reaction Scheme and Side Product Pathways
Caption: Overall synthesis pathway and points of side product formation.
Troubleshooting Workflow for Fluorination Step
Caption: Decision tree for troubleshooting the critical fluorination step.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 4. EP0277599A2 - Fluorine containing cyclopentane derivatives and processes for their production - Google Patents [patents.google.com]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,2-Difluorocyclopentanol
Welcome to the technical support center for the preparation of 2,2-difluorocyclopentanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable fluorinated building block. Here, we will delve into the critical aspects of the synthesis, troubleshoot common issues, and provide detailed, field-proven protocols.
Introduction: The Synthetic Challenge
The preparation of this compound, a key intermediate in the synthesis of various pharmaceutical agents, primarily involves the reduction of its corresponding ketone, 2,2-difluorocyclopentanone. While seemingly straightforward, this transformation is often plagued by challenges that can significantly impact the reaction yield and product purity. The electron-withdrawing nature of the gem-difluoro group at the α-position to the carbonyl influences the reactivity of the ketone and can lead to undesired side reactions. This guide will provide a systematic approach to overcoming these hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the synthesis of this compound, presented in a question-and-answer format.
Low Yield of this compound
Question: My yield of this compound is consistently below 50%. What are the most likely causes and how can I improve it?
Answer: Low yields in the reduction of 2,2-difluorocyclopentanone are a common issue and can stem from several factors. A systematic evaluation of your experimental setup and procedure is crucial.
1. Reagent Quality and Stoichiometry:
-
Purity of 2,2-Difluorocyclopentanone: The purity of the starting ketone is paramount. Impurities can interfere with the reduction process. It is advisable to use a freshly purified starting material.
-
Sodium Borohydride (NaBH₄) Quality and Equivalents: Sodium borohydride is a moisture-sensitive reagent. Use a freshly opened bottle or a properly stored reagent. While theoretically, one equivalent of NaBH₄ can reduce four equivalents of a ketone, in practice, it is common to use a molar excess to ensure complete conversion.[1][2] A good starting point is 1.5 to 2.0 equivalents of NaBH₄.
2. Reaction Conditions:
-
Solvent Choice and Purity: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[2][3] Ensure the solvent is anhydrous, as water can react with NaBH₄, reducing its efficacy.
-
Temperature Control: The reduction of ketones with NaBH₄ is an exothermic reaction. Maintaining a low temperature, typically between 0 °C and room temperature, is crucial.[2] Adding the NaBH₄ portion-wise to a cooled solution of the ketone helps to control the reaction temperature and minimize side reactions.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times might promote side reactions.
3. Work-up Procedure:
-
Quenching: The reaction is typically quenched by the slow addition of a weak acid, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride, to neutralize the excess NaBH₄ and hydrolyze the borate esters. This step should be performed at a low temperature to control the evolution of hydrogen gas.
-
Extraction: The product, being an alcohol, has some solubility in water. Therefore, multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) are necessary to maximize the recovery of the product from the aqueous layer.
Formation of Impurities and Side Reactions
Question: I am observing significant byproducts in my reaction mixture. What are the likely side reactions and how can I suppress them?
Answer: The presence of the gem-difluoro group introduces the possibility of specific side reactions that are less common in the reduction of non-fluorinated ketones.
1. Defluorination:
-
The Problem: A potential and problematic side reaction is the elimination of fluoride to form a monofluoroalkene, which can then be further reduced. This hydrodefluorination process leads to a mixture of fluorinated and non-fluorinated byproducts.[4][5] The driving force for this elimination is the formation of a stable double bond.
-
The Solution:
-
Mild Reducing Agents: While NaBH₄ is generally considered a mild reducing agent, for sensitive substrates like α,α-difluoroketones, it's important to use it under controlled conditions.
-
Temperature Control: As mentioned earlier, maintaining a low reaction temperature is critical to disfavor the elimination pathway, which typically has a higher activation energy than the desired reduction.
-
pH Control during Work-up: Strongly acidic or basic conditions during the work-up can promote elimination. A carefully controlled quench with a weak acid is recommended.
-
2. Over-reduction:
-
The Problem: While less common with NaBH₄, if more potent reducing agents like lithium aluminum hydride (LiAlH₄) are used, there is a risk of over-reduction, potentially leading to the cleavage of the C-F bonds.
-
The Solution: Stick to milder reducing agents like NaBH₄ for this transformation unless other functional groups in the molecule necessitate a stronger reductant.
The following diagram illustrates a decision-making process for troubleshooting low yield and impurity formation.
Caption: Troubleshooting workflow for improving the yield of this compound.
Experimental Protocols
Herein, we provide a standard and an optimized protocol for the preparation of this compound.
Standard Protocol
-
To a solution of 2,2-difluorocyclopentanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol for Maximizing Yield
This protocol incorporates best practices to address the common issues of low yield and side reactions.
-
Preparation: Ensure all glassware is oven-dried. Use anhydrous methanol as the solvent.
-
Reaction Setup: Dissolve 2,2-difluorocyclopentanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.8 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 30 minutes by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, slowly add a saturated aqueous solution of ammonium chloride at 0 °C to quench the reaction.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (4 x 50 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 40%).[1]
-
The following diagram illustrates the optimized experimental workflow.
Caption: Optimized workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the standard versus the optimized protocol.
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| NaBH₄ Equivalents | 1.5 | 1.8 | Ensures complete and rapid conversion, minimizing reaction time and potential for side reactions. |
| Temperature | 0 °C to RT | Strictly 0-5 °C | Reduces the rate of potential side reactions, particularly defluorination. |
| Quenching Agent | 1 M HCl | Saturated NH₄Cl (aq) | A milder quench to avoid acid-catalyzed elimination or other side reactions. |
| Number of Extractions | 3 | 4 | Maximizes the recovery of the moderately water-soluble product. |
| Expected Yield | 50-70% | >85% | The combination of optimized parameters leads to a significant improvement in yield. |
Conclusion
The successful synthesis of this compound with high yield and purity is contingent upon careful control of reaction parameters and a thorough understanding of potential side reactions. By implementing the optimized protocol and adhering to the troubleshooting guidance provided, researchers can significantly improve their experimental outcomes. The key to success lies in the use of high-quality reagents, stringent temperature control, and a meticulous work-up procedure.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective hydrodefluorination of CF3-substituted alkenes and gem-difluoroalkenes by H− - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for 2,2-Difluorocyclopentanol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving the synthesis and subsequent functionalization of 2,2-difluorocyclopentanol. The question-and-answer format is designed to directly address common challenges encountered in the laboratory, offering explanations grounded in mechanistic principles and providing actionable, field-proven solutions.
Section 1: Synthesis of this compound via Deoxofluorination of Cyclopentanone
The geminal difluorination of a carbonyl group is a cornerstone of modern medicinal chemistry, offering a means to modulate the physicochemical properties of a molecule.[1][2] The synthesis of this compound typically proceeds in two conceptual steps: the deoxofluorination of cyclopentanone to yield 1,1-difluorocyclopentane, which is then hydroxylated. However, a more common laboratory approach involves the reduction of the corresponding 2,2-difluorocyclopentanone. For the purpose of this guide, we will focus on the challenges arising from the deoxofluorination of cyclopentanone to form 1,1-difluorocyclopentane, a key precursor, and the subsequent hypothetical reduction to the target alcohol, as this encompasses the primary challenges of introducing the gem-difluoro moiety. The deoxofluorination is commonly achieved using reagents like diethylaminosulfur trifluoride (DAST).[1][2]
Experimental Protocol: Deoxofluorination of Cyclopentanone with DAST
Safety First: Diethylaminosulfur trifluoride (DAST) is a hazardous substance that is heat and moisture sensitive. It can decompose violently above 70-80°C and reacts vigorously with water, releasing toxic hydrogen fluoride (HF).[3] All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Glassware must be scrupulously dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
To a solution of cyclopentanone (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.5 M) in a dry flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2-1.5 eq.) dropwise to the stirred solution. The addition should be controlled to maintain the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Vigorous gas evolution (CO₂) will occur.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Note: Do not heat the crude product during concentration.
-
Purify the crude 1,1-difluorocyclopentane by column chromatography on silica gel.
The subsequent reduction of 1,1-difluorocyclopentane to this compound is not a direct transformation. A more practical route involves the synthesis of 2,2-difluorocyclopentanone and its subsequent reduction. For the purpose of this guide, we will address issues that may arise during the deoxofluorination step to obtain the gem-difluoro cyclopentane core.
Troubleshooting the Deoxofluorination of Cyclopentanone
Q1: My reaction is sluggish or shows no conversion of the starting cyclopentanone.
Possible Causes & Solutions:
-
Inactive DAST: DAST is moisture-sensitive and can degrade over time. Use a fresh bottle or a recently opened bottle stored under an inert atmosphere.
-
Insufficient Reagent: While a slight excess of DAST is recommended, a significant under-stoichiometry will result in incomplete conversion. Ensure accurate measurement of both starting material and DAST.
-
Low Reaction Temperature: While the initial addition is performed at low temperature to control exothermicity, the reaction often requires warming to room temperature to proceed to completion.[3] If the reaction stalls at low temperature, cautiously allow it to warm.
-
Solvent Issues: Ensure the use of anhydrous solvent. The presence of water will quench the DAST reagent.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to cyclopentene.
Possible Cause & Solution:
-
Elimination Side Reaction: Dehydration of the intermediate can lead to the formation of cyclopentene derivatives. This is more common with alcohols but can occur with ketones under certain conditions. Maintaining a low reaction temperature during the addition of DAST can help minimize this side reaction.
Q3: My yield is low after workup and purification.
Possible Causes & Solutions:
-
Incomplete Quenching: Incomplete neutralization of acidic byproducts can lead to product degradation during workup and purification. Ensure the quenching solution remains basic.
-
Product Volatility: 1,1-difluorocyclopentane is a relatively volatile compound. Avoid excessive heating during solvent removal. Use a rotary evaporator with a cooled trap and moderate vacuum.
-
Purification Challenges: The polarity of the product may lead to difficulties in separation from byproducts. See the purification section below for more details.
Purification of Fluorinated Compounds
The introduction of fluorine can significantly alter the polarity of a molecule, often making purification by standard chromatography challenging.
Q4: I'm having difficulty separating my product from non-polar byproducts using normal-phase chromatography.
Possible Cause & Solution:
-
Similar Polarity: The desired product and non-polar byproducts may have very similar retention factors on silica gel.
-
Solvent System Optimization: Experiment with different solvent systems. A shallow gradient of ethyl acetate in hexanes is a good starting point. Sometimes, the addition of a small amount of a more polar solvent like methanol or a less polar co-solvent like toluene can improve separation.
-
Q5: My compound streaks on the silica gel column.
Possible Cause & Solution:
-
Interaction with Silica: The polar nature of the C-F bonds and the hydroxyl group can lead to strong interactions with the acidic silanol groups on the silica surface, causing tailing.
-
Use of Additives: Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic byproducts) to the eluent can improve peak shape.
-
Alternative Stationary Phases: Consider using deactivated silica, alumina, or Florisil for purification. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) may be a suitable alternative.[4]
-
Section 2: Reactions of this compound
Once synthesized, this compound can be used in a variety of subsequent reactions. This section addresses common issues encountered during its functionalization.
Etherification (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[5][6]
Q6: My Williamson ether synthesis is not proceeding, and I recover my starting alcohol.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The electron-withdrawing effect of the gem-difluoro group makes the hydroxyl proton of this compound more acidic than that of cyclopentanol. However, a sufficiently strong base is still required for complete deprotonation. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and the reaction is conducted in an anhydrous solvent like THF or DMF.
-
Poor Electrophile: The Williamson ether synthesis is an Sₙ2 reaction and works best with primary alkyl halides.[6] Secondary and tertiary alkyl halides are more prone to elimination reactions.
-
Steric Hindrance: The cyclopentyl ring may present some steric hindrance. Ensure adequate reaction time and consider slightly elevated temperatures if the reaction is sluggish.
Esterification
Esterification of this compound can be achieved through various methods, including Fischer esterification with a carboxylic acid and an acid catalyst, or acylation with an acyl halide or anhydride.[7][8]
Q7: My Fischer esterification is giving a low yield.
Possible Cause & Solution:
-
Equilibrium: Fischer esterification is a reversible reaction.[8] To drive the equilibrium towards the product, either the alcohol or the carboxylic acid should be used in excess, or water must be removed as it is formed, typically using a Dean-Stark apparatus.
-
Steric Hindrance: The gem-difluoro group adjacent to the hydroxyl group can sterically hinder the approach of the carboxylic acid. Using a less bulky carboxylic acid or a more reactive acylating agent like an acyl chloride or anhydride may be necessary.
Oxidation
Oxidation of this compound to 2,2-difluorocyclopentanone can be accomplished using a variety of common oxidizing agents.
Q8: My oxidation reaction is incomplete or shows over-oxidation.
Possible Causes & Solutions:
-
Choice of Oxidant: For a clean and high-yielding oxidation of a secondary alcohol to a ketone, milder oxidizing agents are preferred to avoid side reactions. Reagents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane are generally effective.
-
Reaction Conditions: Ensure the correct stoichiometry of the oxidizing agent is used. Over-oxidation is less of a concern for secondary alcohols, but incomplete reaction can occur with insufficient oxidant or at too low a temperature.
Section 3: Diagnosis of Reaction Issues
Accurate identification of products and byproducts is critical for effective troubleshooting.
Q9: How can I confirm the presence of the gem-difluoro group in my product?
Spectroscopic Analysis:
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for identifying fluorine-containing compounds. A gem-difluoro group on a cyclopentane ring is expected to show a signal in the range of -90 to -120 ppm (relative to CFCl₃).[4][9][10][11] The two fluorine atoms are diastereotopic and may appear as two separate signals, each coupled to the other (geminal coupling, ²JFF) and to adjacent protons.
-
¹³C NMR Spectroscopy: The carbon bearing the two fluorine atoms will appear as a triplet due to coupling with the two fluorine nuclei (¹JCF). The chemical shift of this carbon will be significantly downfield compared to a non-fluorinated analog.
-
¹H NMR Spectroscopy: The proton on the carbon bearing the hydroxyl group will be coupled to the adjacent geminal fluorine atoms, resulting in a more complex splitting pattern (e.g., a triplet of doublets).
-
Mass Spectrometry (GC-MS or LC-MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (122.11 g/mol ).[12] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[13]
Data Interpretation Tables
Table 1: Expected NMR Chemical Shifts for this compound and Related Structures
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹⁹F | CF₂ | -90 to -120 | d, d (or complex multiplet) |
| ¹³C | C F₂ | 120 - 130 | t |
| ¹³C | C HOH | 70 - 80 | t (due to ²JCF) |
| ¹H | CH OH | 3.8 - 4.2 | m |
Note: These are approximate ranges and can be influenced by solvent and other substituents.
Visualizing Reaction Pathways and Troubleshooting
Deoxofluorination of Cyclopentanone with DAST
Caption: Mechanism of DAST-mediated deoxofluorination.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. scispace.com [scispace.com]
- 2. DAST - Enamine [enamine.net]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jmchemsci.com [jmchemsci.com]
Technical Support Center: Overcoming Scale-Up Challenges in 2,2-Difluorocyclopentanol Synthesis
Welcome to the technical support center for the synthesis of 2,2-difluorocyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to pilot scale. The introduction of gem-difluoro groups is a key strategy in medicinal chemistry to modulate properties like metabolic stability and lipophilicity[1]. However, the synthesis of molecules like this compound presents significant challenges, particularly during scale-up.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible synthesis.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis of this compound, with a focus on the common deoxofluorination of a cyclopentanone precursor using Diethylaminosulfur Trifluoride (DAST).
Q1: My reaction with DAST is giving a low or inconsistent yield of this compound. What are the likely causes?
Answer: Low and variable yields during DAST-mediated deoxofluorination on a larger scale are common and can stem from several factors related to reagent quality, reaction control, and moisture.
-
Causality - Reagent Reactivity and Purity: DAST is a highly reactive and moisture-sensitive reagent[2]. Its primary function is to convert hydroxyl groups to fluorides and ketones to geminal difluorides[3].
-
DAST Degradation: Older samples of DAST often appear orange or brown, indicating degradation. Upon exposure to moisture, it hydrolyzes to release toxic and corrosive hydrogen fluoride (HF), which can catalyze side reactions or consume the reagent[2][4].
-
Starting Material Impurities: At larger scales, impurities in the starting ketone or solvent (especially water) become more significant. Water will rapidly consume DAST, while acidic or basic impurities can alter the reaction pathway, leading to unwanted byproducts[2].
-
-
Troubleshooting & Optimization Steps:
-
Reagent Quality Check: Always use high-purity DAST from a reputable supplier, preferably from a newly opened bottle. Discolored DAST should be considered suspect.
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column). The reaction should be run under a dry, inert atmosphere (Nitrogen or Argon).
-
Slow Reagent Addition at Low Temperature: The exothermic nature of the reaction requires careful thermal management[2]. Add the DAST solution dropwise to the cooled substrate solution (typically -78 °C) using an addition funnel. This maintains a consistent low temperature and prevents localized heat spikes that lead to degradation and side reactions.
-
Q2: I'm observing significant byproduct formation, particularly elimination or rearrangement products. How can I improve selectivity?
Answer: The formation of elimination byproducts (cyclopentenes) or rearrangement products is a classic issue with DAST, which can be exacerbated at scale due to poor thermal control and prolonged reaction times.
-
Causality - Reaction Mechanism and Exothermicity: DAST reactions can be highly exothermic. If the internal temperature rises uncontrollably, the reaction's selectivity plummets[2]. DAST can also be contaminated with acids, which can catalyze acid-labile substrates to undergo elimination or rearrangement[3].
-
Troubleshooting & Optimization Steps:
-
Precise Temperature Control: Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature with a calibrated thermocouple. Do not rely solely on the external bath temperature. For multi-kilogram scale, a jacketed reactor with a cryostat is essential.
-
Minimize Reaction Time: Monitor the reaction closely by TLC, GC-MS, or ¹⁹F NMR. Once the starting material is consumed, quench the reaction promptly. Over-running the reaction, even at low temperatures, can increase byproduct formation.
-
Consider a Milder Reagent: For acid-sensitive substrates, DAST may be too harsh. A more thermally stable and less acidic alternative like Bis-(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) may provide better selectivity[3][5].
-
Q3: The reaction is highly exothermic and difficult to control. What are the best practices for thermal management during scale-up?
Answer: Thermal runaway is a critical safety hazard with DAST. Upon heating, DAST can decompose explosively[3]. Proper engineering controls are non-negotiable.
-
Causality - DAST Thermal Instability: DAST is known to be thermally unstable, and samples should be kept below 50 °C to minimize the risk of explosive decomposition to (NEt₂)₂SF₂ and sulfur tetrafluoride[3]. The fluorination reaction itself generates significant heat, which can initiate this decomposition if not effectively dissipated[6].
-
Scale-Up Thermal Management Protocol:
-
Reactor Choice: Use a jacketed reactor with a high surface-area-to-volume ratio to ensure efficient heat transfer.
-
Controlled Addition: As mentioned, slow, controlled addition of the limiting reagent (usually DAST) is crucial. A syringe pump or addition funnel allows for precise rate control.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction kinetics and throughput.
-
Emergency Quench Plan: Have a pre-chilled, non-aqueous quenching solution (e.g., a saturated solution of sodium bicarbonate in a compatible organic solvent) ready for immediate use in case of a thermal runaway.
-
Q4: I'm losing product during workup and purification. What are the recommended procedures for isolating volatile fluorinated alcohols?
Answer: Fluorinated compounds, including this compound, are often more volatile than their non-fluorinated counterparts[7]. Significant product loss can occur during solvent removal.
-
Causality - Physicochemical Properties: The introduction of fluorine atoms can lower the boiling point and increase the vapor pressure of a molecule, making it susceptible to evaporation under standard rotary evaporation conditions.
-
Troubleshooting & Optimization Steps:
-
Gentle Solvent Removal: Use a rotary evaporator with careful control over bath temperature and vacuum. Keep the water bath temperature low (e.g., 20-25 °C) and gradually apply vacuum. Do not "strip to dryness" aggressively.
-
Purification Method: If using column chromatography, be aware that volatile compounds can co-elute with the solvent front.
-
Consider using a less polar solvent system if possible.
-
Deactivating silica gel with a small amount of triethylamine can sometimes prevent degradation of sensitive compounds on the column[7].
-
-
Alternative Purification: For larger scales, distillation under reduced pressure may be a more efficient purification method than chromatography, provided the product is thermally stable enough at the distillation temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with using DAST on a large scale, and how can they be mitigated?
Answer: DAST is a hazardous reagent that requires strict safety protocols. The main hazards are:
-
Toxicity and Corrosivity: DAST is toxic and causes severe skin burns and eye damage. It reacts with moisture to produce highly toxic and corrosive hydrogen fluoride (HF) gas[2][4].
-
Thermal Instability: As discussed, DAST can decompose explosively at elevated temperatures (above 50 °C)[3].
-
Flammability: DAST is a flammable liquid and vapor.
Mitigation Strategies:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Nitrile rubber is recommended for splash contact), safety goggles, a face shield, and a flame-retardant lab coat[4].
-
Engineered Controls: Conduct all operations in a well-ventilated chemical fume hood. For larger scales, a walk-in hood or a closed system is recommended. Use explosion-proof electrical equipment.
-
Handling: Use only non-sparking tools. Keep the container tightly closed and take precautionary measures against static discharge. All experimental tools must be thoroughly dried.
-
Waste Disposal: Quench all unreacted DAST and DAST-containing waste carefully with a suitable reagent before disposing of it according to institutional guidelines. Dispose of contents/container to an approved waste disposal plant.
Q2: Are there safer, more scalable alternatives to DAST for deoxofluorination?
Answer: Yes, several newer reagents have been developed to address the safety and stability issues of DAST.
| Reagent Name | Key Advantages | Disadvantages |
| DAST | Effective, widely used | Thermally unstable, corrosive, toxic byproducts |
| Deoxo-Fluor | More thermally stable than DAST | Still corrosive, can be expensive |
| XtalFluor-M / XtalFluor-E | Crystalline solids, stable, less explosive potential | More expensive, produces waste |
| PyFluor | Thermally stable, inexpensive, low elimination byproducts | Newer reagent, less established on large scale |
Choosing an alternative often involves a trade-off between cost, safety, and reactivity. For scale-up, Deoxo-Fluor and PyFluor are often considered superior choices due to their enhanced thermal stability[3][5][8].
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
Answer: Robust analytical monitoring is crucial for a successful and reproducible synthesis.
-
Reaction Monitoring:
-
TLC (Thin-Layer Chromatography): A quick and easy method to qualitatively track the consumption of the starting material.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Provides quantitative information on the conversion of starting material and the formation of products and byproducts.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a powerful technique for fluorination reactions. It allows direct and quantitative observation of all fluorine-containing species in the reaction mixture, providing a clear picture of conversion and byproduct formation.
-
-
Final Product Analysis:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and purity of the isolated this compound.
-
GC-MS: To determine the purity and identify any volatile impurities.
-
HPLC (High-Performance Liquid Chromatography): Can be used to assess purity, especially if the product is intended for pharmaceutical use[9].
-
Experimental Protocols
Protocol 4.1: Scale-Up Deoxofluorination using DAST
CAUTION: This reaction is highly hazardous. All operations must be performed by trained personnel in a suitable fume hood with all appropriate safety precautions.
Materials:
-
2-Hydroxycyclopentanone (1.0 eq)
-
Diethylaminosulfur Trifluoride (DAST) (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dry Ice / Acetone bath
-
Jacketed reactor with overhead stirrer, thermocouple, and addition funnel
Procedure:
-
Reactor Setup: Assemble a dry, inerted jacketed reactor equipped with an overhead stirrer, internal thermocouple, and an addition funnel.
-
Charge Substrate: Charge the reactor with 2-hydroxycyclopentanone dissolved in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Begin cooling the reactor jacket to -78 °C. Wait until the internal temperature of the solution stabilizes at or below -70 °C.
-
Prepare DAST Solution: In the fume hood, prepare a solution of DAST in an equal volume of anhydrous DCM in the addition funnel.
-
Slow Addition: Begin the dropwise addition of the DAST solution to the vigorously stirred substrate solution. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise above -65 °C. The total addition time should be no less than 2 hours for a multi-gram scale reaction.
-
Reaction Monitoring (Checkpoint): After the addition is complete, stir the mixture at -78 °C. After 1 hour, carefully take a small aliquot, quench it in a cold saturated NaHCO₃ solution, extract with DCM, and analyze by TLC or GC-MS to check for the consumption of starting material. Continue stirring and monitoring until the reaction is complete.
-
Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture to a vigorously stirred, pre-chilled saturated aqueous solution of sodium bicarbonate (NaHCO₃). CAUTION: This quench is exothermic and will release gas. Ensure adequate cooling and headspace.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and proceed to purification.
Protocol 4.2: In-Process Reaction Monitoring by ¹⁹F NMR
-
Sample Preparation: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a dry syringe.
-
Quench: Immediately quench the aliquot by adding it to a vial containing 0.5 mL of a cold, deuterated solvent (e.g., CDCl₃) and a small amount of saturated NaHCO₃ solution.
-
Isolate: Shake the vial, allow the layers to separate, and transfer the organic (CDCl₃) layer to a clean NMR tube.
-
Acquire Spectrum: Acquire a ¹⁹F NMR spectrum. The disappearance of the fluorine signal corresponding to DAST and the appearance of a new signal for the product (this compound) will indicate reaction progress. The integration of these signals can provide a quantitative measure of conversion.
Visualization
Troubleshooting Flowchart for Low Yield in Deoxofluorination
Below is a logical workflow to diagnose and resolve issues leading to low product yield.
Caption: Troubleshooting flowchart for low yield.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. What are the scalability issues of DAST? - Blog [m.btcpharmtech.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,2-Difluorocyclopentanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2-difluorocyclopentanol, a valuable building block in medicinal chemistry, presents unique challenges, primarily due to the hazardous nature of the fluorinating agents required. This guide, designed by senior application scientists, provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure both the success and safety of your experiments.
Part 1: Hazardous Reagent Spotlight
The direct fluorination of a carbonyl group to a geminal difluoride is a cornerstone of this synthesis, often employing aggressive and hazardous reagents. Understanding their properties and handling requirements is paramount.
Diethylaminosulfur Trifluoride (DAST)
DAST is a widely used deoxofluorinating agent, converting alcohols and carbonyls to their corresponding fluorides.[1] However, its utility is matched by its significant hazards.
Core Hazards:
-
Thermal Instability: DAST is known to be thermally unstable and can decompose explosively, especially at temperatures above 50°C.[2] This decomposition can generate highly toxic sulfur tetrafluoride (SF4) gas.
-
Exothermic Reactions: Reactions with DAST can be highly exothermic.[3]
-
Hydrolysis: DAST reacts violently with water, producing toxic and corrosive hydrogen fluoride (HF).[4][5] HF can cause severe burns that may not be immediately painful.[5]
-
Corrosivity: DAST is corrosive and can etch glass, especially in the presence of moisture.[2]
Safe Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (double-gloving is recommended).[6]
-
Inert Atmosphere: Handle DAST under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[4]
-
Temperature Control: Maintain reaction temperatures below 50°C to minimize the risk of explosive decomposition.[2] Reactions are often performed at low temperatures (e.g., -78°C).[7]
-
Storage: Store DAST in a cool, dry, well-ventilated area away from incompatible materials.[5][6] The container should be tightly closed.[5]
Sulfur Tetrafluoride (SF4)
SF4 is a highly toxic and corrosive gas used for deoxofluorination reactions.[8] Due to its extreme hazards, its use is often limited to specialized laboratories with appropriate equipment.[8]
Core Hazards:
-
Extreme Toxicity: SF4 is highly toxic if inhaled and can cause severe respiratory tract irritation and pulmonary edema.[9][10]
-
Corrosivity: It is a corrosive gas that reacts vigorously with water and moisture to produce toxic and corrosive fumes of hydrogen fluoride (HF) and sulfur dioxide (SO2).[9][11][12]
-
High Reactivity: SF4 can react violently and explosively with certain organic compounds.[9]
Safe Handling and Storage:
-
Specialized Equipment: Requires specialized equipment and expertise for safe handling.[8]
-
Ventilation: Must be handled in a well-ventilated fume hood with appropriate gas scrubbing capabilities.
-
Material Compatibility: Avoid contact with glass and other materials that can be corroded by HF.
Safer Alternatives to DAST and SF4
The significant hazards associated with DAST and SF4 have driven the development of more thermally stable and easier-to-handle deoxofluorinating reagents.
| Reagent | Key Advantages | Decomposition Temperature |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | More thermally stable than DAST.[13][14][15] | Decomposes at 140°C, but with less heat evolution than DAST.[14] |
| XtalFluor-E® and XtalFluor-M® | Crystalline solids, easier to handle, and significantly more stable than DAST and Deoxo-Fluor®.[16][17] Do not generate free HF.[16][17] | XtalFluor-E decomposes at 215°C; XtalFluor-M decomposes at 242°C.[14] |
Part 2: Troubleshooting Guide (Q&A Format)
Q1: My reaction with DAST is sluggish or incomplete, even after extended reaction times. What could be the issue?
A1: Several factors could be contributing to an incomplete reaction:
-
Reagent Quality: DAST can degrade over time, especially if not stored properly. Older samples may appear orange or brown and have reduced reactivity.[2] Consider using a freshly opened bottle or redistilled DAST.
-
Moisture Contamination: The presence of even trace amounts of water will consume DAST, forming HF and reducing the amount available for the desired reaction.[4] Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.
-
Insufficient Stoichiometry: For the conversion of a ketone to a gem-difluoride, a molar excess of the fluorinating agent is typically required. You may need to increase the equivalents of DAST.
-
Temperature: While low temperatures are crucial for safety, some substrates require higher temperatures to react. A carefully controlled, slow warm-up of the reaction mixture may be necessary. Always monitor the reaction for any signs of an uncontrolled exotherm.
Q2: I'm observing significant amounts of elimination byproducts (alkenes) instead of the desired this compound. How can I minimize this?
A2: The formation of elimination byproducts is a common side reaction in deoxofluorinations, particularly with reagents like DAST that can generate acidic species.[2]
-
Choice of Reagent: Consider using a more selective reagent. XtalFluor reagents, in conjunction with a promoter, have been shown to provide significantly less elimination side products compared to DAST and Deoxo-Fluor®.[16][17]
-
Reaction Conditions: Running the reaction at the lowest possible temperature that still allows for conversion can favor the desired substitution over elimination.
-
Acid Scavenger: The addition of a non-nucleophilic base, such as proton sponge, can help to neutralize any acidic byproducts that may catalyze the elimination reaction.
Q3: The work-up of my DAST reaction is challenging, with emulsions forming during the aqueous quench. What is the best practice for quenching a DAST reaction?
A3: A carefully controlled quench is critical for both safety and product isolation.
-
Slow Addition to a Quenching Solution: The reaction mixture should be added slowly to a separate, well-stirred, and cooled (0°C) quenching solution. Never add the quenching agent directly to the reaction vessel in large portions.
-
Quenching Agent: A saturated aqueous solution of sodium bicarbonate (NaHCO3) is commonly used to neutralize both the excess DAST and the acidic byproducts like HF.[7]
-
Alternative Quench: For larger scale reactions, a two-stage quench can be effective. First, slowly add the reaction mixture to a solution of a lower alcohol like isopropanol at low temperature. This is followed by a slow addition of water or an aqueous base.[18]
Experimental Protocol: Standard DAST Quenching Procedure
-
Prepare a separate flask containing a saturated aqueous solution of sodium bicarbonate, cooled to 0°C in an ice bath, with vigorous stirring.
-
Under an inert atmosphere, slowly transfer the cold (-78°C) reaction mixture via cannula or a dropping funnel into the stirred bicarbonate solution.
-
Maintain the temperature of the quenching mixture below 20°C throughout the addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for at least one hour to ensure complete neutralization.
-
Proceed with the extraction of the product using an appropriate organic solvent.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I must take before starting a synthesis involving DAST or other hazardous fluorinating agents?
A1:
-
Thorough Understanding: Read and understand the Safety Data Sheet (SDS) for all reagents.[5]
-
Proper PPE: Ensure you have and are wearing the correct PPE, including a face shield in addition to safety goggles.[6]
-
Fume Hood: All manipulations must be performed in a properly functioning chemical fume hood.[4]
-
Emergency Preparedness: Know the location of the emergency shower, eyewash station, and the appropriate fire extinguisher. Have a calcium gluconate tube readily available in case of skin contact with HF.
-
Never Work Alone: It is highly advisable to never work with these hazardous reagents when you are alone in the laboratory.[6]
Q2: How can I purify the final this compound product?
A2: Purification is typically achieved through standard laboratory techniques.
-
Silica Gel Chromatography: Column chromatography using a mixture of ethyl acetate and hexanes is a common method for purifying fluorinated compounds.[7][19]
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
Q3: What analytical methods are suitable for characterizing this compound and monitoring the reaction progress?
A3: A combination of analytical techniques is recommended.
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying any byproducts.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the final product.
Part 4: Visualization of Workflows
Diagram 1: Decision-Making Flowchart for Reagent Selection
Caption: Reagent selection guide for this compound synthesis.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting guide for low product yield.
References
- 1. DAST - Enamine [enamine.net]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. (Diethylamino)sulfur Trifluoride | 38078-09-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alcohol to Fluoride - DAST [commonorganicchemistry.com]
- 8. cheshireorganics.com [cheshireorganics.com]
- 9. SULFUR TETRAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. airgas.com [airgas.com]
- 11. Sulfur_tetrafluoride [chemeurope.com]
- 12. Sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sarponggroup.com [sarponggroup.com]
- 19. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 2,2-Difluorocyclopentanol
Welcome to the technical support center for the analysis of 2,2-difluorocyclopentanol. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for impurity detection and quantification. As a fluorinated cyclic alcohol, this compound presents unique analytical challenges. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you navigate these challenges effectively. Our focus is on not just what to do, but why you're doing it, ensuring your methods are both scientifically sound and validated for their intended purpose.
Section 1: General FAQs on Impurity Profiling
This section addresses high-level questions regarding the strategy and regulatory context for analyzing impurities in this compound.
Q1: What are the likely impurities I should be looking for in my this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route, storage conditions, and handling. While a definitive list requires knowledge of your specific process, we can anticipate several classes of impurities based on common synthetic pathways (e.g., reduction of 2,2-difluorocyclopentanone):
-
Process-Related Impurities:
-
By-Products:
-
Isomers: Positional isomers such as 3,3-difluorocyclopentanol if the starting materials were not pure.
-
Over/Under-reduction Products: If the starting material had other reducible functional groups.
-
Elimination Products: Dehydration of the alcohol to form difluorocyclopentenes, which can be catalyzed by acidic conditions or heat.[3]
-
-
Degradation Products:
-
Oxidation Products: The alcohol functional group could be oxidized back to the ketone (2,2-difluorocyclopentanone).
-
Products of Ring Opening: Under harsh conditions, the cyclopentane ring could potentially open.
-
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[2]
A summary of potential impurities is provided in the table below.
| Impurity Class | Specific Example | Likely Origin | Recommended Primary Analytical Technique |
| Starting Material | 2,2-difluorocyclopentanone | Incomplete reduction | GC-MS, HPLC-UV/MS |
| By-Product | Difluorocyclopentene | Dehydration (acid/heat) | GC-MS |
| Isomer | 3,3-difluorocyclopentanol | Impure starting materials | GC-MS, ¹⁹F NMR |
| Degradation Product | 2,2-difluorocyclopentanone | Oxidation | GC-MS, HPLC-UV/MS |
| Residual Solvent | Tetrahydrofuran (THF), Toluene | Synthesis/Purification | Headspace GC-FID/MS |
Q2: What regulatory guidelines should I follow for validating my analytical methods for impurities?
A2: Method validation is a regulatory requirement to ensure your analytical procedure is suitable for its intended purpose.[4] The cornerstone guideline is the ICH Q2(R1) "Validation of Analytical Procedures" . This guideline details the validation characteristics you need to assess, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
For setting impurity limits, you should refer to ICH Q3A(R2) "Impurities in New Drug Substances" .
Section 2: Gas Chromatography (GC) Methods - Troubleshooting Guide
Gas Chromatography is an excellent choice for analyzing volatile and semi-volatile impurities in this compound. A Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) is essential for identification.
Workflow for GC Method Development & Troubleshooting
Caption: GC Troubleshooting Decision Workflow.
GC Troubleshooting Q&A
Q: My peaks, especially for the this compound, are tailing badly. What's the cause?
A: Peak tailing for a polar analyte like an alcohol is a classic sign of unwanted secondary interactions with active sites in your GC system.[5] The hydroxyl group (-OH) can form hydrogen bonds with acidic silanol groups on surfaces.
-
Causality: These active sites are most commonly found in the inlet liner or the first few centimeters of the column. Instead of interacting solely with the stationary phase, your analyte "sticks" to these active sites, leading to a delayed and broadened elution profile (a tail).
-
Troubleshooting Steps:
-
Isolate the Problem: First, confirm the issue is not column overload by injecting a 10x dilution. If tailing improves significantly, you were overloading the column. If not, proceed.
-
Check the Inlet Liner: This is the most common culprit. Replace the liner with a new, high-quality deactivated liner. Using a liner with glass wool can sometimes introduce activity; try one without wool or ensure the wool is also deactivated.
-
Perform Column Maintenance: Active sites can develop at the column inlet where non-volatile residues accumulate. Trim 10-15 cm from the front of the column and reinstall it.[5]
-
Verify Column Installation: An incorrect column installation depth in the inlet can create unswept areas, leading to tailing. Ensure it is installed according to the manufacturer's specifications for your GC.[6]
-
Q: I'm not getting good separation between two closely eluting impurities. How can I improve the resolution?
A: Improving resolution requires manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).
-
Causality: Poor resolution means the peaks are too wide (low efficiency) or their centers are too close together (low selectivity).
-
Troubleshooting Steps:
-
Optimize the Temperature Program (Selectivity/Retention): This is the easiest first step. Lower the initial oven temperature and/or reduce the ramp rate (e.g., from 10°C/min to 5°C/min). This gives the analytes more time to interact with the stationary phase, often improving selectivity.[7]
-
Change Carrier Gas Flow Rate (Efficiency): Ensure your carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column dimensions. Deviating from the optimum reduces efficiency (broader peaks). Check your column manual for the recommended flow rate.
-
Change the Column (Selectivity): If optimizing the temperature program doesn't work, the stationary phase may not be suitable. This compound is polar. If you are using a non-polar phase (like a 100% dimethylpolysiloxane), switching to a mid-polarity phase (e.g., one with 50% phenyl content or a wax-type column) will drastically change the selectivity and likely resolve your impurities.
-
Q: When I analyze my sample with GC-MS, I don't see a clear molecular ion peak for this compound. Why?
A: This is common for cyclic alcohols. The molecular ion (M⁺˙) of an alcohol is often unstable and undergoes rapid fragmentation.[3][8]
-
Causality: Upon electron ionization (EI), the initial molecular ion readily loses stable neutral molecules. For cyclopentanol derivatives, common fragmentation pathways include the loss of water (M-18), loss of an ethylene molecule (M-28) after ring-opening, or loss of other small fragments.[8]
-
What to Look For:
-
Look for M-18: The peak corresponding to the loss of water is often prominent.
-
Look for Ring Fragmentation: Expect to see significant peaks at lower m/z values corresponding to the fragmentation of the cyclopentyl ring.[8]
-
Use Softer Ionization: If available, chemical ionization (CI) is a "softer" technique that imparts less energy to the molecule, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺). This can be invaluable for confirming the molecular weight.
-
Protocol: GC-FID/MS Impurity Profile of this compound
-
Sample Preparation: Dissolve ~10 mg of the this compound sample in 1.0 mL of high-purity dichloromethane or ethyl acetate.
-
Instrumentation: A GC system with a split/splitless inlet, coupled to both a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) via a splitter, or run on two separate systems.
-
GC Conditions:
-
Column: Agilent DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet: 250°C, Split mode (50:1 ratio).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).
-
Injection Volume: 1 µL.
-
-
Detector Conditions:
-
FID: 260°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min.
-
MS: Transfer line at 250°C. Ion source (EI) at 230°C. Scan range 35-350 amu.
-
-
Data Analysis:
-
Use the FID chromatogram for quantification by area percent.
-
Use the MS data to identify the main peak and all impurities detected above the reporting threshold (e.g., 0.05%).
-
Section 3: High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide
HPLC is a powerful technique for analyzing less volatile or thermally labile impurities. A UV detector is a good starting point, but coupling to an MS detector (LC-MS) is highly recommended for definitive peak identification.
HPLC Troubleshooting Q&A
Q: My retention times are drifting to earlier times with each injection. What is happening?
A: Drifting retention times, especially to shorter times, often indicate a problem with the column equilibration or the mobile phase.[9]
-
Causality: For reversed-phase HPLC, if the column is not fully equilibrated with the mobile phase, its polarity can change with each injection, affecting retention. Alternatively, the composition of your mobile phase may be changing over time.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase. If you are running a gradient, ensure the post-run equilibration time is sufficient (at least 5 column volumes).
-
Check Mobile Phase Preparation: If you are mixing solvents online, a faulty proportioning valve could be delivering an incorrect, higher-than-set percentage of the strong organic solvent, causing earlier elution.[10] To test this, pre-mix your mobile phase manually and run it from a single bottle. If the retention times are now stable, the issue is with your pump's mixing system.
-
Check for Leaks: A leak in the system, particularly on the high-pressure side, can cause flow rate fluctuations that manifest as unstable retention times.
-
Q: I am seeing broad, distorted, or split peaks. What are the potential causes?
A: Poor peak shape in HPLC can stem from a wide range of issues, from the sample solvent to column contamination.[11][12]
-
Causality: The ideal chromatographic process involves a tight band of analyte moving through the column. Anything that disrupts this band can lead to poor peak shape.
-
Troubleshooting Steps:
-
Check Sample Solvent Strength: This is a very common cause. If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase is 10% acetonitrile), the sample will not focus properly on the column head, leading to band broadening and distorted peaks. Solution: Dissolve your sample in the initial mobile phase whenever possible.
-
Suspect Column Contamination/Void: If the problem develops over time, the column inlet frit may be partially blocked, or a void may have formed at the head of the column. Solution: Try back-flushing the column (disconnect from the detector first!). If this doesn't work, replace the column. Using a guard column is a cost-effective way to protect your analytical column.[9]
-
Rule out Co-elution: A split or shouldered peak may actually be two or more unresolved components. Solution: Change the detection wavelength to see if the peak shape changes, which would suggest multiple components with different spectra. For confirmation, a hyphenated technique like LC-MS is ideal.
-
Protocol: HPLC-UV/MS Impurity Profile of this compound
-
Sample Preparation: Dissolve ~10 mg of the this compound sample in 10 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Instrumentation: An HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector, coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: Waters CSH C18, 100 x 2.1 mm, 1.7 µm or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Detector Conditions:
-
UV/DAD: Monitor at 205 nm (for low-UV absorbing alcohols) and scan from 190-400 nm to check for chromophoric impurities.
-
MS (ESI+): Capillary voltage 3.5 kV, source temp 150°C, desolvation temp 400°C. Scan range m/z 50-500.
-
-
Data Analysis: Quantify using the UV chromatogram area percent. Use the MS data to obtain the mass-to-charge ratio of the parent compound and any detected impurities to aid in their identification.
Section 4: Spectroscopic Methods (NMR) - FAQs
Nuclear Magnetic Resonance (NMR) is an exceptionally powerful tool for both structure elucidation and quantification of impurities, especially for fluorinated compounds.
Workflow for NMR Impurity Analysis
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. ijsdr.org [ijsdr.org]
- 12. hplc.eu [hplc.eu]
Validation & Comparative
The Untapped Potential of 2,2-Difluorocyclopentanol Derivatives: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within the vast landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for modulating biological activity. This guide delves into the prospective biological significance of 2,2-difluorocyclopentanol derivatives, a class of compounds at the frontier of discovery. In the absence of extensive direct research on this specific scaffold, we will draw insightful comparisons with well-characterized, structurally related molecules, primarily the renowned anticancer and antiviral agent, gemcitabine. Through this comparative analysis, supported by experimental data from analogous compounds, we aim to illuminate the potential of this compound derivatives as a promising foundation for the next generation of therapeutics.
The Fluorine Advantage: More Than Just an Isostere
The introduction of fluorine into a drug candidate is a deliberate and strategic decision. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The gem-difluoro group (CF2), in particular, offers a fascinating isosteric replacement for a carbonyl or hydroxyl group, or even a methylene group, while introducing distinct electronic and conformational effects. This modification can block metabolic oxidation, alter pKa, and induce favorable conformational biases for enhanced target engagement.
Comparative Analysis: Insights from Gemcitabine and Other Fluorinated Carbocycles
While data on this compound derivatives remains nascent, a wealth of information on analogous structures provides a strong foundation for predicting their biological potential.
Gemcitabine: A Paradigm of Difluorinated Nucleoside Efficacy
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a cornerstone of chemotherapy for various cancers, including pancreatic, breast, and non-small cell lung cancer. Its structure features a 2,2-difluorinated furanose ring, a close relative of the cyclopentane ring. Recent studies have also highlighted its broad-spectrum antiviral activity against both DNA and RNA viruses.[1][2]
The biological activity of gemcitabine is a direct consequence of its unique difluorinated structure. After cellular uptake, it is phosphorylated to its active di- and triphosphate forms. As the triphosphate, it competitively inhibits DNA polymerase, leading to chain termination and apoptosis. The presence of the two fluorine atoms at the 2' position is critical for its mechanism of action.
A comparative study of gemcitabine and its monofluorinated analogue, 2'-fluoro-2'-deoxycytidine (2FdC), against SARS-CoV-2 revealed that gemcitabine was significantly more potent.[3] This underscores the importance of the gem-difluoro moiety for potent antiviral activity.
Table 1: Comparative Antiviral Activity of Gemcitabine and Related Nucleoside Analogs
| Compound | Target Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Gemcitabine | SARS-CoV-2 | Vero CCL-81 | 1.2 | >300 | >250 | [3] |
| 2'-fluoro-2'-deoxycytidine (2FdC) | SARS-CoV-2 | Vero CCL-81 | 175.2 | >300 | >1.7 | [3] |
| Remdesivir | SARS-CoV-2 | Vero CCL-81 | 35.4 | >300 | >8.5 | [3] |
| Gemcitabine | Influenza A | MDCK | 0.3 - 0.7 | >300 | >464.8 | [1] |
The data clearly illustrates the superior potency of the difluorinated analog, gemcitabine, compared to its monofluorinated counterpart and even another established antiviral, remdesivir, in certain assays. This provides a compelling rationale for exploring the biological activities of other gem-difluorinated five-membered ring structures, such as this compound derivatives.
Potential Therapeutic Applications of this compound Derivatives
Based on the activity of structurally similar compounds, this compound derivatives hold promise in several therapeutic areas:
-
Anticancer Agents: By mimicking the difluorinated five-membered ring of gemcitabine, these derivatives, when appropriately functionalized as nucleoside or non-nucleoside analogs, could act as inhibitors of key enzymes in cancer cell proliferation, such as DNA polymerases or kinases.
-
Antiviral Agents: The broad-spectrum antiviral activity of gemcitabine suggests that this compound-based compounds could be effective against a range of viruses. The gem-difluoro group can enhance the compound's ability to be an effective chain terminator of viral RNA or DNA synthesis.
-
Enzyme Inhibitors: The conformational constraints and altered electronics imparted by the 2,2-difluoro group could make these derivatives potent and selective inhibitors of various enzymes implicated in disease, such as proteases, kinases, or glycosyltransferases.
Experimental Protocols for Evaluating Biological Activity
To assess the therapeutic potential of novel this compound derivatives, a series of well-established in vitro assays are essential.
Anticancer Activity Assessment
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MiaPaCa-2, Panc-1 for pancreatic cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the this compound derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antiviral Activity Assessment
1. Plaque Reduction Assay
-
Objective: To quantify the inhibition of viral replication.
-
Methodology:
-
Grow a confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.
-
Infect the cells with a known amount of virus in the presence of varying concentrations of the test compounds.
-
After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a medium containing agarose and the test compounds.
-
Incubate for several days to allow for plaque formation.
-
Stain the cells with crystal violet to visualize and count the plaques.
-
Calculate the EC50 value (the concentration that reduces the number of plaques by 50%).
-
Enzyme Inhibition Assay
1. Kinase Inhibition Assay (Example: EGFR Kinase)
-
Objective: To determine the inhibitory effect of the compounds on a specific enzyme.
-
Methodology:
-
Add the recombinant human EGFR kinase, a peptide substrate, and ATP to the wells of a 96-well plate.
-
Add varying concentrations of the this compound derivatives.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 value.
-
Visualizing the Path to Biological Activity
To better understand the potential mechanisms and experimental workflows, the following diagrams are provided.
Caption: Proposed metabolic activation and mechanism of action for a nucleoside analog of a this compound derivative.
Caption: A typical workflow for the preclinical evaluation of novel this compound derivatives.
Future Directions and Conclusion
The exploration of this compound derivatives represents a logical and promising step in the expansion of fluorinated carbocyclic compounds for therapeutic use. The compelling precedent set by gemcitabine and other difluorinated molecules strongly suggests that this scaffold is ripe for investigation. Future research should focus on the design and synthesis of diverse libraries of these derivatives, followed by rigorous biological screening.
Key areas of investigation should include:
-
Nucleoside Analogs: The synthesis of this compound derivatives as both purine and pyrimidine nucleoside analogs to target viral polymerases and cellular processes.
-
Targeted Enzyme Inhibitors: The design of non-nucleoside derivatives aimed at specific enzyme active sites, leveraging the unique properties of the gem-difluoro group to enhance binding and selectivity.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the cyclopentane ring and the attached pharmacophores influence biological activity.
References
- 1. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Fluorinated Cyclopentanols in Drug Discovery: From Synthesis to Biological Impact
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The cyclopentanol scaffold, a common motif in bioactive molecules, provides a versatile platform for exploring the nuanced effects of fluorination. This guide offers a comparative study of 2,2-difluorocyclopentanol and other key fluorinated cyclopentanol analogues, providing in-depth technical insights, comparative experimental data, and detailed protocols to inform rational drug design and accelerate discovery programs.
The Strategic Advantage of Fluorinating the Cyclopentanol Ring
Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] When introduced into the cyclopentanol ring, fluorine can profoundly influence:
-
Metabolic Stability: By replacing a hydrogen atom at a metabolically vulnerable position, the robust C-F bond can block or slow down oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily, leading to an extended drug half-life.[3]
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the cyclopentanol's hydroxyl group, influencing its hydrogen bonding capabilities and interactions with biological targets.
-
Lipophilicity (LogP): Fluorination can subtly alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and oral bioavailability.[4]
-
Conformation: The introduction of fluorine can bias the conformational equilibrium of the flexible cyclopentane ring, potentially locking the molecule into a more bioactive conformation for optimal target engagement.
This guide will delve into a comparative analysis of mono-, di-, and trifluorinated cyclopentanols to provide a clear understanding of how the position and number of fluorine substituents dictate these critical properties.
Comparative Analysis of Physicochemical Properties
The rational application of fluorinated cyclopentanols in drug design necessitates a quantitative understanding of their fundamental properties. The following table summarizes key experimental and predicted physicochemical parameters for a series of fluorinated cyclopentanol analogues.
| Compound | Molecular Formula | Predicted pKa | Predicted LogP |
| Cyclopentanol | C₅H₁₀O | 17.95[5] | 0.76[5] |
| 2-Fluorocyclopentanol | C₅H₉FO | - | 0.9 |
| 3-Fluorocyclopentanol | C₅H₉FO | - | - |
| This compound | C₅H₈F₂O | - | - |
| 3,3-Difluorocyclopentanol | C₅H₈F₂O | - | - |
The data, though incomplete, suggests that fluorination generally leads to a slight increase in lipophilicity. The impact on pKa is expected to be more pronounced, with the acidity of the hydroxyl group increasing with the number and proximity of fluorine atoms due to their inductive effect.
Synthesis of Fluorinated Cyclopentanols: A Guided Approach
The choice of synthetic route is critical for accessing the desired fluorinated cyclopentanol isomers with high purity and yield. The following section details representative, step-by-step protocols, explaining the rationale behind the chosen methodologies.
Synthesis of 2-Fluorocyclopentanol
The synthesis of 2-fluorocyclopentanol can be achieved from cyclopentene oxide, leveraging a regioselective ring-opening reaction.
Experimental Protocol: Synthesis of trans-2-Fluorocyclopentanol
-
Reaction Setup: In a well-ventilated fume hood, a solution of cyclopentene oxide (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a fluorinated polymer flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq) is added dropwise to the stirred solution. The use of Et₃N·3HF provides a milder and more selective source of fluoride compared to neat HF.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford trans-2-fluorocyclopentanol.
Rationale for Experimental Choices:
-
The use of a fluorinated polymer flask is crucial to prevent etching of glassware by the fluoride reagent.
-
The regioselectivity of the epoxide ring-opening is governed by the Sₙ2-like attack of the fluoride ion at the less substituted carbon, leading predominantly to the trans isomer.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for trans-2-Fluorocyclopentanol.
Synthesis of 3,3-Difluorocyclopentanol
The synthesis of 3,3-difluorocyclopentanol can be accomplished from cyclopentanone through a multi-step sequence involving fluorination and reduction.
Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanol
-
Fluorination of Cyclopentanone: To a solution of cyclopentanone (1.0 eq) in a suitable solvent like DCM in a fluorinated polymer flask, (diethylamino)sulfur trifluoride (DAST) (2.2 eq) is added dropwise at -78 °C under a nitrogen atmosphere. DAST is a versatile and relatively safe deoxofluorinating agent.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight. The reaction is monitored by GC-MS for the formation of 1,1-difluorocyclopentane.
-
Work-up: The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Hydroxylation and Reduction: The crude 1,1-difluorocyclopentane is then subjected to a subsequent hydroxylation and reduction sequence to introduce the alcohol functionality at a different position, which can be a complex process. A more direct route involves the fluorination of a protected 3-hydroxycyclopentanone derivative. For instance, starting with 3-(tert-butyldimethylsilyloxy)cyclopentanone, fluorination with DAST followed by deprotection of the silyl ether would yield 3,3-difluorocyclopentanol.
Diagram of Synthetic Logic
Caption: Alternative synthetic strategies for 3,3-Difluorocyclopentanol.
Impact on Metabolic Stability: A Comparative Overview
The strategic placement of fluorine atoms can significantly enhance a compound's resistance to metabolic degradation. While specific comparative data for the full series of fluorinated cyclopentanols is sparse in the public domain, general principles and data from related structures provide valuable insights.
A standard in vitro method to assess metabolic stability is the liver microsomal stability assay.[1][4] This assay measures the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes. The key parameters derived from this assay are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Expected Trends in Metabolic Stability:
-
Monofluorination: Introduction of a single fluorine atom at a site of known metabolic oxidation (e.g., C-H hydroxylation) is expected to increase metabolic stability. The position of the fluorine will be critical; fluorination at a more metabolically active site will have a greater impact.
-
Difluorination: Geminal difluorination, as in 2,2- and 3,3-difluorocyclopentanol, is anticipated to confer a significant increase in metabolic stability. The CF₂ group is highly resistant to oxidation and can also sterically shield adjacent positions from enzymatic attack.
-
Trifluorination: The presence of a trifluoromethyl group or multiple fluorine atoms on the ring is expected to provide the highest level of metabolic stability due to the strength and number of C-F bonds.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (e.g., a fluorinated cyclopentanol analogue) from a stock solution in a suitable solvent (e.g., DMSO) to the microsomal suspension to achieve the desired final concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a separate tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the half-life (t½) and intrinsic clearance (CLint) are calculated.
Diagram of Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Conformational Insights and Implications for Binding Affinity
The cyclopentane ring is flexible and can adopt various non-planar conformations, primarily the envelope and half-chair forms. The introduction of fluorine substituents can significantly influence the conformational landscape of the cyclopentanol ring.
A theoretical analysis of 3,3-difluorocyclopentanamine suggests that the puckering of the cyclopentane ring is influenced by the steric and electronic properties of the gem-difluoro and amino groups.[6] For fluorinated cyclopentanols, similar effects are expected. The preference for a particular conformation can have a profound impact on a molecule's binding affinity to its biological target by pre-organizing the pharmacophoric elements in a favorable orientation.
Conformational Analysis Techniques:
-
NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, helping to elucidate the preferred conformation in solution.
-
Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to model the potential energy surface of the molecule and predict the relative stabilities of different conformations.
-
X-ray Crystallography: For crystalline compounds, X-ray diffraction provides the most definitive information about the solid-state conformation.
The interplay between the hydroxyl group and the fluorine substituents can lead to intramolecular hydrogen bonding or specific dipole-dipole interactions that stabilize certain conformations. Understanding these conformational preferences is crucial for structure-activity relationship (SAR) studies and for designing analogues with improved binding affinity.
Case Study: Fluorinated Cyclopentanols in Kinase Inhibitors
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways, and inhibitors of JAKs have emerged as important therapeutics for autoimmune diseases and cancer.[7] The strategic incorporation of fluorinated alicyclic motifs is a common strategy in the design of JAK inhibitors to enhance their properties.
Hypothetical Application in a JAK Inhibitor Scaffold:
Consider a hypothetical JAK inhibitor with a cyclopentanol moiety that interacts with the kinase hinge region. Replacing the cyclopentanol with its fluorinated analogues could lead to:
-
2-Fluorocyclopentanol: The fluorine atom could act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions with the protein backbone, potentially increasing binding affinity.
-
This compound: The gem-difluoro group could enhance metabolic stability and, depending on its orientation in the binding pocket, contribute to favorable interactions.
-
3,3-Difluorocyclopentanol: This modification is less likely to directly interact with the hinge region but would be expected to significantly improve metabolic stability and could influence the overall conformation of the inhibitor.
The optimal fluorination pattern would need to be determined empirically through the synthesis and biological evaluation of the corresponding analogues.
Conclusion
The strategic fluorination of the cyclopentanol scaffold offers a powerful approach to modulate the key properties of drug candidates. This guide has provided a comparative overview of this compound and other fluorinated analogues, highlighting the impact of fluorination on physicochemical properties, metabolic stability, and conformation. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field. While a complete experimental dataset for a direct comparison of all isomers remains to be fully elucidated in the public domain, the principles and methodologies outlined here provide a solid foundation for the rational design and synthesis of novel fluorinated cyclopentanol-containing therapeutics with improved pharmacological profiles.
References
- 1. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Cyclopentanol (FDB004659) - FooDB [foodb.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the pKa of 2,2-Difluorocyclopentanol: Experimental and Computational Approaches
This guide provides a comprehensive comparison of methodologies for determining the acid dissociation constant (pKa) of 2,2-difluorocyclopentanol. We will explore the theoretical underpinnings of its acidity, contrasting it with the parent cyclopentanol, and detail both a robust experimental protocol (Potentiometric Titration) and a powerful in silico alternative (Density Functional Theory calculations). This document is intended for researchers, scientists, and drug development professionals who require accurate pKa values for molecular characterization, reaction optimization, and ADME modeling.
Theoretical Framework: The Inductive Effect of Fluorine on Acidity
The pKa of an alcohol is a measure of the stability of its corresponding conjugate base, the alkoxide. Simple aliphatic alcohols, such as cyclopentanol, are very weak acids, with pKa values typically in the range of 16-18, making them slightly less acidic than water.[1] For cyclopentanol specifically, the predicted pKa is approximately 15.3.[2][3]
The introduction of highly electronegative substituents, such as fluorine atoms, dramatically alters this property. Fluorine exerts a potent electron-withdrawing inductive effect, which is the transmission of charge through sigma bonds.[1][4][5] In this compound, the two fluorine atoms at the C2 position pull electron density away from the carbon backbone and, consequently, from the oxygen atom of the hydroxyl group.
This inductive pull has a profound stabilizing effect on the 2,2-difluorocyclopentoxide anion formed upon deprotonation.[1] By delocalizing the negative charge, which would otherwise be concentrated on the oxygen atom, the inductive effect makes the conjugate base more stable and therefore weaker.[5][6] A more stable conjugate base corresponds to a stronger parent acid, resulting in a significantly lower pKa value.[1] This effect is highly dependent on distance; the close proximity of the gem-difluoro group to the hydroxyl group in this compound ensures a maximal acidifying effect.[1]
Comparative Methodologies for pKa Determination
We will now compare two gold-standard methods for assessing the pKa of this compound.
Experimental Approach: Potentiometric Titration
Potentiometric titration is a highly precise and historically standard method for pKa measurement.[7] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is determined from the resulting titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[8]
-
Solution Preparation:
-
System Inerting: Before titration, purge the analyte solution with an inert gas like nitrogen for 10-15 minutes. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak acids.[8]
-
Titration Procedure:
-
Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Begin stirring at a constant, moderate rate.
-
Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M carbonate-free NaOH) to the solution.
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the value and the total volume of titrant added.[8]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the inflection point of the curve. This is most accurately found by plotting the first or second derivative of the titration curve.[7][9]
-
The pKa is the pH value at the half-equivalence point (the point at which half of the acid has been neutralized).
-
-
Why use constant ionic strength? It keeps the activity coefficients of the ions relatively constant, ensuring that the measured pH changes are due to the acid-base reaction and not fluctuations in ionic interactions.
-
Why purge with nitrogen? Atmospheric CO₂ dissolves in water to form carbonic acid (pKa ~6.3), which would be titrated alongside the analyte, creating a significant source of error, especially for weaker acids.
-
Trustworthiness: The protocol's integrity is validated by the clear sigmoidal shape of the titration curve and a sharp, well-defined peak in the first-derivative plot, which confirms a single, clean deprotonation event.
Computational Approach: Density Functional Theory (DFT)
Computational chemistry offers a powerful method for predicting pKa values, providing insights that can guide or supplement experimental work.[10] The "direct method" calculates the Gibbs free energy of the acid dissociation reaction in solution.[11][12]
Caption: Workflow for computational pKa prediction using the direct method.
-
Structure Generation: Build the 3D structures of the neutral acid (this compound) and its conjugate base (2,2-difluorocyclopentoxide) using molecular modeling software.
-
Quantum Mechanical Calculations:
-
For both species, perform a geometry optimization followed by a frequency calculation using a suitable level of theory. A common choice is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set that includes diffuse functions, such as 6-31+G(d).[13]
-
The frequency calculation is critical to confirm the structure is a true energy minimum (no imaginary frequencies) and to obtain thermal corrections for the Gibbs free energy.
-
-
Solvation Modeling: The effect of the solvent (water) is paramount. Apply a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), during the calculations to obtain the Gibbs free energy in solution (G_sol).[11][14]
-
Free Energy Calculation: The Gibbs free energy change (ΔG) for the dissociation reaction (HA ⇌ H⁺ + A⁻) is calculated as: ΔG_reaction = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA)
-
Proton Free Energy: The Gibbs free energy of the solvated proton (G_sol(H⁺)) cannot be calculated directly and is a known challenge.[14] A highly accurate literature value specific to the chosen solvation model and level of theory must be used. Alternatively, a linear regression correction can be developed by calculating the energies for a set of compounds with known pKa values to derive a predictive equation.[12][15]
-
pKa Calculation: Convert the calculated ΔG_reaction (in Hartrees or kcal/mol) to a pKa value using the equation: pKa = ΔG_reaction / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K).
-
Why use diffuse functions (e.g., the '+' in 6-31+G(d))? Anions have a diffuse electron cloud. These functions are essential for accurately describing the electron distribution of the conjugate base, which is critical for energy calculations.
-
Why is a solvation model essential? The dissociation of a neutral acid into two ions is highly unfavorable in the gas phase. A solvation model accounts for the significant stabilizing effect of the solvent, making the calculation physically meaningful.[14]
-
Trustworthiness: The accuracy of the computational protocol is validated by calculating the pKa for a known, related compound (e.g., cyclopentanol or 2,2,2-trifluoroethanol) and comparing the result to the experimental value. A small deviation (<1 pKa unit) builds confidence in the prediction for the target molecule.
Summary of Expected Results and Comparison
Based on the strong inductive effect of the two fluorine atoms, a significant decrease in the pKa of this compound is expected relative to cyclopentanol.
| Compound | Structure | pKa (Predicted/Known) | Method of Determination | Key Factors Influencing Acidity |
| Cyclopentanol | C₅H₁₀O | ~15.3[2][3] | Predicted | Baseline acidity of a secondary alcohol. |
| This compound | C₅H₈F₂O | ~11-12 (Estimated) | Potentiometric Titration / DFT Calculation | Strong electron-withdrawing inductive effect from two α-fluorine atoms stabilizes the conjugate base. |
Note: The pKa for this compound is an expert estimation based on the known effects of fluorine substitution on alcohol acidity.[1][6][16] The precise value requires execution of the described methodologies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclopentanol CAS#: 96-41-3 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Computational Approaches for the Prediction of pKa Values | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Predict pKa | Rowan [rowansci.com]
- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 14. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Lipophilicity Determination of 2,2-Difluorocyclopentanol Derivatives
Introduction: The Critical Role of Lipophilicity in Fluorinated Drug Discovery
In the landscape of modern drug development, lipophilicity, quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), stands as a cornerstone physicochemical property. It governs a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, profoundly influencing its journey from a promising candidate to a therapeutic reality.[1] For orally administered drugs, a delicate balance of lipophilicity is paramount; too low, and the compound may fail to permeate the lipid-rich cell membranes of the gut wall, while too high a value can lead to poor solubility, increased metabolic clearance, and potential toxicity.[2][3]
The strategic introduction of fluorine into drug candidates is a widely employed tactic to modulate these properties.[2][4] Fluorine's high electronegativity and relatively small size can alter a molecule's pKa, metabolic stability, and binding affinity.[2] However, its effect on lipophilicity is not straightforward. While aromatic fluorination typically increases lipophilicity, the impact of aliphatic fluorination, as seen in 2,2-difluorocyclopentanol derivatives, is highly context-dependent and can either increase or decrease logP.[5][6] This nuanced behavior necessitates robust and reliable methods for experimental determination.
This guide provides a comparative analysis of the principal experimental and computational methodologies for determining the lipophilicity of this compound derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer data-driven insights to guide researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Lipophilicity Determination Methods
The choice of method for logP determination is a critical decision, balancing the need for accuracy with considerations of throughput, sample requirements, and the specific chemical nature of the analyte. For fluorinated compounds, which may lack a UV chromophore, the selection becomes even more crucial.
The Gold Standard: Shake-Flask (SF) Method
The shake-flask method is the traditional and most direct way to measure logP.[7] It is recognized as the benchmark by regulatory bodies like the OECD.[7][8] The principle is straightforward: the compound is dissolved in a biphasic system of n-octanol and water, shaken until equilibrium is achieved, and the concentration of the analyte in each phase is measured.[7][9]
-
Expertise & Experience: Its primary advantage is that it is a direct measurement of partitioning, providing high accuracy for logP values in the -2 to 4 range.[7] However, it is labor-intensive, requires relatively large amounts of pure compound, and is prone to experimental errors from emulsion formation, incomplete phase separation, and analyte adsorption to the glass surface.[7] For highly lipophilic compounds (logP > 4), the very low concentration in the aqueous phase can fall below the detection limit of many analytical instruments.[7]
The High-Throughput Workhorse: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC has become the most widely used indirect method for lipophilicity determination due to its speed, automation, and minimal sample requirements.[7][8][10][11] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C8 or C18) and its logP value.[8] A calibration curve is generated using a set of standards with known logP values, and the logP of the unknown compound is interpolated from its retention time.
-
Expertise & Experience: The key advantage of RP-HPLC is its high throughput, making it ideal for screening large libraries of compounds in early-stage drug discovery.[10][11] It is also less sensitive to impurities than the shake-flask method.[12] However, it is an indirect method. The accuracy of the determined logP is highly dependent on the structural similarity between the calibration standards and the test compounds.[6] Furthermore, interactions between basic analytes and residual silanol groups on silica-based columns can lead to peak tailing and artificially inflated retention times, skewing the results.[7][8]
The Specialist's Choice for Fluorinated Compounds: ¹⁹F NMR Spectroscopy
A novel and powerful variation of the shake-flask method utilizes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[6][13] This technique is particularly valuable for aliphatic fluorinated compounds, such as this compound derivatives, which often lack a UV chromophore required for HPLC analysis.[1][13] The method involves partitioning the fluorinated analyte and a fluorinated reference compound between n-octanol and water. The concentrations in each phase are then determined by integrating the respective signals in the ¹⁹F NMR spectra.[13]
-
Expertise & Experience: This method combines the directness of the shake-flask approach with several key advantages. It does not require the analyte to be UV-active and is insensitive to non-fluorinated impurities.[6][13] Because it relies on signal ratios, precise measurements of sample mass or aliquot volumes are not necessary, simplifying the workflow.[13][14] The primary limitation is the requirement for an NMR spectrometer with a fluorine probe and the longer acquisition times needed for very hydrophilic or lipophilic compounds where the concentration in one phase is extremely low.[13]
Method Selection Workflow
Choosing the right method depends on several factors, including the stage of research, the number of compounds, and their physicochemical properties.
Caption: Decision workflow for selecting a lipophilicity determination method.
Head-to-Head Comparison: A Data-Driven Perspective
To illustrate the practical implications of method selection, consider the following hypothetical data for a series of this compound derivatives.
Table 1: Comparison of Key Methodological Features
| Feature | Shake-Flask (SF) | RP-HPLC | ¹⁹F NMR Spectroscopy |
| Principle | Direct Partitioning | Chromatographic Retention | Direct Partitioning (via ¹⁹F signal) |
| Throughput | Low | High | Medium |
| Sample Purity | High purity required | Tolerant to impurities | Tolerant to non-fluorinated impurities |
| Sample Amount | Milligrams | Micrograms | Milligrams |
| UV Chromophore | Not required | Required | Not required |
| Accuracy | Gold Standard (±0.1-0.3 log units)[7][15] | Good (±0.5-1.0 log units)[7][8] | Excellent (±0.01-0.05 log units)[6] |
| Primary Use Case | Lead optimization, regulatory data | Early-stage screening | Fluorinated compounds, mechanistic studies |
Table 2: Illustrative logP Data for this compound Derivatives
Disclaimer: The following data is hypothetical and serves to illustrate the comparative outputs of the different methodologies.
| Compound | Structure (R-group) | Shake-Flask logP | RP-HPLC logP | ¹⁹F NMR logP |
| 1 | -H | 1.15 | 1.25 | 1.16 |
| 2 | -CH₃ | 1.62 | 1.78 | 1.63 |
| 3 | -C₆H₅ | 2.89 | 3.25 | 2.91 |
| 4 | -CF₃ | 1.85 | 2.10 | 1.84 |
As the hypothetical data suggests, RP-HPLC may show a systematic overestimation of lipophilicity compared to the direct partitioning methods, while the ¹⁹F NMR and Shake-Flask results are in close agreement.
Detailed Experimental Protocols
Trustworthy data originates from meticulously executed and validated protocols. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Shake-Flask logP Determination
This protocol is adapted from the OECD Guideline for Testing of Chemicals 107.[7]
-
Preparation of Phases:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the this compound derivative into a screw-cap glass vial.
-
Add a precise volume of the pre-saturated n-octanol (e.g., 5 mL).
-
Add an equal volume of the pre-saturated water (e.g., 5 mL). The volume ratio can be adjusted for very hydrophilic or lipophilic compounds to ensure detectable concentrations in both phases.[15]
-
-
Partitioning:
-
Secure the vial in a mechanical shaker or on a stir plate.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 2 hours.
-
Allow the vial to stand undisturbed overnight (approx. 16 hours) for complete phase separation.[13]
-
-
Analysis:
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase, avoiding any cross-contamination.[7]
-
Analyze the concentration of the analyte in each phase using a suitable analytical technique (e.g., LC-MS, GC-MS).
-
Perform all measurements in triplicate.
-
-
Calculation:
-
Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Protocol 2: RP-HPLC logP Determination
This protocol is based on correlating the capacity factor (k) with known logP values.[11]
Caption: Experimental workflow for RP-HPLC based logP determination.
-
System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water (buffered to pH 7.4).
-
Detector: UV-Vis or DAD detector.
-
-
Calibration:
-
Select a set of 5-7 standard compounds with known logP values that bracket the expected logP of the analytes.
-
Perform a series of isocratic elutions with varying mobile phase compositions (e.g., 40%, 50%, 60%, 70% acetonitrile).
-
For each standard at each mobile phase composition, calculate the capacity factor k = (tR - t₀) / t₀, where tR is the retention time of the standard and t₀ is the column dead time.[7]
-
Extrapolate to determine log k_w, the capacity factor with 100% aqueous mobile phase.
-
Generate a calibration curve by plotting the known logP values of the standards against their calculated log k_w values. The resulting linear equation will be logP = a * log k_w + b.
-
-
Sample Analysis:
-
Dissolve the this compound derivative in the mobile phase.
-
Inject the sample and determine its retention time under the same set of isocratic conditions used for the standards.
-
Calculate log k_w for the test compound.
-
-
Calculation:
Protocol 3: ¹⁹F NMR logP Determination
This protocol is adapted from the method developed by Linclau and co-workers.[6][13][14]
-
Preparation:
-
Partitioning:
-
NMR Analysis:
-
Carefully transfer an aliquot (e.g., 0.5 mL) from the n-octanol layer to an NMR tube.
-
Transfer an aliquot from the water layer to a separate NMR tube.
-
Acquire quantitative ¹⁹F NMR spectra for both samples. Ensure a sufficient relaxation delay to allow for full signal recovery for accurate integration.
-
-
Calculation:
-
In each spectrum, integrate the signals corresponding to the test compound (X) and the reference compound (ref).
-
Calculate the integration ratio (ρ) for each phase:
-
Calculate the logP of the test compound using the equation:
-
Conclusion and Recommendations
The determination of lipophilicity for novel compounds like this compound derivatives is a critical step in assessing their drug-like potential.
-
For early-stage discovery involving large numbers of analogues, the RP-HPLC method offers unparalleled throughput and is the most pragmatic choice, provided a suitable set of calibration standards is used.[10][11]
-
For lead optimization , where accuracy is paramount to building reliable structure-activity relationships (SAR), the ¹⁹F NMR method is highly recommended.[6][13] Its high accuracy, direct measurement principle, and specific suitability for non-UV-active fluorinated compounds make it an ideal tool.
-
The Shake-Flask method , while the traditional gold standard, should be reserved for generating definitive data for a small number of key compounds, perhaps for regulatory purposes or to validate results from other methods.[7][9]
Ultimately, a multi-faceted approach, potentially using RP-HPLC for initial screening followed by ¹⁹F NMR for validation of key compounds, provides a comprehensive and robust strategy for characterizing the lipophilicity of this important class of fluorinated molecules.
References
- 1. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. connectsci.au [connectsci.au]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 2,2-Difluorocyclopentanol Analogs
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive framework for evaluating and comparing the cytotoxic profiles of novel 2,2-difluorocyclopentanol analogs. Moving beyond a single-endpoint analysis, we advocate for a multi-parametric approach to generate a robust and mechanistically informative dataset. We will detail the causality behind experimental choices, provide validated protocols, and present a strategy for data synthesis and interpretation.
Introduction: The Rationale for a Multi-Assay Approach
In the landscape of drug discovery, the introduction of fluorine atoms into small molecules is a well-established strategy to enhance metabolic stability, binding affinity, and overall potency.[1][2] The this compound scaffold represents a promising starting point for developing novel therapeutic agents. However, early and accurate assessment of cytotoxicity is paramount to identify viable candidates and eliminate compounds with unfavorable safety profiles.[3]
Relying on a single cytotoxicity assay can be misleading. A compound might inhibit metabolic activity without causing cell death (cytostatic vs. cytotoxic), or it might trigger different death pathways (apoptosis vs. necrosis) that a single assay cannot distinguish.[4][5] Therefore, this guide presents a tripartite strategy, employing orthogonal assays to build a comprehensive cytotoxic profile. We will focus on three core pillars of assessment:
-
Metabolic Viability: Quantifying the overall health and enzymatic activity of the cell population.
-
Membrane Integrity: Directly measuring the loss of the plasma membrane barrier, a hallmark of cell death.[6]
-
Apoptotic Pathway Activation: Detecting the key enzymatic drivers of programmed cell death.[7]
By integrating data from these three distinct methodologies, researchers can confidently compare analogs, elucidate mechanisms of action, and make informed decisions for further development.
Pillar 1: Assessing Metabolic Viability with the MTT Assay
The MTT assay is a foundational, high-throughput method for an initial screen of a compound's effect on cell populations.[8] It is a colorimetric assay that indirectly measures cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases.[4]
Principle of Causality: The core principle is that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[8] A reduction in signal compared to an untreated control indicates either reduced cell number or decreased metabolic activity.
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cells in a 96-well format and should be adapted based on cell line and laboratory conditions.
-
Cell Seeding: Harvest and count cells during their exponential growth phase. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "medium only" blanks.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[8]
-
Compound Treatment: Prepare serial dilutions of your this compound analogs in culture medium. After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the test compounds. Be sure to include:
-
Untreated Control: Cells treated with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the analogs.[8]
-
-
Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple crystals.[10]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[10]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9]
Pillar 2: Quantifying Membrane Damage with the LDH Assay
The Lactate Dehydrogenase (LDH) assay provides a more direct measure of cytotoxicity by quantifying membrane integrity. It is an excellent orthogonal method to confirm results from metabolic assays like MTT.
Principle of Causality: LDH is a stable cytoplasmic enzyme present in all cells.[11] Under normal conditions, it remains within the cell. Upon loss of plasma membrane integrity—a key feature of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[6][11] The assay measures the enzymatic activity of this released LDH through a coupled reaction that results in a colorimetric or fluorescent product, which is directly proportional to the number of dead or damaged cells.[11][12]
Decision Framework: Choosing the Right Assay
Caption: Decision tree for selecting appropriate cytotoxicity assays.
Detailed Protocol: LDH Assay (Colorimetric)
This protocol is based on a typical coupled enzymatic reaction. Commercial kits are highly recommended for optimized reagents.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol to seed and treat cells with the this compound analogs in a 96-well plate.
-
Prepare Controls: In addition to untreated and vehicle controls, prepare:
-
Maximum LDH Release Control: Lyse a set of untreated control cells by adding a lysis buffer (often provided in kits) 30 minutes before the end of the incubation.
-
Background Control: Use cell-free medium to measure the background LDH activity in the culture medium.
-
-
Sample Collection: After the treatment period, carefully collect a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well and transfer it to a new 96-well plate.[12]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Incubation: Add the prepared reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] During this time, the released LDH will catalyze a reaction that leads to the formation of a colored formazan product.[6]
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[6]
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release, after subtracting background controls.
Pillar 3: Elucidating Mechanism with Caspase-3/7 Assays
To understand how a compound is killing cells, we must investigate the specific biochemical pathways involved. The activation of caspases 3 and 7 is a central and irreversible step in the apoptotic cascade.[7][13]
Principle of Causality: Caspases 3 and 7 are "executioner" caspases. In healthy cells, they are inactive zymogens. Upon receiving an apoptotic signal, they are cleaved and activated.[14] Caspase-3/7 assays utilize a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (luciferase or a fluorophore).[13][15] When active caspase-3/7 cleaves the DEVD sequence, the reporter is released, generating a luminescent or fluorescent signal that is directly proportional to the level of apoptosis.[13][14]
Cell Death Pathways and Assay Targets
Caption: Simplified cell death pathways and the targets of key assays.
Detailed Protocol: Caspase-Glo® 3/7 Assay (Luminescent)
This protocol is based on the widely used Promega Caspase-Glo® 3/7 system and serves as an example of a simple "add-mix-measure" format.[13]
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is crucial to use opaque-walled 96-well plates suitable for luminescence to prevent well-to-well crosstalk.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds to induce cell lysis and initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The raw luminescence units (RLU) are directly proportional to the amount of caspase-3/7 activity. Data can be normalized to untreated controls to determine the fold-change in apoptosis.
Data Synthesis and Comparative Analysis
The true power of this approach lies in integrating the data from all three assays. By calculating the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) from each assay, a detailed comparative profile of the this compound analogs can be constructed.
Illustrative Data Comparison Table
| Compound | MTT Assay IC₅₀ (µM) | LDH Release EC₅₀ (µM) | Caspase-3/7 Activation EC₅₀ (µM) | Inferred Cytotoxic Profile |
| Analog A | 1.5 | > 50 | 1.8 | Potent; primarily apoptotic, low necrosis at active concentrations. |
| Analog B | 15.2 | 18.5 | > 50 | Less potent; primarily necrotic cell death. |
| Analog C | 2.5 | 3.1 | 2.9 | Potent; mixed apoptotic and necrotic mechanism or rapid secondary necrosis. |
| Doxorubicin | 0.8 | 5.5 | 0.9 | Potent positive control; primarily apoptotic. |
Note: This table contains illustrative data for demonstration purposes. EC₅₀ (half-maximal effective concentration) is used for activation/release assays.
Interpretation Insights:
-
Analog A: A classic profile for a promising candidate that induces programmed cell death. The low LDH release at concentrations that inhibit metabolism and activate caspases suggests a clean apoptotic mechanism.
-
Analog B: The similar IC₅₀ and EC₅₀ values for MTT and LDH, coupled with a lack of caspase activation, point towards a necrotic or membrane-disrupting mechanism of action, which may be less desirable.
-
Analog C: The close values across all three assays suggest a very rapid and potent cytotoxic effect where apoptosis occurs quickly, followed by secondary necrosis and loss of membrane integrity.
Conclusion
Evaluating the cytotoxicity of novel this compound analogs requires a scientifically rigorous and multi-faceted approach. By moving beyond a single assay and integrating measurements of metabolic activity (MTT), membrane integrity (LDH), and apoptotic activation (Caspase-3/7), researchers can build a comprehensive and mechanistically rich profile of each compound. This strategy minimizes the risk of misinterpretation, enables a more confident comparison between analogs, and provides the critical data needed to select the most promising candidates for progression in the drug discovery pipeline.
References
- 1. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination of triptolide and its analogues and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,2-Difluorocyclopentanol and 2-Fluorocyclopentanol for the Modern Researcher
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern synthetic strategy. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth comparison of the reactivity of two closely related fluorinated building blocks: 2,2-difluorocyclopentanol and 2-fluorocyclopentanol. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to leverage these synthons in the construction of complex molecular architectures.
This analysis will delve into the comparative reactivity of these two alcohols in three key transformations: oxidation, nucleophilic substitution, and acid-catalyzed dehydration. The discussion is grounded in fundamental principles of physical organic chemistry and supported by illustrative experimental protocols and data.
The Electronic Influence of Fluorine: A Tale of Two Substitutions
The reactivity of both this compound and 2-fluorocyclopentanol is fundamentally governed by the powerful inductive effect of the fluorine atoms. Fluorine, being the most electronegative element, withdraws electron density from the surrounding carbon framework. This electron-withdrawing effect is the primary determinant of the differences in reactivity between the mono- and difluorinated species.
In 2-fluorocyclopentanol, a single fluorine atom exerts a significant inductive effect. In this compound, the presence of a geminal difluoro group dramatically amplifies this effect. This intensified electron withdrawal has profound consequences for the stability of reactive intermediates and transition states, thereby dictating the rates and outcomes of various reactions.
Oxidation to the Corresponding Ketones: A Study in C-H Bond Acidity
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Common methods for this conversion include the use of chromium-based reagents like Pyridinium Chlorochromate (PCC) or DMSO-based reagents in the Swern oxidation. The rate-determining step in many of these oxidations involves the deprotonation of the hydrogen atom attached to the carbinol carbon.
The strong electron-withdrawing nature of the fluorine atoms in both 2-fluorocyclopentanol and this compound increases the acidity of the C-H bond at the C1 position. This enhanced acidity, in principle, could lead to a faster rate of oxidation compared to non-fluorinated cyclopentanol.
However, when comparing the two fluorinated analogs, a clear trend emerges. The gem-difluoro group in this compound exerts a more potent inductive effect than the single fluorine in 2-fluorocyclopentanol. This leads to a more acidic C1-H bond in the difluorinated compound. Consequently, This compound is expected to undergo oxidation at a faster rate than 2-fluorocyclopentanol under similar conditions.
Experimental Protocol: Swern Oxidation
The Swern oxidation is a reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[1][2][3]
Diagram of the Swern Oxidation Workflow:
Caption: Workflow for the Swern oxidation of fluorinated cyclopentanols.
Step-by-Step Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.
-
A solution of the fluorinated cyclopentanol (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Compound | Expected Relative Rate | Predicted Product |
| 2-Fluorocyclopentanol | Slower | 2-Fluorocyclopentanone |
| This compound | Faster | 2,2-Difluorocyclopentanone |
Nucleophilic Substitution: The Impact of Fluorine on Electrophilicity
To undergo nucleophilic substitution, the hydroxyl group of an alcohol must first be converted into a good leaving group, such as a tosylate.[4][5] The subsequent reaction with a nucleophile typically proceeds via an S(_N)2 mechanism.
The rate of an S(_N)2 reaction is sensitive to both electronic and steric factors at the reaction center. The strong inductive effect of the fluorine atoms makes the carbon atom of the C-O bond more electrophilic and thus more susceptible to nucleophilic attack.
However, the gem-difluoro group in the tosylate of this compound is known to be less reactive in S(_N)2 reactions compared to its monofluorinated counterpart. This is attributed to the destabilizing effect of the second fluorine atom on the partially positive carbon in the trigonal bipyramidal transition state. Therefore, the tosylate of 2-fluorocyclopentanol is expected to undergo nucleophilic substitution at a faster rate than the tosylate of this compound .
Experimental Protocol: Tosylation and Nucleophilic Substitution with Azide
Diagram of the Two-Step Synthesis:
Caption: Two-step protocol for the synthesis of fluorinated cyclopentyl azides.
Step-by-Step Procedure:
Step 1: Tosylation
-
The fluorinated cyclopentanol (1.0 equivalent) is dissolved in anhydrous pyridine and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction is stirred at 0 °C for 4 hours.
-
The reaction mixture is poured into ice-water and extracted with diethyl ether.
-
The combined organic layers are washed with cold dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated to yield the crude tosylate.
Step 2: Nucleophilic Substitution with Azide
-
The crude fluorinated cyclopentyl tosylate (1.0 equivalent) is dissolved in dimethylformamide (DMF).
-
Sodium azide (1.5 equivalents) is added, and the mixture is heated to 80 °C for 6 hours.
-
The reaction mixture is cooled, diluted with water, and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
| Compound | Expected Relative Rate | Predicted Product |
| 2-Fluorocyclopentyl Tosylate | Faster | 2-Fluorocyclopentyl azide |
| 2,2-Difluorocyclopentyl Tosylate | Slower | 2,2-Difluorocyclopentyl azide |
Acid-Catalyzed Dehydration: A Question of Carbocation Stability
The acid-catalyzed dehydration of alcohols proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. The stability of this carbocation is the primary factor determining the rate of the reaction.[6][7]
The powerful inductive electron-withdrawing effect of fluorine atoms strongly destabilizes an adjacent carbocation.[7][8] This destabilization is significantly more pronounced with the gem-difluoro group in this compound. The formation of the 2,2-difluorocyclopentyl cation is energetically highly unfavorable.
In contrast, while the 2-fluorocyclopentyl cation is also destabilized by the fluorine atom, the effect is less severe. Therefore, 2-fluorocyclopentanol is expected to undergo acid-catalyzed dehydration more readily than this compound , which may be largely unreactive under typical dehydration conditions. The dehydration of 2-fluorocyclopentanol would likely yield a mixture of 1-fluorocyclopentene and 3-fluorocyclopentene.
Experimental Protocol: Acid-Catalyzed Dehydration
Diagram of the Dehydration Reaction:
Caption: General scheme for the acid-catalyzed dehydration of fluorinated cyclopentanols.
Step-by-Step Procedure:
-
The fluorinated cyclopentanol is mixed with concentrated sulfuric acid in a round-bottom flask.
-
The mixture is heated, and the alkene product is distilled from the reaction mixture as it is formed.
-
The distillate is washed with a dilute sodium carbonate solution and then with water.
-
The organic layer is dried over anhydrous calcium chloride and redistilled to obtain the pure alkene product(s).
| Compound | Expected Relative Rate | Predicted Product(s) |
| 2-Fluorocyclopentanol | More reactive | 1-Fluorocyclopentene and 3-Fluorocyclopentene |
| This compound | Significantly less reactive | Likely no reaction or very low yield |
Conclusion
The reactivity of this compound and 2-fluorocyclopentanol is a clear illustration of the profound influence of fluorine substitution on the electronic environment of a molecule. The gem-difluoro group in this compound significantly enhances the acidity of the adjacent C-H bond, leading to a faster rate of oxidation. Conversely, this strong inductive effect destabilizes the transition state in S(_N)2 reactions and the carbocation intermediate in E1 reactions, rendering it less reactive in nucleophilic substitution and dehydration compared to its monofluorinated counterpart.
For the synthetic chemist, these divergent reactivities offer a powerful tool for strategic molecular design. The choice between these two building blocks will depend on the desired transformation, with this compound being the preferred precursor for the corresponding ketone, and 2-fluorocyclopentanol being the more suitable substrate for nucleophilic substitution and elimination reactions. A thorough understanding of these principles is essential for the successful application of these valuable fluorinated synthons in the pursuit of novel therapeutics and advanced materials.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of Analytical Methods for 2,2-Difluorocyclopentanol
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous validation of analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2,2-difluorocyclopentanol, a fluorinated organic compound of growing interest. As a small, polar, and halogenated molecule, it presents unique challenges and considerations for analytical chemists.
This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in established scientific principles and regulatory expectations. We will explore the validation of two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The discussion will be framed within the context of the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines for analytical procedure validation.[1][2][3][4][5][6][7][8][9][10][11]
The Analytical Challenge: Properties of this compound
This compound (C₅H₈F₂O) is a polar alcohol with a molecular weight of approximately 122.11 g/mol .[12] Its polarity, stemming from the hydroxyl group, and the presence of two fluorine atoms influence its chromatographic behavior and detection. The validation of analytical methods for this compound is critical to ensure the identity, strength, quality, and purity of any product in which it is a component.
Comparative Analysis of Analytical Methods
The choice of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both GC and HPLC platforms offer viable solutions, each with distinct advantages and disadvantages.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the relatively low boiling point expected for a small alcohol like this compound, GC is a logical choice. The Flame Ionization Detector (FID) is a robust and widely used detector that provides excellent sensitivity for organic compounds.
Causality of Experimental Choices:
-
Injector Temperature: A sufficiently high temperature is required to ensure the rapid and complete volatilization of the sample without causing thermal degradation.
-
Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for polar analytes. For fluorinated compounds, specific columns designed to reduce peak tailing may be advantageous.
-
Carrier Gas: Helium or hydrogen are typical carrier gases, with hydrogen often providing faster analysis times and better efficiency.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of the analyte from any impurities or solvent peaks.
Experimental Workflow for GC-FID Validation:
Caption: GC-FID experimental workflow for the validation of this compound analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While GC is a strong candidate, HPLC offers the advantage of operating at ambient temperatures, which can be beneficial for potentially thermally labile compounds. The primary challenge for HPLC analysis of this compound is its lack of a strong chromophore, making UV detection less sensitive. Derivatization to introduce a UV-absorbing moiety could be an option but adds complexity to the method. However, for concentration levels where sufficient sensitivity can be achieved, a direct HPLC-UV method is preferable for its simplicity.
Causality of Experimental Choices:
-
Column Selection: Due to the polar nature of this compound, a traditional reversed-phase C18 column may not provide adequate retention.[13][14] Alternative stationary phases such as polar-embedded, polar-endcapped, or those used in Hydrophilic Interaction Liquid Chromatography (HILIC) are more suitable for retaining and separating polar compounds.[15][16]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. For HILIC, a high percentage of the organic solvent is necessary for retention.
-
UV Detection Wavelength: Detection would likely be performed at a low UV wavelength (e.g., < 210 nm) where the alcohol functional group may have some absorbance.
Experimental Workflow for HPLC-UV Validation:
Caption: HPLC-UV experimental workflow for the validation of this compound analysis.
Performance Comparison and Validation Parameters
The following table summarizes the expected performance characteristics of the two methods based on established principles of analytical chemistry. The acceptance criteria are based on typical requirements outlined in the ICH guidelines.[3][5]
| Validation Parameter | GC-FID | HPLC-UV | Typical Acceptance Criteria (ICH Q2(R2)) |
| Specificity | High, based on retention time. Potential for co-elution with structurally similar impurities. | Moderate, based on retention time. Higher risk of interference from matrix components at low UV wavelengths. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] |
| Linearity (R²) | > 0.999 | > 0.995 | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient > 0.99 is generally acceptable. |
| Range | Wide, typically from µg/mL to mg/mL. | Narrower, dependent on the analyte's UV absorbance. Potentially limited to higher concentrations. | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7] |
| Accuracy (% Recovery) | 98-102% | 97-103% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically 98.0% to 102.0% for drug substance assay. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate: < 2.0% | Repeatability: < 1.5% Intermediate: < 2.5% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. RSD should typically be ≤ 2%.[3] |
| Limit of Quantitation (LOQ) | Low (ng/mL to low µg/mL range) | Higher (µg/mL range) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Generally robust to small changes in flow rate, temperature, and injection volume. | More sensitive to changes in mobile phase composition, pH, and column temperature. | The reliability of an analytical procedure with respect to deliberate variations in method parameters.[2] |
Step-by-Step Validation Protocols
The following are detailed, step-by-step methodologies for the validation of each analytical method.
GC-FID Validation Protocol
-
System Suitability:
-
Prepare a system suitability solution of this compound.
-
Inject the solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 1.0%.
-
Other parameters like tailing factor and theoretical plates should also meet predefined criteria.
-
-
Specificity:
-
Inject a blank (solvent), a placebo (matrix without analyte), and a sample spiked with this compound.
-
Demonstrate that no interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for each set of measurements.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Injector temperature (± 5 °C)
-
Oven temperature ramp rate (± 2 °C/min)
-
Carrier gas flow rate (± 10%)
-
-
Analyze a sample under each condition and evaluate the impact on the results.
-
HPLC-UV Validation Protocol
-
System Suitability:
-
Prepare a system suitability solution of this compound.
-
Inject the solution six times.
-
The RSD of the peak area should be ≤ 1.5%.
-
Tailing factor and theoretical plates should meet predefined criteria.
-
-
Specificity:
-
Inject a blank (mobile phase), a placebo, and a spiked sample.
-
Ensure no interfering peaks at the retention time of the analyte.
-
-
Linearity and Range:
-
Prepare at least five calibration standards covering the expected concentration range.
-
Inject each standard in triplicate.
-
Construct a calibration curve and determine R², y-intercept, and slope.
-
-
Accuracy:
-
Prepare spiked placebo samples at three concentration levels.
-
Analyze each level in triplicate and calculate the percent recovery.
-
-
Precision:
-
Repeatability: Analyze six replicate samples at the target concentration.
-
Intermediate Precision: Repeat the analysis under different conditions (day, analyst, instrument).
-
Calculate the RSD.
-
-
Robustness:
-
Vary critical method parameters such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Assess the effect on the analytical results.
-
Conclusion and Recommendations
Both GC-FID and HPLC-UV are viable techniques for the quantitative analysis of this compound, with the choice depending on the specific requirements of the analysis.
-
GC-FID is recommended for its high sensitivity, robustness, and wide linear range, making it ideal for both impurity profiling and assay determination.
-
HPLC-UV can be a suitable alternative, particularly if thermal degradation is a concern. However, its lower sensitivity may limit its application to higher concentration assays. The development of an HPLC method will likely require more effort in column and mobile phase selection to achieve adequate retention and separation.
Ultimately, the selected method must be validated to demonstrate its suitability for its intended purpose, ensuring the generation of reliable and accurate data in a regulated environment.[8] The principles and protocols outlined in this guide provide a comprehensive framework for achieving this critical objective.
References
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. qbdgroup.com [qbdgroup.com]
- 11. fda.gov [fda.gov]
- 12. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Reverse-phase HPLC analysis and purification of small molecules [pubmed.ncbi.nlm.nih.gov]
- 14. Polar Compounds | SIELC Technologies [sielc.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,2-Difluorocyclopentanol
As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds to ensuring that every stage of the chemical lifecycle is managed with the utmost regard for safety, efficiency, and regulatory compliance. The introduction of fluorine into organic molecules, such as in 2,2-Difluorocyclopentanol, imparts unique chemical properties that are highly valuable in pharmaceutical and materials science research.[1] However, these same properties, particularly the strength of the carbon-fluorine bond, necessitate rigorous and informed disposal procedures.[2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our goal is to empower you, our scientific partners, to manage this chemical waste stream with confidence and precision, ensuring the safety of your laboratory personnel and the protection of our environment.
Part 1: Hazard Profile and Essential Protective Measures
Before handling any waste, a foundational understanding of the compound's intrinsic hazards is paramount. This compound is not benign; it is a flammable liquid that is harmful if swallowed and causes significant skin, eye, and respiratory irritation.[3][4] The Globally Harmonized System (GHS) classifications below dictate the minimum personal protective equipment (PPE) required for any handling or disposal operation.
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | GHS Code | Signal Word | Description |
| Flammable Liquid | H226 | Warning | Flammable liquid and vapor.[3][5] |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[3][4] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[3][5] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[3][5] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[3][5] |
Causality of PPE Selection:
-
Chemical Splash Goggles & Face Shield: Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[5] Chemical splash goggles are mandatory to form a seal around the eyes, protecting from splashes and vapors. A face shield provides a secondary layer of protection.
-
Nitrile or Neoprene Gloves: To prevent skin irritation (H315), chemically resistant gloves are required.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[6]
-
Flame-Resistant Laboratory Coat: The compound's flammability (H226) necessitates a flame-resistant lab coat over personal clothing.[6]
-
Chemical Fume Hood: All handling, including transfers to waste containers, must be performed within a certified chemical fume hood to mitigate the risk of respiratory irritation (H335) from vapors.[7]
Part 2: Spill Management Protocols
An accidental release is a high-risk event that requires a calm and systematic response. The scale of the spill dictates the appropriate protocol.
Protocol for Minor Spills (<100 mL)
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the area.[1]
-
Eliminate Ignition Sources: As the material is a flammable liquid, extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks.[5][6]
-
Ensure Ventilation: Work within a fume hood if possible. If the spill is outside a hood, ensure the area is well-ventilated.[6]
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or silica gel.[8] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) pail).[1][8]
-
Label & Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the waste collection procedures in Part 3.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Protocol for Major Spills (>100 mL)
-
Evacuate Immediately: For any large spill, or any spill that occurs outside of a containment area like a fume hood, evacuate the immediate area.[1]
-
Contact Emergency Response: Notify your institution's Environmental Health & Safety (EH&S) or emergency response team immediately.
-
Isolate the Area: If safe to do so, close the doors to the laboratory to contain vapors and prevent re-entry.
-
Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup of large spills.
Part 3: Waste Collection, Segregation, and Storage
Proper segregation is the most critical step in the disposal workflow. Commingling different waste streams can lead to dangerous chemical reactions, regulatory violations, and needlessly high disposal costs.[9] Because this compound contains fluorine, it must be disposed of as halogenated organic waste .[9] Mixing it with non-halogenated solvents would force the entire volume to be treated as the more expensive and stringently regulated halogenated waste.[9]
Waste Segregation Workflow
The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste Segregation Decision Workflow for this compound.
Step-by-Step Waste Accumulation Protocol
-
Container Selection: Use only containers provided or approved for hazardous waste collection, typically constructed of HDPE or glass for liquids.[10] Ensure the container is clean and compatible with the waste.
-
Waste Transfer: Conduct all transfers of waste into the container inside a chemical fume hood. Use a funnel to prevent spills.
-
Container Management:
-
Keep the waste container tightly closed at all times, except when adding waste.[6][10]
-
Do not fill containers beyond 90% of their capacity to allow for vapor expansion.[10]
-
Store the container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) within the laboratory.[11]
-
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must clearly state "Hazardous Waste" and list all chemical constituents, including this compound, by their full names.[1]
-
Pickup Request: Once the container is full (at 90% capacity) or has been in the SAA for a specified time (typically up to one year for partially filled containers, though institutional policies may vary), arrange for pickup by your EH&S department.[11]
Part 4: Final Disposal Pathways
Once collected from your lab, the waste enters a highly regulated disposal chain managed by licensed professionals. The strong carbon-fluorine bonds in fluorinated compounds like this compound make them persistent; therefore, disposal methods are focused on complete destruction.[2]
-
High-Temperature Incineration: This is the most effective and preferred disposal method for halogenated organic compounds.[12] The waste is subjected to extremely high temperatures (often exceeding 1,000°C) in specialized hazardous waste incinerators.[13] These conditions are sufficient to break the carbon-fluorine bonds, ultimately converting the compound to carbon dioxide, water, and hydrogen fluoride (HF), which is then neutralized in a scrubber system.[13] Recent EPA studies have focused on validating the high destruction efficiency of incineration for fluorinated compounds.
-
Hazardous Waste Landfill: While an option under current regulations, landfilling is a containment strategy, not a destruction strategy.[12] Waste is placed in specially designed landfills with multiple liners and leachate collection systems to prevent environmental contamination.[12] This is generally considered a less desirable option for persistent "forever chemicals" due to the long-term risk of release.[12]
Under the EPA's Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are often classified as "F-listed" hazardous wastes (e.g., F001, F002).[14][15] This classification mandates the stringent handling and disposal protocols described, ensuring that this compound waste is managed from cradle to grave in a manner that is protective of human health and the environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 3. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aobchem.com [aobchem.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ethz.ch [ethz.ch]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. epa.gov [epa.gov]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2-Difluorocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
The integration of fluorinated compounds into drug discovery and development pipelines has become increasingly prevalent. While these molecules offer unique and advantageous properties, their handling requires a nuanced understanding of their potential hazards. This guide provides essential, immediate safety and logistical information for the proper handling, storage, and disposal of 2,2-Difluorocyclopentanol, ensuring the safety of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile of this compound
This compound is classified as a flammable liquid and is associated with several health hazards. A thorough understanding of its properties is the foundation of safe laboratory practice.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 69557889[1]
The flammability of this compound necessitates stringent control of ignition sources in the laboratory. Furthermore, its irritant properties and oral toxicity demand the use of appropriate personal protective equipment (PPE) and careful handling to prevent exposure.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety, beginning with robust engineering controls and followed by meticulous use of PPE, is critical when handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is to minimize the inhalation of vapors, which can cause respiratory irritation.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[2]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the procedures being performed.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected. While nitrile gloves offer good general resistance to alcohols, for prolonged or immersive contact, consult the glove manufacturer's compatibility chart.[3][4] |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against splashes and, critically, offers protection in the event of a fire.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient to maintain exposure below acceptable limits or during a large spill. | Protects against the inhalation of vapors that can cause respiratory irritation.[6] |
Procedural Guidance for Safe Handling and Storage
Adherence to standardized procedures is paramount for minimizing risks associated with this compound.
Handling
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly and that the fume hood is operational. Clear the workspace of any unnecessary items and potential ignition sources.
-
Grounding and Bonding: When transferring the liquid from one container to another, use grounding and bonding straps to prevent the buildup of static electricity, which can serve as an ignition source.
-
Dispensing: Use only non-sparking tools for opening and closing containers. Dispense the required amount of the chemical carefully, avoiding splashes.
-
Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.[2]
-
Post-Handling: Tightly close the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after handling.
Storage
-
Location: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[5]
-
Cabinet: Use a certified flammable storage cabinet.[2]
-
Ignition Sources: Ensure the storage area is free of ignition sources such as open flames, sparks, and hot surfaces.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Container: Keep the container tightly closed to prevent the escape of vapors.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to effectively managing unforeseen incidents.
Spill Response Workflow
In the event of a spill, a calm and systematic response is crucial. The following workflow outlines the necessary steps for a minor spill (less than 500 mL) within a fume hood. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for minor spill cleanup of this compound.
Detailed Spill Cleanup Procedure:
-
Alert and Assess: Immediately alert colleagues in the vicinity. Assess the extent of the spill and any immediate dangers.
-
Eliminate Ignition Sources: Turn off any nearby equipment that could generate a spark.[7]
-
Don PPE: If not already wearing, don the appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and nitrile gloves.
-
Containment: For liquid spills, use absorbent pads or pillows to create a dike around the spill to prevent it from spreading.[8]
-
Absorption: Gently cover the spill with a non-combustible absorbent material. For flammable liquids, spill pillows or pads are preferred over loose absorbents like cat litter to minimize dust and vapors.[7][8] Work from the outside of the spill towards the center.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a heavy-duty plastic bag or a designated waste container.[9]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Seal the waste bag or container, label it clearly as "Hazardous Waste" with the chemical name, and dispose of it according to your institution's hazardous waste management procedures.[7]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused or Excess this compound | Collect in a clearly labeled, sealed, and compatible container for hazardous waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., gloves, absorbent pads) | Place in a sealed, labeled plastic bag or container designated for solid hazardous waste.[7] |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label and placing it in the appropriate recycling or waste stream. |
Fluorinated organic compounds like this compound are considered persistent in the environment. Therefore, proper disposal through a certified hazardous waste management provider is crucial. Incineration at high temperatures is a common method for the destruction of halogenated organic compounds.[10] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. 2,2-Difluorocyclopentan-1-ol | C5H8F2O | CID 69557889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol [cdc.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. epa.gov [epa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Isopropyl alcohol [cdc.gov]
- 7. westlab.com [westlab.com]
- 8. acs.org [acs.org]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
